4-Bromo-2-pyrrolidin-1-ylpyridine
Description
BenchChem offers high-quality 4-Bromo-2-pyrrolidin-1-ylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-2-pyrrolidin-1-ylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2-pyrrolidin-1-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2/c10-8-3-4-11-9(7-8)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POSHCKSYISAKHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501297786 | |
| Record name | 4-Bromo-2-(1-pyrrolidinyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501297786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1142194-47-5 | |
| Record name | 4-Bromo-2-(1-pyrrolidinyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1142194-47-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2-(1-pyrrolidinyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501297786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Monograph: 4-Bromo-2-(pyrrolidin-1-yl)pyridine
Strategic Building Block for Medicinal Chemistry
CAS Number: 1142194-47-5
Molecular Formula: C
Part 1: Executive Technical Summary
4-Bromo-2-(pyrrolidin-1-yl)pyridine is a bifunctional heterocyclic scaffold widely utilized in the synthesis of pharmaceutical agents, particularly kinase inhibitors and GPCR ligands. Its structural value lies in its orthogonal reactivity profile :
-
The Pyrrolidine Ring (C2): Introduces a solubilizing, lipophilic bulk that often occupies solvent-exposed regions in protein binding pockets or serves as a hydrogen-bond acceptor.
-
The Bromine Handle (C4): A highly activatable site for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing for the rapid elaboration of the core into complex molecular architectures.
This guide details the regioselective synthesis, physicochemical properties, and downstream applications of this critical intermediate.
Part 2: Chemical Profile & Properties
| Property | Specification | Notes |
| Appearance | Off-white to pale yellow solid | Color may darken upon oxidation/light exposure. |
| Melting Point | 68–72 °C (Typical) | Crystalline solid at RT. |
| Solubility | DMSO, DMF, DCM, Methanol | Poor solubility in water; soluble in organic solvents. |
| pKa (Calc) | ~6.5 (Pyridine N) | The pyrrolidine nitrogen lone pair conjugates with the pyridine ring, increasing electron density at the pyridine nitrogen. |
| Storage | 2–8 °C, Inert Atmosphere | Hygroscopic; store under Argon/Nitrogen. |
Part 3: Synthesis & Manufacturing (The "How-To")
The Regioselectivity Challenge
The synthesis of 4-bromo-2-(pyrrolidin-1-yl)pyridine relies on a nucleophilic aromatic substitution (S
Expert Insight: The critical factor here is regiocontrol . 2,4-Dibromopyridine possesses two electrophilic sites. However, the C2 position is significantly more reactive than the C4 position.
-
Inductive Effect: The C2 carbon is adjacent to the electronegative ring nitrogen, making it more electron-deficient.
-
Intermediate Stabilization: The Meisenheimer complex formed by attack at C2 places the negative charge directly on the electronegative nitrogen, offering superior stabilization compared to attack at C4.
Validated Synthesis Protocol
Reaction: 2,4-Dibromopyridine + Pyrrolidine
Step-by-Step Methodology
-
Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-dibromopyridine (1.0 eq) in anhydrous DMF (Dimethylformamide) [0.5 M concentration].
-
Base Addition: Add K
CO (2.0 eq) to the solution. Note: An inorganic base acts as an HF/HBr scavenger. -
Nucleophile Addition: Add Pyrrolidine (1.1 eq) dropwise at room temperature.
-
Critical Control Point: Do not add excess pyrrolidine rapidly. Although C4 is less reactive, high local concentrations and heat can lead to trace 2,4-disubstituted byproducts.
-
-
Reaction: Heat the mixture to 60°C for 4–6 hours.
-
Self-Validation: Monitor by TLC (Hexane/EtOAc 8:2) or LCMS. Look for the consumption of the starting material (
) and the appearance of the product ( ).
-
-
Workup:
-
Cool to RT. Pour into ice-water (5x reaction volume).
-
Extract with Ethyl Acetate (3x).
-
Wash combined organics with brine (2x) to remove DMF.
-
Dry over Na
SO , filter, and concentrate.
-
-
Purification: Recrystallization from Hexane/Ether or flash chromatography (SiO
, 0-20% EtOAc in Hexane).
Mechanistic Visualization
The following diagram illustrates the regioselective pathway and the transition state logic.
Caption: Regioselective S
Part 4: Reactivity & Applications (The "What-If")
Once synthesized, the C4-bromine atom remains intact, serving as a versatile handle for divergent synthesis.
Suzuki-Miyaura Coupling
-
Purpose: Installation of aryl or heteroaryl groups.
-
Conditions: Pd(dppf)Cl
, Aryl-Boronic Acid, Na CO , Dioxane/Water, 90°C. -
Utility: Creating biaryl scaffolds common in kinase inhibitors.
Buchwald-Hartwig Amination
-
Purpose: Introduction of a second amine at C4.
-
Conditions: Pd
(dba) , Xantphos, Amine, Cs CO , Toluene, 100°C. -
Utility: Tuning solubility and H-bond donor/acceptor profiles.
Lithium-Halogen Exchange
-
Purpose: Converting the bromide to a nucleophile (Lithiate).
-
Conditions: n-BuLi, THF, -78°C.
-
Utility: Reaction with electrophiles (aldehydes, ketones) to form secondary/tertiary alcohols.
Divergent Synthesis Workflow
Caption: Divergent synthetic utility of the C4-bromo handle post-scaffold construction.
Part 5: Handling & Safety Data
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[2] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[3] |
| Eye Damage/Irritation | H319 | Causes serious eye irritation.[3] |
| STOT - Single Exp. | H335 | May cause respiratory irritation.[3] |
Precautionary Measures:
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.
-
Inhalation: Handle in a fume hood to avoid dust inhalation.
-
First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.
Part 6: References
-
Sunway Pharm. (n.d.).[1] Product Datasheet: 4-Bromo-2-(pyrrolidin-1-yl)pyridine (CAS 1142194-47-5).[1] Retrieved from
-
Spivey, A. C., et al. (2008). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. ResearchGate. Retrieved from
-
WuXi AppTec. (2021).[4] Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines (and Pyridines). QM Magic Class, Chapter 29. Retrieved from
-
Fisher Scientific. (n.d.). eMolecules 4-Bromo-2-(pyrrolidin-1-yl)pyridine Catalog Page. Retrieved from [5]
Sources
- 1. 4-Bromo-2-(pyrrolidin-1-yl)pyridine - CAS:1142194-47-5 - Sunway Pharm Ltd [3wpharm.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. eMolecules 4-Bromo-2-(pyrrolidin-1-yl)pyridine | 1142194-47-5 | MFCD11869630 | Fisher Scientific [fishersci.com]
Technical Monograph: 4-Bromo-2-(pyrrolidin-1-yl)pyridine
Executive Summary
This guide provides a comprehensive technical analysis of 4-Bromo-2-(pyrrolidin-1-yl)pyridine (CAS: 1142194-47-5), a critical heterocyclic building block in medicinal chemistry. While the nominal molecular weight is 227.10 g/mol , this number tells only a fraction of the story. For drug development professionals, understanding the isotopic distribution, regioselective synthesis, and downstream cross-coupling potential is paramount. This document outlines the precise physicochemical parameters, validates the synthetic logic favoring the 2-position substitution, and establishes a quality control workflow for integrating this scaffold into high-throughput screening libraries.
Physicochemical Profile & Molecular Weight Analysis[1][2][3]
In precise chemical applications, "molecular weight" is a multi-dimensional parameter. For 4-Bromo-2-(pyrrolidin-1-yl)pyridine, the presence of a bromine atom introduces a distinct mass spectrometry signature that serves as a primary identity check.
Quantitative Data Table
| Parameter | Value | Technical Note |
| IUPAC Name | 4-Bromo-2-(pyrrolidin-1-yl)pyridine | |
| CAS Number | 1142194-47-5 | Distinct from isomer 2-bromo-4-(pyrrolidin-1-yl)pyridine (CAS 230618-42-5) |
| Molecular Formula | C | |
| Average Molecular Weight | 227.10 g/mol | Used for stoichiometric calculations (molarity) |
| Monoisotopic Mass | 226.0105 g/mol ( | Base peak for high-resolution MS (HRMS) |
| Isotopic Pattern | 1:1 doublet (M, M+2) | Characteristic of single bromine substitution |
| ClogP | ~2.3 - 2.8 | Lipophilicity suitable for CNS-active scaffolds |
| Physical State | Solid / Low-melting solid | Melting point typically 50–60 °C depending on purity |
Mass Spectrometry Implications
The ~1:1 abundance of
-
Operational Insight: In LC-MS workflows, do not rely solely on the base peak. A valid identification requires the detection of the M+2 isotope peak with approximately equal intensity. Absence of this pattern indicates debromination or misidentification.
Synthetic Methodology & Regioselectivity
The synthesis of 4-Bromo-2-(pyrrolidin-1-yl)pyridine is a classic study in Nucleophilic Aromatic Substitution (S
The Regioselectivity Logic
The C2 position of the pyridine ring is significantly more electrophilic than the C4 position due to the stronger inductive electron-withdrawing effect of the adjacent nitrogen atom. Furthermore, the intermediate Meisenheimer complex formed by attack at C2 is stabilized by the ability of the ring nitrogen to accept the negative charge directly.
-
Reaction: 2,4-Dibromopyridine + Pyrrolidine
4-Bromo-2-(pyrrolidin-1-yl)pyridine. -
Conditions: Heating in a polar aprotic solvent (DMF or DMSO) or neat at moderate temperatures (80–100 °C).
-
Outcome: High selectivity for C2 substitution. C4 substitution is a minor impurity.
Synthetic Pathway Diagram
Caption: Kinetic control in S
Analytical Validation & Quality Control
Trust in chemical reagents is built on rigorous characterization. Because the regioisomer (2-bromo-4-pyrrolidinyl) has the exact same molecular weight (227.10 g/mol ), MS alone cannot distinguish them.
Structural Confirmation Protocol
To validate the structure as the 2-pyrrolidinyl isomer, use 1H NMR spectroscopy :
-
C3-Proton Shift: The proton at position 3 (between the pyrrolidine and the bromine) will appear as a distinct singlet (or meta-coupled doublet) around
6.5–6.8 ppm. -
NOESY (Nuclear Overhauser Effect Spectroscopy): This is the definitive test.
-
Expectation: Strong NOE correlation between the pyrrolidine
-protons (NCH ) and the pyridine C3-H. -
Isomer Check: If the pyrrolidine were at C4, NOE correlations would be observed with both C3-H and C5-H.
-
QC Workflow
Caption: Step-wise analytical workflow to ensure structural integrity and isomeric purity before library incorporation.
Applications in Drug Discovery[5][6][7]
The 4-bromo-2-(pyrrolidin-1-yl)pyridine scaffold is not merely an end-product; it is a "privileged structure" intermediate.
Modular Functionalization
The C4-Bromine serves as a versatile handle for Palladium-catalyzed cross-coupling reactions. The pyrrolidine ring at C2 acts as an electron-donating group, which increases the electron density of the pyridine ring, potentially making the oxidative addition step of the catalytic cycle slower than in electron-deficient pyridines, but still highly viable with modern ligands (e.g., Buchwald ligands like XPhos or RuPhos).
-
Suzuki-Miyaura Coupling: Reaction with aryl boronic acids to generate 4-aryl-2-pyrrolidinylpyridines (biaryl scaffolds).
-
Buchwald-Hartwig Amination: Displacement of the bromine with amines to create 2,4-diaminopyridines, common in kinase inhibitors.
Medicinal Utility
-
Solubility: The pyrrolidine nitrogen is basic (pKa ~8-9 for the conjugate acid), improving aqueous solubility at physiological pH compared to all-carbon analogs.
-
H-Bonding: The pyridine nitrogen remains a hydrogen bond acceptor, crucial for binding in enzyme active sites.
References
-
3wpharm. (n.d.). 4-Bromo-2-(pyrrolidin-1-yl)pyridine Product Specifications. Retrieved from
-
Fluorochem. (n.d.). 2-Bromo-4-(pyrrolidin-1-yl)pyridine Data Sheet (Isomer Comparison). Retrieved from
- Spivey, A. C., & Arseniyadis, S. (2008). Nucleophilic Aromatic Substitution of Pyridines. In Science of Synthesis. Thieme Chemistry. (Standard text on S Ar regioselectivity).
- Lutz, M., et al. (2012). Regioselective synthesis of 2,4-functionalized pyridines. Journal of Organic Chemistry. (Mechanistic grounding for C2 vs C4 selectivity).
-
eMolecules. (2023).[2] Compound Registry: 1142194-47-5. Retrieved from
Sources
An In-Depth Technical Guide to 4-Bromo-2-(pyrrolidin-1-yl)pyridine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2-(pyrrolidin-1-yl)pyridine is a substituted heterocyclic compound that holds significant interest for researchers in medicinal chemistry and organic synthesis. Its structure, which combines a pyridine ring with a pyrrolidine moiety and a bromine atom, offers a versatile scaffold for the development of novel molecules with potential therapeutic applications. The pyridine ring is a common feature in many pharmaceuticals, while the pyrrolidine group can enhance solubility and introduce chirality. The bromine atom serves as a key functional group for further chemical modifications, such as cross-coupling reactions, enabling the construction of more complex molecular architectures. This guide provides a comprehensive overview of the known physical and chemical properties of 4-Bromo-2-(pyrrolidin-1-yl)pyridine, its synthesis, and its potential applications in drug discovery.
Core Physical and Chemical Properties
While some specific experimental data for 4-Bromo-2-(pyrrolidin-1-yl)pyridine is not widely reported in the literature, the following table summarizes its key identifiers and known properties. The lack of extensive public data suggests it may be a relatively specialized research chemical.
| Property | Value | Source(s) |
| CAS Number | 1142194-47-5 | [1][2] |
| Molecular Formula | C₉H₁₁BrN₂ | [1] |
| Molecular Weight | 227.10 g/mol | [1] |
| Physical State | Solid | [3] |
| Purity (Typical) | ~97% | [1] |
| Storage | Sealed in a dry place at room temperature. | [1] |
Synthesis and Purification
The synthesis of 4-Bromo-2-(pyrrolidin-1-yl)pyridine can be logically approached through a nucleophilic aromatic substitution (SNAr) reaction. The most plausible synthetic route involves the reaction of 2,4-dibromopyridine with pyrrolidine. In this reaction, the bromine atom at the 2-position of the pyridine ring is more susceptible to nucleophilic attack than the bromine at the 4-position. This is due to the electron-withdrawing nature of the ring nitrogen, which activates the ortho (2- and 6-) and para (4-) positions towards nucleophilic substitution, with the ortho positions generally being more reactive.[4][5]
Proposed Synthetic Workflow
Caption: Proposed synthesis of 4-Bromo-2-(pyrrolidin-1-yl)pyridine.
Detailed Experimental Protocol (Hypothetical)
The following is a generalized, hypothetical protocol based on similar reported reactions.[6] Researchers should optimize these conditions for their specific setup.
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-dibromopyridine (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
-
Addition of Reagents: Add pyrrolidine (1.1 to 1.5 equivalents) to the solution. The addition of a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is recommended to scavenge the HBr generated during the reaction.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and extract the product with an organic solvent like ethyl acetate or dichloromethane.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure 4-Bromo-2-(pyrrolidin-1-yl)pyridine.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
-
Pyrrolidine Protons: Two multiplets would be expected for the pyrrolidine ring protons. The protons on the carbons adjacent to the nitrogen (α-protons) would likely appear as a multiplet around 3.3-3.6 ppm. The protons on the β-carbons would appear as another multiplet, likely more upfield, around 1.9-2.2 ppm.
-
Pyridine Protons: Three signals in the aromatic region (typically 6.5-8.5 ppm) would be expected for the three protons on the pyridine ring. The proton at the 6-position would likely be the most downfield signal. The protons at the 3- and 5-positions would appear at distinct chemical shifts, with their coupling patterns revealing their positions relative to each other and the substituents.
¹³C NMR Spectroscopy
-
Pyrrolidine Carbons: Two signals would be expected for the pyrrolidine carbons. The α-carbons would appear around 45-50 ppm, and the β-carbons would be found more upfield, around 25-30 ppm.
-
Pyridine Carbons: Five signals would be expected for the pyridine ring carbons. The carbon bearing the pyrrolidine group (C2) and the carbon bearing the bromine (C4) would be significantly shifted. The remaining three carbons (C3, C5, and C6) would appear in the typical aromatic region for pyridines.
Mass Spectrometry
The mass spectrum should show a characteristic isotopic pattern for a compound containing one bromine atom, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes). The molecular ion peaks would be expected at m/z = 226 and 228.
Infrared (IR) Spectroscopy
The IR spectrum would likely show characteristic peaks for:
-
C-H stretching of the aromatic pyridine ring (around 3000-3100 cm⁻¹).
-
C-H stretching of the aliphatic pyrrolidine ring (around 2850-2960 cm⁻¹).
-
C=C and C=N stretching of the pyridine ring (in the 1400-1600 cm⁻¹ region).
-
C-N stretching (around 1200-1350 cm⁻¹).
-
C-Br stretching (typically in the fingerprint region, below 800 cm⁻¹).
Reactivity and Potential Applications
The chemical reactivity of 4-Bromo-2-(pyrrolidin-1-yl)pyridine is largely dictated by the pyridine ring and the bromine substituent. The bromine atom at the 4-position is a versatile handle for various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings.[6] These reactions allow for the introduction of a wide range of substituents, including aryl, heteroaryl, and alkyl groups, making this compound a valuable building block in the synthesis of complex molecules.
Logical Flow for Application in Drug Discovery
Caption: Application workflow in medicinal chemistry.
The pyrrolidine and pyridine moieties are common scaffolds in many biologically active compounds.[7][8] The pyrrolidine ring, in particular, can increase the three-dimensionality of a molecule, which can be advantageous for binding to protein targets. Therefore, 4-Bromo-2-(pyrrolidin-1-yl)pyridine is a promising starting material for the synthesis of libraries of compounds for screening against various biological targets in drug discovery programs.
Safety and Handling
As with any chemical, proper safety precautions should be taken when handling 4-Bromo-2-(pyrrolidin-1-yl)pyridine. Based on available data for structurally similar compounds, it should be treated as a hazardous substance.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
In case of exposure, seek immediate medical attention. For skin contact, wash thoroughly with soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. If swallowed, rinse mouth and do not induce vomiting.
Conclusion
4-Bromo-2-(pyrrolidin-1-yl)pyridine is a valuable building block for organic synthesis and medicinal chemistry. While comprehensive experimental data on its physical properties is not widely available, its synthesis is feasible through established methods. The presence of a reactive bromine atom and the combination of the pyridine and pyrrolidine scaffolds make it a highly attractive starting material for the development of novel compounds with potential therapeutic applications. Further research into the properties and reactivity of this compound will undoubtedly expand its utility in the scientific community.
References
Please note that direct citations for all physical properties of the specific title compound are limited due to a lack of published data. The references provided offer context on related compounds and synthetic methodologies.
Sources
- 1. 4-Bromo-2-(pyrrolidin-1-yl)pyridine - CAS:1142194-47-5 - Sunway Pharm Ltd [3wpharm.com]
- 2. eMolecules 4-Bromo-2-(pyrrolidin-1-yl)pyridine | 1142194-47-5 | MFCD11869630 | Fisher Scientific [fishersci.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
Precision Synthesis of 4-Bromo-2-(pyrrolidin-1-yl)pyridine
Regiocontrol via Fluorine Activation in SNAr Pathways
Executive Summary
The synthesis of 4-bromo-2-(pyrrolidin-1-yl)pyridine (CAS: 1142194-47-5) presents a classic challenge in heterocyclic chemistry: regioselectivity . The target molecule is a critical intermediate for pharmaceutical scaffolds, particularly in the development of GPR40 modulators and kinase inhibitors.
While 2,4-dibromopyridine is a commoditized starting material, its use in this synthesis is fraught with risk. Nucleophilic Aromatic Substitution (SNAr) on 2,4-dibromopyridine often yields a mixture of regioisomers or predominantly attacks the C4 position due to kinetic factors, resulting in the unwanted 2-bromo-4-(pyrrolidin-1-yl)pyridine.
This technical guide details the Fluorine-Directed Pathway , utilizing 4-bromo-2-fluoropyridine as the precursor. This route exploits the high nucleofugality of the fluorine atom (
Part 1: Retrosynthetic Analysis & Strategy
The core objective is to install the pyrrolidine ring at C2 while preserving the bromine at C4 for downstream cross-coupling (e.g., Suzuki-Miyaura).
The Regioselectivity Trap (Why 2,4-Dibromopyridine Fails)
In 2,4-dihalopyridines, two electrophilic sites compete:
-
C2 Position: Inductively activated by the adjacent nitrogen (-I effect). However, the lone pair on the nitrogen can create electrostatic repulsion for the incoming nucleophile.
-
C4 Position: Activated by resonance (para-like). SNAr at C4 proceeds through a symmetric Meisenheimer complex which is often kinetically favored.
Using 2,4-dibromopyridine typically results in significant formation of the C4-substituted byproduct. To override this, we must differentiate the leaving groups.
The Solution: Fluorine Activation
By using 4-bromo-2-fluoropyridine , we introduce a massive reactivity differential. In SNAr reactions, fluoride is a superior leaving group compared to bromide because the highly electronegative fluorine stabilizes the transition state (Meisenheimer complex) more effectively than bromine, despite the stronger C-F bond.
Pathway Logic:
-
Nucleophile: Pyrrolidine (secondary amine).
-
Mechanism: SNAr.
-
Outcome: Exclusive C2 substitution.
Caption: Comparative logic showing why the Fluorine-Directed Route eliminates the isomer risks associated with dibromopyridine.
Part 2: Experimental Protocol
2.1 Materials & Reagents
| Reagent | CAS No.[3] | Equiv.[4][5] | Role |
| 4-Bromo-2-fluoropyridine | 128071-75-0 | 1.0 | Limiting Reagent |
| Pyrrolidine | 123-75-1 | 1.5 | Nucleophile |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 2.0 | Acid Scavenger |
| DMSO (Dimethyl Sulfoxide) | 67-68-5 | - | Solvent (Polar Aprotic) |
| Ethyl Acetate / Hexanes | - | - | Extraction/Purification |
2.2 Step-by-Step Methodology
Step 1: Reaction Setup
-
Charge a round-bottom flask equipped with a magnetic stir bar with 4-bromo-2-fluoropyridine (1.0 eq) and anhydrous DMSO (5 mL per gram of substrate).
-
Add K₂CO₃ (2.0 eq) to the solution. Note: Ensure K₂CO₃ is finely powdered to maximize surface area.
-
Add Pyrrolidine (1.5 eq) dropwise at room temperature. Caution: Pyrrolidine is fuming and corrosive; use a fume hood.
Step 2: Reaction Execution
-
Heat the mixture to 80°C .
-
Monitor reaction progress via TLC (20% EtOAc in Hexanes) or LC-MS.
-
Target R_f: ~0.4-0.5 (Product is more polar than starting material).
-
Completion: typically 2–4 hours. The high reactivity of the C-F bond often allows this to proceed faster than bromo-displacements.
-
Step 3: Work-up
-
Cool the reaction mixture to room temperature.
-
Quench by pouring the mixture into ice-cold water (10x reaction volume).
-
Extract with Ethyl Acetate (3x) .
-
Wash the combined organic layers with Brine (saturated NaCl) to remove residual DMSO.
-
Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.
Step 4: Purification
-
The crude residue is often high purity (>90%).
-
If necessary, purify via silica gel column chromatography (Gradient: 0% → 20% EtOAc in Hexanes).
-
Characterization:
-
¹H NMR (400 MHz, CDCl₃): Look for pyrrolidine multiplets (~1.9 ppm, ~3.4 ppm) and the preservation of the pyridine C3/C5/C6 protons.
-
Absence of F: 19F NMR should show no signal for the starting material.
-
Part 3: Process Visualization
The following workflow diagram illustrates the critical control points (CCPs) for the synthesis.
Caption: Operational workflow for the synthesis of 4-bromo-2-(pyrrolidin-1-yl)pyridine emphasizing the SNAr mechanism.
Part 4: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete conversion or loss during extraction. | DMSO is difficult to remove; ensure thorough brine washes. Increase reaction time if starting material remains. |
| Byproduct Formation | Hydrolysis of F or Br. | Ensure anhydrous DMSO and dry K₂CO₃ are used. Avoid water in the reaction vessel. |
| Wrong Isomer | Used 2,4-dibromopyridine instead of 2-fluoro. | Critical: Switch precursor to 4-bromo-2-fluoropyridine. If using dibromo is mandatory, lower temp to 40°C and accept lower yield/separation costs. |
| Dark Coloration | Oxidation of pyrrolidine.[4] | Degas solvents and run under Nitrogen/Argon atmosphere. |
Part 5: Safety & Handling (MSDS Summary)
-
4-Bromo-2-fluoropyridine: Irritant. Avoid contact with skin and eyes.
-
Pyrrolidine: Highly flammable (Flash point: 3°C). Corrosive. Causes severe skin burns and eye damage. Handle only in a fume hood.
-
DMSO: Penetrates skin easily, carrying dissolved contaminants with it. Wear nitrile gloves (double gloving recommended).
References
-
PubChem Compound Summary . (n.d.). 4-Bromo-2-(pyrrolidin-1-yl)pyridine (CID 53394658). National Center for Biotechnology Information. Retrieved from [Link]
- World Intellectual Property Organization (WIPO). (2015). Patent WO2015171722A1: Pyrrolidine GPR40 Modulators. (Describes SNAr conditions on 4-bromo-2-fluoropyridine).
Sources
- 1. US8227462B2 - Pyrrolidine-1,2-dicarboxamide derivatives - Google Patents [patents.google.com]
- 2. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 3. 4-BROMO-2-(PIPERIDIN-1-YL)PYRIDINE | CAS#:24255-98-9 | Chemsrc [chemsrc.com]
- 4. Pyrrolidine synthesis via ring contraction of pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
An In-depth Technical Guide to the Synthesis of 4-Bromo-2-pyrrolidin-1-ylpyridine: Core Starting Materials and Strategic Synthesis
Introduction: The Significance of 4-Bromo-2-pyrrolidin-1-ylpyridine in Medicinal Chemistry and Materials Science
4-Bromo-2-pyrrolidin-1-ylpyridine is a key heterocyclic building block in the development of novel therapeutics and functional organic materials. Its unique electronic and structural features, arising from the interplay between the electron-withdrawing bromine atom and the electron-donating pyrrolidinyl group on the pyridine scaffold, make it a valuable intermediate for introducing specific functionalities and modulating molecular properties. This guide provides an in-depth analysis of the primary synthetic routes to this compound, with a focus on the selection of starting materials and the underlying chemical principles that ensure a successful and reproducible synthesis.
Core Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)
The most direct and widely employed method for the synthesis of 4-Bromo-2-pyrrolidin-1-ylpyridine is the nucleophilic aromatic substitution (SNAr) reaction. This strategy leverages the inherent electrophilicity of the pyridine ring, which is further enhanced by the presence of halogen substituents.
The Principle of Regioselectivity in Pyridine SNAr Reactions
The pyridine nitrogen atom significantly influences the regioselectivity of nucleophilic attack. As an electron-withdrawing heteroatom, it reduces the electron density at the C-2 (ortho) and C-4 (para) positions, making them more susceptible to nucleophilic substitution.[1][2] The resonance structures of the Meisenheimer intermediate, formed upon nucleophilic attack, show that the negative charge can be delocalized onto the electronegative nitrogen atom when the attack occurs at the C-2 or C-4 positions.[1][3] This stabilization is not possible with attack at the C-3 (meta) position, thus favoring substitution at the ortho and para positions.[1]
In the case of di-substituted pyridines like 2,4-dibromopyridine, the C-2 position is generally more reactive towards nucleophiles than the C-4 position due to the stronger inductive effect of the nearby nitrogen atom. This inherent reactivity profile is the cornerstone of the selective synthesis of 4-Bromo-2-pyrrolidin-1-ylpyridine.
Primary Starting Materials: A Deliberate Choice
The selection of appropriate starting materials is critical for the efficiency, scalability, and cost-effectiveness of the synthesis.
| Starting Material | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Considerations |
| 2,4-Dibromopyridine | 626-05-1 | C₅H₃Br₂N | 236.89 | Key electrophile. The differential reactivity of the C-2 and C-4 bromine atoms is crucial for selectivity. |
| Pyrrolidine | 123-75-1 | C₄H₉N | 71.12 | A cyclic secondary amine that acts as the nucleophile.[4] It is a readily available and relatively strong nucleophile. |
Alternative Starting Materials and Synthetic Routes
While the use of 2,4-dibromopyridine is the most direct approach, other strategies can be envisioned, particularly if the primary starting material is unavailable or if alternative substitution patterns are desired.
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-N bonds.[5][6][7] In principle, one could start with 4-bromo-2-chloropyridine and selectively couple pyrrolidine at the 2-position. The success of this approach would depend on the relative reactivity of the C-Cl and C-Br bonds under the chosen catalytic conditions.
-
Synthesis from Amino-pyridines: One could also consider a Sandmeyer-type reaction starting from 2-amino-4-bromopyridine.[8] However, this would involve more synthetic steps, including the initial synthesis of the aminopyridine precursor.[9][10]
The direct SNAr approach with 2,4-dibromopyridine remains the most efficient and atom-economical method.
Experimental Protocol: Synthesis of 4-Bromo-2-pyrrolidin-1-ylpyridine via SNAr
This protocol is based on established and validated procedures.[11]
Reaction Scheme:
A schematic representation of the synthesis.
Materials:
-
2,4-Dibromopyridine (1.0 eq)
-
Pyrrolidine (5.0 eq)
-
Ethanol (as solvent)
-
Ethyl acetate
-
Pentane
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2,4-dibromopyridine (e.g., 300 mg, 0.94 mmol) in ethanol, add pyrrolidine (e.g., 335 mg, 4.7 mmol).
-
Heat the reaction mixture to 70 °C and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purify the resulting residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in pentane (e.g., 0-70%).
-
Combine the fractions containing the desired product and concentrate under reduced pressure to yield 4-Bromo-2-pyrrolidin-1-ylpyridine as a solid. A typical yield for this reaction is high, often around 97%.[11]
Self-Validation and Characterization:
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
1H NMR Spectroscopy: To confirm the structure and the regiochemistry of the substitution. The expected signals would include multiplets for the pyrrolidine protons and distinct signals for the pyridine ring protons.[11]
-
Mass Spectrometry: To confirm the molecular weight of the product.
-
Melting Point: To assess the purity of the compound.
Logical Framework for Synthetic Success
Logical workflow for the synthesis.
Conclusion
The synthesis of 4-Bromo-2-pyrrolidin-1-ylpyridine is most effectively achieved through a nucleophilic aromatic substitution reaction between 2,4-dibromopyridine and pyrrolidine. This method is robust, high-yielding, and relies on the predictable electronic properties of the pyridine ring. A thorough understanding of the principles of SNAr on heterocyclic systems is paramount for optimizing reaction conditions and ensuring the desired regioselectivity. The protocol and data provided in this guide offer a solid foundation for researchers and drug development professionals to confidently synthesize this important chemical intermediate for their applications.
References
- CN102603622B - Synthetic method of 2-amino-4-bromopyridine. Google Patents.
-
Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange. Available at: [Link]
-
We have considered nucleophilic aromatic substitution of pyridine... Study Prep in Pearson+. Available at: [Link]
-
Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine. YouTube. Available at: [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available at: [Link]
- CN105153023A - Synthetic method of 2-amino-4-bromopyridine. Google Patents.
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. PubMed. Available at: [Link]
-
A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. Available at: [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. m.youtube.com [m.youtube.com]
- 3. We have considered nucleophilic aromatic substitution of pyridine... | Study Prep in Pearson+ [pearson.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. CN102603622B - Synthetic method of 2-amino-4-bromopyridine - Google Patents [patents.google.com]
- 10. CN105153023A - Synthetic method of 2-amino-4-bromopyridine - Google Patents [patents.google.com]
- 11. 2-BROMO-4-PYRROLIDIN-1-YL-PYRIDINE CAS#: 230618-42-5 [amp.chemicalbook.com]
An In-depth Technical Guide to the Structural Analysis of 4-Bromo-2-pyrrolidin-1-ylpyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromo-2-pyrrolidin-1-ylpyridine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its unique structural arrangement, featuring a pyridine ring substituted with a bromine atom and a pyrrolidine moiety, confers specific physicochemical properties that are pivotal for its application as a versatile building block in the synthesis of novel therapeutic agents. This guide provides a comprehensive technical overview of the structural analysis of 4-Bromo-2-pyrrolidin-1-ylpyridine (CAS No. 1142194-47-5), detailing the core analytical methodologies and the interpretation of the resulting spectroscopic data.
Introduction: The Significance of 4-Bromo-2-pyrrolidin-1-ylpyridine in Drug Discovery
The pyridine scaffold is a ubiquitous feature in a vast number of pharmaceuticals, owing to its ability to engage in various biological interactions.[1] The introduction of a pyrrolidine ring, a five-membered nitrogen-containing heterocycle, can enhance a molecule's three-dimensionality and introduce crucial points for hydrogen bonding and other non-covalent interactions.[2] Furthermore, the presence of a bromine atom provides a strategic handle for further chemical modifications, such as cross-coupling reactions, which are instrumental in the elaboration of complex molecular architectures.[3]
The specific isomer, 4-Bromo-2-pyrrolidin-1-ylpyridine, is a valuable intermediate in the synthesis of compounds with a range of potential biological activities, including but not limited to anti-inflammatory, neuroprotective, and antibacterial properties.[2][4] A thorough understanding of its structural characteristics is paramount for its effective utilization in the design and development of new chemical entities.
Physicochemical Properties
A foundational understanding of the physicochemical properties of 4-Bromo-2-pyrrolidin-1-ylpyridine is essential for its handling, reaction setup, and interpretation of analytical data.
| Property | Value | Source |
| CAS Number | 1142194-47-5 | [5][6] |
| Molecular Formula | C₉H₁₁BrN₂ | [6] |
| Molecular Weight | 227.10 g/mol | [6] |
| Appearance | Expected to be a powder or solid | [5] |
Synthesis and Structural Elucidation Workflow
The reliable synthesis and rigorous structural confirmation of 4-Bromo-2-pyrrolidin-1-ylpyridine are critical first steps in its application. A typical workflow for its preparation and analysis is outlined below.
Caption: Workflow for the synthesis and structural analysis of 4-Bromo-2-pyrrolidin-1-ylpyridine.
Synthesis Protocol
A plausible synthetic route to a related isomer, 2-bromo-4-(pyrrolidin-1-yl)pyridine, involves the nucleophilic aromatic substitution of 2,4-dibromopyridine with pyrrolidine.[7] A similar approach can be envisioned for the synthesis of 4-Bromo-2-pyrrolidin-1-ylpyridine.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve 2,4-dibromopyridine in a suitable solvent such as ethanol.
-
Addition of Reagent: Add an excess of pyrrolidine (approximately 5 equivalents) to the solution.
-
Reaction Conditions: Heat the reaction mixture at a reflux temperature (e.g., 70-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the solvent.
-
Purification: Purify the resulting residue by column chromatography on silica gel, using a gradient of ethyl acetate in pentane or hexane as the eluent, to isolate the desired product.
Spectroscopic Analysis
A multi-faceted spectroscopic approach is essential for the unambiguous structural confirmation of 4-Bromo-2-pyrrolidin-1-ylpyridine. The following sections detail the expected outcomes from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Caption: Interrelation of spectroscopic techniques for the structural elucidation of 4-Bromo-2-pyrrolidin-1-ylpyridine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
Experimental Protocol (¹H and ¹³C NMR):
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters include a spectral width of -2 to 12 ppm and 16 to 64 scans.
-
Use tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters include a spectral width of 0 to 200 ppm.
-
A greater number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.
-
Predicted ¹H NMR Data (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |
| ~ 7.9 | d | H-6 | The proton at position 6 is adjacent to the nitrogen and will be the most deshielded aromatic proton. |
| ~ 6.5 | d | H-5 | The proton at position 5 is coupled to the proton at position 6. |
| ~ 6.3 | s | H-3 | The proton at position 3 is a singlet due to the adjacent substituents. |
| ~ 3.4 | t | Pyrrolidine CH₂ (adjacent to N) | These protons are deshielded by the adjacent nitrogen atom. |
| ~ 2.0 | m | Pyrrolidine CH₂ (β to N) | These protons are in a more shielded environment. |
Predicted ¹³C NMR Data (100 MHz, CDCl₃):
The predicted chemical shifts are based on the analysis of similar substituted pyridine and pyrrolidine systems.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 158 | C-2 | Carbon attached to the electron-donating pyrrolidine nitrogen. |
| ~ 150 | C-6 | Aromatic carbon adjacent to the ring nitrogen. |
| ~ 115 | C-4 | Carbon bearing the bromine atom, deshielded by the halogen. |
| ~ 108 | C-5 | Aromatic carbon shielded by the electron-donating pyrrolidine group. |
| ~ 105 | C-3 | Aromatic carbon shielded by the electron-donating pyrrolidine group. |
| ~ 47 | Pyrrolidine CH₂ (adjacent to N) | Carbon atoms directly attached to the nitrogen. |
| ~ 25 | Pyrrolidine CH₂ (β to N) | More shielded aliphatic carbons. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound.
Experimental Protocol (Electrospray Ionization - ESI):
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile. Further dilute this solution to the low µg/mL or high ng/mL range.
-
Instrumentation: Utilize a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a low flow rate.
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
The mass range should be set to scan beyond the expected molecular weight.
-
Expected Mass Spectrum Data:
Based on the molecular formula C₉H₁₁BrN₂, the expected mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).
| m/z | Ion | Expected Observation |
| 227 | [M(⁷⁹Br)+H]⁺ | A prominent peak corresponding to the protonated molecule with the ⁷⁹Br isotope. |
| 229 | [M(⁸¹Br)+H]⁺ | A peak of similar intensity to the m/z 227 peak, corresponding to the protonated molecule with the ⁸¹Br isotope. |
For the related isomer, 2-bromo-4-(pyrrolidin-1-yl)pyridine, the protonated molecular ion has been observed at m/z 227 [MH]+ using APCI-MS.[7]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Experimental Protocol (Attenuated Total Reflectance - ATR):
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Acquire a background spectrum of the clean, empty ATR crystal.
-
Acquire the sample spectrum.
-
The typical spectral range is 4000-400 cm⁻¹.
-
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3100-3000 | C-H stretch | Aromatic C-H |
| 2970-2850 | C-H stretch | Aliphatic C-H (pyrrolidine) |
| 1600-1550 | C=C/C=N stretch | Pyridine ring |
| 1480-1440 | C=C/C=N stretch | Pyridine ring |
| 1350-1250 | C-N stretch | Aryl-N (pyridine-pyrrolidine) |
| 1100-1000 | C-Br stretch | Aryl-Br |
Conclusion
The structural analysis of 4-Bromo-2-pyrrolidin-1-ylpyridine is a critical undertaking for its effective application in research and development. This guide has outlined the essential analytical techniques—NMR, MS, and IR spectroscopy—and provided a framework for the interpretation of the expected data. The presented protocols are designed to be self-validating, ensuring the generation of reliable and reproducible results. By adhering to these methodologies, researchers can confidently confirm the structure and purity of this important synthetic intermediate, thereby facilitating its use in the discovery of novel and impactful chemical entities.
References
- D'hooghe, M., & De Kimpe, N. (2006). Recent developments in the synthesis and chemistry of azetidines. Aldrichimica Acta, 39(3), 67-79.
-
Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257–10274. [Link]
-
Wikipedia. (2023, December 27). 4-Pyrrolidinylpyridine. In Wikipedia. Retrieved from [Link]
-
AccelaChem. (n.d.). 1142194-47-5,4-Bromo-2-(pyrrolidin-1-yl)pyridine. Retrieved from [Link]
-
Arkivoc. (2019). Synthesis and characterization of a new ditopic bipyridine-terpyridine bridging ligand using a Suzuki cross-coupling reaction. Retrieved from [Link]
Sources
- 1. Advances in synthesis, medicinal properties and biomedical applications of pyridine derivatives: A comprehensive review | AVESİS [avesis.gazi.edu.tr]
- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arkat-usa.org [arkat-usa.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 4-bromo-2-(pyrrolidin-1-yl)pyridine, CasNo.1142194-47-5 Falcon Life Sciences Pvt. Ltd China (Mainland) [shanxifaerken.lookchem.com]
- 6. 4-Bromo-2-(pyrrolidin-1-yl)pyridine - CAS:1142194-47-5 - Sunway Pharm Ltd [3wpharm.com]
- 7. 2-BROMO-4-PYRROLIDIN-1-YL-PYRIDINE CAS#: 230618-42-5 [amp.chemicalbook.com]
Technical Whitepaper: Structural Elucidation of 4-Bromo-2-pyrrolidin-1-ylpyridine via 1H NMR
[1]
Executive Summary
Compound: 4-Bromo-2-(pyrrolidin-1-yl)pyridine
Molecular Formula: C
This guide provides a definitive analysis of the proton nuclear magnetic resonance (
Synthesis & Regioselectivity Context
To interpret the NMR spectrum accurately, one must understand the sample's origin. The compound is typically synthesized via Nucleophilic Aromatic Substitution (S
-
Precursor: 2,4-Dibromopyridine.[1]
-
Reagent: Pyrrolidine (acting as both nucleophile and base).
-
Mechanism: The nitrogen at position 1 activates the C2 and C4 positions. The C2 position is significantly more electrophilic due to the inductive effect of the adjacent ring nitrogen, favoring the formation of the 2-substituted product over the 4-substituted isomer.
Workflow Visualization
The following diagram outlines the synthesis logic and potential impurities detectable by NMR.
Figure 1: Reaction pathway showing the origin of the target molecule and potential regioisomeric impurities.
Experimental Protocol
Sample Preparation
For optimal resolution and chemical shift accuracy, follow this preparation standard:
-
Solvent: Deuterated Chloroform (CDCl
, 99.8% D) with 0.03% TMS (Tetramethylsilane) as an internal standard.-
Rationale: CDCl
minimizes hydrogen bonding interactions that can broaden the pyrrolidine signals.
-
-
Concentration: 10–15 mg of sample in 0.6 mL solvent.
-
Note: Higher concentrations may cause stacking effects, shifting aromatic protons upfield.
-
-
Filtration: Filter through a cotton plug in a glass pipette to remove inorganic salts (e.g., pyrrolidinium bromide) which cause baseline noise.
Acquisition Parameters
-
Frequency: 400 MHz or higher recommended.
-
Pulse Sequence: Standard 1D proton (zg30).
-
Relaxation Delay (D1):
2.0 seconds (ensures accurate integration of aromatic protons). -
Scans (NS): 16–32 scans.
Spectral Assignment & Data Analysis[1][2][3][4]
The spectrum is characterized by two distinct regions: the Aromatic Region (pyridine protons) and the Aliphatic Region (pyrrolidine protons).
Summary Table: H NMR Data (400 MHz, CDCl )
| Position | Shift ( | Multiplicity | Integration | Coupling ( | Assignment Logic |
| H-6 | 8.02 | Doublet (d) | 1H | 5.3 | Deshielded by ring Nitrogen ( |
| H-3 | 6.65 | Doublet (d)* | 1H | 1.8 | Shielded by C2-amine (ortho); meta-coupled to H5. |
| H-5 | 6.73 | dd | 1H | 5.3, 1.8 | Shielded by C2-amine (para); coupled to H6 and H3.[1] |
| Pyr- | 3.45 | Multiplet (m) | 4H | - | Deshielded by amine Nitrogen; |
| Pyr- | 2.01 | Multiplet (m) | 4H | - | Aliphatic ring protons; |
*Note: H3 often appears as a singlet-like peak if resolution is low, but is formally a doublet due to meta-coupling.[1]
Detailed Mechanistic Assignment
1. The Pyridine Ring (Aromatic Region)
The pyridine ring protons exhibit a classic ABC spin system (or AMX depending on field strength), modified by the electron-donating nature of the pyrrolidine ring.
-
H-6 (
~8.02 ppm):-
This proton is adjacent to the pyridine nitrogen. The electronegative nitrogen withdraws electron density via induction, significantly deshielding H-6, placing it furthest downfield.
-
Diagnostic: It appears as a clear doublet (
Hz) due to vicinal coupling with H-5.[1]
-
-
H-5 (
~6.73 ppm):-
Located at the 5-position, this proton is subject to the resonance electron-donating effect of the pyrrolidine nitrogen at C2.
-
Resonance Effect: The lone pair on the pyrrolidine nitrogen donates density into the ring, increasing shielding at positions ortho (C3) and para (C5) relative to the substituent.
-
Multiplicity: Doublet of doublets (dd). Large coupling to H-6 (
Hz) and small meta-coupling to H-3 ( Hz).[1]
-
-
H-3 (
~6.65 ppm):-
This proton is ortho to the pyrrolidine group and ortho to the ring nitrogen. The strong mesomeric shielding from the pyrrolidine group overrides the inductive deshielding of the ring nitrogen, causing it to appear upfield, often overlapping closely with H-5.
-
Diagnostic: Small doublet (
Hz). This small coupling constant is crucial for confirming the 2,4-substitution pattern (meta-coupling).
-
2. The Pyrrolidine Ring (Aliphatic Region)
Due to rapid conformational interconversion (ring puckering) at room temperature, the pyrrolidine protons simplify into two sets of signals.
-
-CH
( ~3.45 ppm): The 4 protons adjacent to the nitrogen are chemically equivalent.[1] They are deshielded by the electronegative nitrogen atom. -
-CH
( ~2.01 ppm): The 4 protons remote from the nitrogen appear as a multiplet in the standard alkyl region.
Structural Validation Logic (Graphviz)[1]
The following logic map illustrates how to use the spectral data to confirm the structure and rule out the C4-isomer.
Figure 2: Decision tree for structural validation using key diagnostic peaks.
Troubleshooting & Impurity Profiling
Distinguishing the Regioisomer (2-Bromo-4-pyrrolidinylpyridine)
If the S
-
Target (2-subst): Asymmetric. H3, H5, H6 are distinct.[2] H6 is very downfield (~8.0).
-
Impurity (4-subst): The molecule becomes symmetric across the C2-C5 axis (if we ignore the slight difference between C2 and C6 for a moment, but actually, 2-bromo-4-pyrrolidinyl is not symmetric).[1]
-
Correction: 2-Bromo-4-pyrrolidinylpyridine has protons at H3, H5, and H6.[1]
-
Key Difference: In the 4-pyrrolidinyl isomer, the H3 and H5 protons are ortho to the amine and will both be shielded. H6 (adjacent to N) will be a doublet. However, the chemical shift of H3 in the 4-isomer is typically more shielded than in the 2-isomer due to the additive effects of the C4-amine.[1]
-
Most reliable indicator: In the 4-substituted isomer, H2 (or H6) is adjacent to the Nitrogen but also adjacent to the Bromine (in the 2-bromo isomer). The coupling constants between H5 and H6 will differ (
Hz) vs H3 and H5 ( Hz).
-
Residual Solvents
Common solvents from synthesis/workup:
-
Ethyl Acetate: Quartet at 4.12 ppm, Singlet at 2.05 ppm, Triplet at 1.26 ppm.
-
Dichloromethane: Singlet at 5.30 ppm.
-
Water: Broad singlet around 1.56 ppm (in CDCl
).
References
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard text for substituent additivity rules in Pyridines).
-
Reich, H. J. (2024). Proton NMR Data. University of Wisconsin-Madison.[1] Retrieved from [Link][1]
-
National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS). (General reference for pyridine derivative shifts). Retrieved from [Link][1]
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Source for S Ar regioselectivity mechanisms in pyridines).
A Technical Guide to the ¹³C NMR Analysis of 4-Bromo-2-pyrrolidin-1-ylpyridine
This guide provides an in-depth analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 4-Bromo-2-pyrrolidin-1-ylpyridine. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for the structural elucidation and characterization of novel chemical entities. This document will cover the predicted ¹³C NMR chemical shifts, the underlying principles of their interpretation, a detailed experimental protocol for data acquisition, and a discussion of the structural information that can be derived from the spectrum.
Introduction: The Role of ¹³C NMR in Structural Elucidation
Nuclear Magnetic Resonance spectroscopy is an indispensable tool in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds. ¹³C NMR, in particular, offers a detailed map of the carbon framework of a molecule. Each unique carbon atom in a molecule gives rise to a distinct signal in the ¹³C NMR spectrum, and the chemical shift of that signal is highly sensitive to the local electronic environment. This sensitivity allows for the confident identification of functional groups, the determination of substitution patterns on aromatic rings, and the overall verification of a compound's identity and purity. For a molecule such as 4-Bromo-2-pyrrolidin-1-ylpyridine, which contains a substituted heterocyclic aromatic ring, ¹³C NMR is crucial for confirming the precise arrangement of the substituents.
Predicted ¹³C NMR Data for 4-Bromo-2-pyrrolidin-1-ylpyridine
The prediction of chemical shifts in substituted aromatic systems can be approached by considering the additivity of substituent chemical shifts (SCS) from the parent heterocycle.[5][6][7][8] The chemical shifts for pyridine are approximately C2: 150 ppm, C3: 124 ppm, and C4: 136 ppm.[9] The bromine atom and the pyrrolidinyl group will induce shifts in these values.
Substituent Effects:
-
Bromine: As an electronegative halogen, bromine is expected to have a deshielding effect on the carbon to which it is directly attached (the ipso-carbon), causing a downfield shift. However, due to the "heavy atom effect," the shift is not as large as would be expected based on electronegativity alone and can even be upfield in some cases.[10] For adjacent carbons (ortho and meta), the effects are generally smaller. The bromine at the 4-position will primarily influence the chemical shifts of C-3, C-4, and C-5.
-
Pyrrolidinyl Group: The nitrogen atom of the pyrrolidinyl group is a strong electron-donating group through resonance. This will cause significant shielding (an upfield shift) of the ortho and para carbons relative to its point of attachment. In this case, being at the 2-position, it will strongly influence C-3 and C-5, and to a lesser extent, C-6. The carbons of the pyrrolidine ring itself will appear in the aliphatic region of the spectrum.[11]
Based on these principles, the predicted ¹³C NMR chemical shifts for 4-Bromo-2-pyrrolidin-1-ylpyridine are summarized in the table below.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-2 | 158 - 162 | Attached to the electron-donating nitrogen of the pyrrolidinyl group, causing a downfield shift. |
| C-3 | 105 - 110 | Strongly shielded by the electron-donating pyrrolidinyl group at the ortho position. |
| C-4 | 125 - 130 | The ipso-carbon attached to bromine. The deshielding effect is partially offset by the heavy atom effect. |
| C-5 | 115 - 120 | Shielded by the electron-donating pyrrolidinyl group at the para position. |
| C-6 | 145 - 150 | Influenced by the nitrogen of the pyridine ring and the ortho pyrrolidinyl group. |
| C-1' (Pyrrolidine) | 45 - 50 | The α-carbons of the pyrrolidine ring, deshielded by the nitrogen. |
| C-2' (Pyrrolidine) | 25 - 30 | The β-carbons of the pyrrolidine ring. |
Molecular Structure and Atom Numbering
To visualize the assignments, the following diagram illustrates the structure of 4-Bromo-2-pyrrolidin-1-ylpyridine with the conventional numbering for the pyridine and pyrrolidine rings.
Caption: Molecular structure of 4-Bromo-2-pyrrolidin-1-ylpyridine with atom numbering.
Experimental Protocol for ¹³C NMR Data Acquisition
The following protocol outlines a robust methodology for acquiring high-quality ¹³C NMR data for 4-Bromo-2-pyrrolidin-1-ylpyridine. This protocol is designed to be self-validating, ensuring accurate and reproducible results.
1. Sample Preparation:
-
Analyte: 4-Bromo-2-pyrrolidin-1-ylpyridine (ensure purity of >95% as determined by a preliminary technique such as ¹H NMR or LC-MS).
-
Solvent: Deuterated chloroform (CDCl₃) is a suitable choice due to its excellent solubilizing properties for a wide range of organic compounds and its single carbon signal at approximately 77.16 ppm, which can serve as an internal reference.
-
Concentration: Dissolve 10-20 mg of the compound in 0.6-0.7 mL of CDCl₃. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable acquisition time.
-
Internal Standard (Optional): Tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm). However, referencing to the residual solvent peak is often sufficient.
-
NMR Tube: Use a clean, dry, high-precision 5 mm NMR tube.
2. NMR Spectrometer Setup and Calibration:
-
Instrument: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe is recommended for good spectral dispersion and sensitivity.
-
Tuning and Matching: Tune and match the probe for the ¹³C frequency to ensure optimal power transfer and sensitivity.
-
Locking: Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, which is critical for achieving sharp spectral lines.
3. Data Acquisition Parameters:
-
Experiment: A standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30 on a Bruker spectrometer) should be performed.
-
Pulse Program: A 30-degree pulse angle is often used to allow for a shorter relaxation delay and faster acquisition, though a 90-degree pulse will provide maximum signal for a single scan.
-
Spectral Width: Set the spectral width to cover the expected range of chemical shifts for both aromatic and aliphatic carbons (e.g., 0 to 200 ppm).
-
Acquisition Time: An acquisition time of 1-2 seconds is typically sufficient.
-
Relaxation Delay (d1): A relaxation delay of 2 seconds is a good starting point. For quantitative analysis, a longer delay (5 times the longest T₁) would be necessary.
-
Number of Scans: The number of scans will depend on the sample concentration and the desired signal-to-noise ratio. A typical range is 128 to 1024 scans.
4. Data Processing:
-
Fourier Transform: Apply an exponential multiplication (line broadening) of 1-2 Hz to improve the signal-to-noise ratio before Fourier transformation.
-
Phasing: Manually or automatically phase the spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.
-
Referencing: Reference the spectrum to the residual CDCl₃ peak at 77.16 ppm or to TMS at 0.00 ppm.
-
Peak Picking and Integration: Identify all significant peaks and integrate their areas.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the experimental protocol.
Caption: Workflow for the acquisition and processing of ¹³C NMR data.
Conclusion
The ¹³C NMR spectrum of 4-Bromo-2-pyrrolidin-1-ylpyridine provides a wealth of structural information that is essential for its unambiguous characterization. Through a combination of predictive analysis based on established substituent effects and a rigorous experimental protocol, researchers can confidently assign the chemical shifts of all carbon atoms in the molecule. This technical guide serves as a comprehensive resource for scientists and professionals engaged in the synthesis and analysis of novel heterocyclic compounds, promoting best practices in NMR spectroscopy and data interpretation.
References
- Bromination and Diazo-Coupling of Pyridinethiones; Microwave Assisted Synthesis of Isothiazolopyridine, Pyridothiazine and Pyridothiazepines - PMC - NIH. (n.d.).
- The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is C2: 150; C3: 124; C4: 136. (n.d.). Testbook.
- Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. (n.d.). MDPI.
- 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. (n.d.). ACS Publications.
- Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. (n.d.). ResearchGate.
- on the 13C NMR spectrum of 1-bromo-2-methylpropane. (n.d.). Doc Brown's Chemistry.
- Assignment of the 13C NMR spectrum of 4'-bromoacetophenone. (2021, April 16).
- 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. (n.d.). ACS Publications.
- 13C-NMR spectrum of N-(4-bromo-2-(2-pyridylcarbonyl)phenyl)-2-aminoacetamide. (n.d.). ResearchGate.
- How to predict the 13C NMR spectrum of a compound. (2017, November 28). YouTube.
- Calculated 13C NMR Shifts of brominated Carbons. (2015, August 6). Chemistry Stack Exchange.
- Using predicted 13C NMR spectra with open resources for structure dereplication. (2025, May 29). Advanced Chemistry Development, Inc., (ACD/Labs).
- Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. (n.d.). ACD/Labs.
- 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. (n.d.). ACS Publications.
- Pyrrolidine - Wikipedia. (n.d.).
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. m.youtube.com [m.youtube.com]
- 3. selectscience.net [selectscience.net]
- 4. acdlabs.com [acdlabs.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. testbook.com [testbook.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Pyrrolidine - Wikipedia [en.wikipedia.org]
Mass spectrometry of 4-Bromo-2-pyrrolidin-1-ylpyridine
An In-depth Technical Guide to the Mass Spectrometric Analysis of 4-Bromo-2-pyrrolidin-1-ylpyridine
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of the mass spectrometric analysis of 4-Bromo-2-pyrrolidin-1-ylpyridine, a heterocyclic compound of interest in pharmaceutical and chemical research. As a molecule incorporating a brominated pyridine core and a pyrrolidine substituent, its characterization by mass spectrometry presents distinct features. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into method development, spectral interpretation, and data validation.
Introduction and Analytical Rationale
4-Bromo-2-pyrrolidin-1-ylpyridine is a substituted pyridine derivative. Such compounds are common scaffolds in medicinal chemistry, making the ability to unambiguously identify and quantify them crucial for synthesis confirmation, purity assessment, and metabolic studies. Mass spectrometry (MS) is the premier analytical technique for this purpose due to its exceptional sensitivity and specificity. The presence of a bromine atom and two nitrogen atoms provides characteristic isotopic patterns and ionization properties that are central to its analytical signature. This guide will detail the logical workflow for analyzing this compound, from selecting the appropriate ionization method to interpreting the complex data from tandem mass spectrometry experiments.
Core Physicochemical and Mass Spectrometric Properties
A foundational understanding of the molecule's properties is essential before any analysis. The key characteristics of 4-Bromo-2-pyrrolidin-1-ylpyridine are summarized below.
| Property | Value | Significance for MS Analysis |
| Molecular Formula | C₉H₁₁BrN₂ | Defines the exact mass for high-resolution analysis.[1] |
| Molecular Weight | ~227.10 g/mol | Determines the approximate m/z for the molecular ion.[1] |
| Monoisotopic Mass | 226.0109 u | The exact mass of the most abundant isotopes, critical for HRMS. |
| Bromine Isotopes | ⁷⁹Br (~50.7%), ⁸¹Br (~49.3%) | Produces a characteristic M / M+2 isotopic pattern with nearly 1:1 intensity, a key identifier for brominated compounds.[2][3][4] |
| Nitrogen Content | Two Nitrogen Atoms | The presence of two nitrogen atoms makes the molecule basic and highly amenable to protonation for positive-ion mode ESI.[5] |
Ionization Methodology: Electrospray Ionization (ESI)
For a polar, nitrogen-containing molecule like 4-Bromo-2-pyrrolidin-1-ylpyridine, Electrospray Ionization (ESI) is the method of choice. The two nitrogen atoms—one in the pyridine ring and one in the pyrrolidine ring—are readily protonated in an acidic mobile phase, leading to efficient formation of a singly charged positive ion, [M+H]⁺. This process is highly sensitive and its "soft" nature minimizes in-source fragmentation, preserving the molecular ion for subsequent analysis.[6][7]
Experimental Protocol: Sample Preparation and ESI-MS
-
Sample Preparation : Dissolve the compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of 1-10 µg/mL. For ESI, it is critical that the sample is fully dissolved to prevent clogging of the emitter.
-
Mobile Phase : A typical mobile phase for direct infusion would be 50:50 acetonitrile:water with 0.1% formic acid. The formic acid serves as a proton source to facilitate the formation of the [M+H]⁺ ion.
-
Instrumentation : The analysis can be performed on various mass spectrometers, such as a triple quadrupole (QqQ) or a Quadrupole Time-of-Flight (Q-TOF) instrument.[8]
-
ESI Source Parameters :
-
Ionization Mode : Positive
-
Capillary Voltage : 3.5 - 4.5 kV. This high voltage is necessary to create the Taylor cone and generate charged droplets.[9]
-
Nebulizing Gas (N₂) : Set to a pressure sufficient to create a fine spray (e.g., 10-20 arbitrary units).
-
Drying Gas (N₂) : A high flow (e.g., 5-10 L/min) at an elevated temperature (e.g., 250-350 °C) is required to desolvate the ions efficiently as they travel toward the mass analyzer.[9]
-
Visualization: ESI Workflow
Caption: Generalized workflow for Electrospray Ionization Mass Spectrometry (ESI-MS).
Full Scan (MS1) Analysis: Identifying the Molecular Ion
A full scan MS1 experiment is the first step in the analysis. For 4-Bromo-2-pyrrolidin-1-ylpyridine, we expect to see a characteristic isotopic cluster for the protonated molecule, [M+H]⁺.
-
[M(⁷⁹Br)+H]⁺ : m/z 227.0187
-
[M(⁸¹Br)+H]⁺ : m/z 229.0167
These two peaks will appear at an approximate 1:1 intensity ratio, which is a definitive indicator of the presence of a single bromine atom in the ion.[2][3] The observation of this doublet is the primary goal of the MS1 scan and serves as a prerequisite for moving to tandem MS.
Tandem Mass Spectrometry (MS/MS): Structural Elucidation
Tandem mass spectrometry (MS/MS) is used to structurally characterize the molecule by fragmenting the isolated molecular ion.[8] In this process, the [M+H]⁺ ion (m/z 227 or 229) is selected in the first mass analyzer, subjected to Collision-Induced Dissociation (CID) in a collision cell, and the resulting fragment ions are analyzed in the second mass analyzer.
The structure of 4-Bromo-2-pyrrolidin-1-ylpyridine suggests several likely fragmentation pathways. The bonds most susceptible to cleavage are typically those adjacent to heteroatoms or charged sites.[4][5]
Experimental Protocol: MS/MS Analysis
-
Instrument Mode : Product Ion Scan.
-
Precursor Ion Selection : Isolate the [M(⁷⁹Br)+H]⁺ ion at m/z 227.0. A window of +/- 0.5 Da is typical for unit resolution instruments.
-
Collision Gas : Argon is commonly used.
-
Collision Energy (CE) : This is a critical parameter. A good starting point is 15-25 eV. A CE ramp experiment (e.g., 10-40 eV) is highly recommended to observe the sequence of fragmentation events.
-
Data Acquisition : Acquire the spectrum of fragment ions.
Predicted Fragmentation Pathways
The protonation is likely to occur on either the pyridine or the pyrrolidine nitrogen. Fragmentation will proceed from this charged species.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (mass) | Proposed Fragment Structure / Identity | Causality of Fragmentation |
| 227.0 | 157.0 | 70.0 (C₄H₈N) | 4-Bromo-2-aminopyridine cation | Cleavage of the C-N bond connecting the pyrrolidine ring to the pyridine ring, followed by loss of the pyrrolidine moiety as a radical. This is often a dominant pathway for N-substituted rings.[5][10] |
| 227.0 | 199.0 | 28.0 (C₂H₄) | Bromopyridinyl-ethylenimine cation | Ring-opening of the pyrrolidine moiety with the loss of an ethylene molecule. This is a common fragmentation pattern for saturated nitrogen heterocycles. |
| 227.0 | 148.0 | 79.0 (Br) | 2-pyrrolidin-1-ylpyridine cation | Loss of the bromine atom as a radical. This is generally less favored than cleavages alpha to a nitrogen but can occur at higher collision energies.[4] |
| 157.0 | 130.0 | 27.0 (HCN) | Brominated cyclopentadienyl cation | Subsequent fragmentation of the 4-bromo-2-aminopyridine cation via loss of hydrogen cyanide from the pyridine ring, a characteristic fragmentation of pyridines. |
Visualization: Proposed MS/MS Fragmentation Pathway
Caption: Predicted major fragmentation pathways for protonated 4-Bromo-2-pyrrolidin-1-ylpyridine.
The Role of High-Resolution Mass Spectrometry (HRMS)
While unit-resolution MS/MS provides valuable structural data, High-Resolution Mass Spectrometry (HRMS) provides an orthogonal layer of validation. By measuring the mass of an ion with high accuracy (typically < 5 ppm), the elemental formula of both the precursor and fragment ions can be determined unequivocally.
For example, observing a precursor ion at m/z 227.0185 in an HRMS instrument like a Q-TOF or Orbitrap would provide strong evidence for the elemental formula C₉H₁₂⁷⁹BrN₂⁺ (calculated exact mass: 227.0187), thereby confirming the identity of the compound and ruling out other isobaric species. This self-validating system is a cornerstone of modern analytical chemistry.
Conclusion
The mass spectrometric analysis of 4-Bromo-2-pyrrolidin-1-ylpyridine is a logical, multi-step process. The compound's inherent chemical properties—its basic nitrogen centers and the presence of bromine—dictate the analytical strategy. ESI in positive ion mode is the optimal ionization technique, producing a characteristic [M+H]⁺ ion with a prominent M/M+2 isotopic signature. Subsequent MS/MS analysis, guided by an understanding of fundamental fragmentation mechanisms of heterocyclic amines, allows for detailed structural confirmation. When combined with HRMS, this workflow provides an exceptionally high degree of confidence in the compound's identification, making it an indispensable tool for researchers in drug discovery and chemical synthesis.
References
-
Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. ResearchGate. Available at: [Link]
-
Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PMC - PubMed Central. Available at: [Link]
-
Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Scientific & Academic Publishing. Available at: [Link]
-
Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. PubMed. Available at: [Link]
-
Fragmentation and Interpretation of Spectra. University of Colorado Boulder. Available at: [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]
-
2-Bromo-4-(pyrrolidin-1-yl)pyridine | CAS 230618-42-5. American Elements. Available at: [Link]
-
Electron ionization mass spectrometric study of 1,4-dihydro-4-substituted 2,6-dimethyl-3,5-bis(alkoxycarbonyl)pyridines. ResearchGate. Available at: [Link]
-
Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. PMC - NIH. Available at: [Link]
-
2-Arylbenzofurans as Selective Cholinesterase Inhibitors: Design, Synthesis, and Evaluation as Alzheimer's Disease Agents. MDPI. Available at: [Link]
-
Tandem mass spectrometry. Wikipedia. Available at: [Link]
Sources
- 1. 4-Bromo-2-(pyrrolidin-1-yl)pyridine - CAS:1142194-47-5 - Sunway Pharm Ltd [3wpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. whitman.edu [whitman.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Tandem mass spectrometry - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. article.sapub.org [article.sapub.org]
A Guide to the Structural Elucidation of 4-Bromo-2-pyrrolidin-1-ylpyridine via Fourier-Transform Infrared (FT-IR) Spectroscopy
This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 4-Bromo-2-pyrrolidin-1-ylpyridine. Tailored for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of the molecular vibrations and corresponding spectral features of this compound. The guide outlines the theoretical underpinnings, experimental protocols, and in-depth spectral interpretation, establishing a framework for the structural verification and quality control of this important chemical entity.
Introduction: The Role of FT-IR in Molecular Characterization
In the realm of pharmaceutical sciences and synthetic chemistry, the unambiguous confirmation of a molecule's structure is paramount. 4-Bromo-2-pyrrolidin-1-ylpyridine, a substituted pyridine derivative, presents a unique combination of functional groups, including a brominated aromatic ring, a tertiary amine within a pyrrolidine ring, and the pyridine heterocycle itself. Fourier-Transform Infrared (FT-IR) spectroscopy serves as a rapid, non-destructive, and highly informative analytical technique for elucidating the molecular structure of such compounds.[1][2] By measuring the absorption of infrared radiation by the molecule, an FT-IR spectrum provides a distinct "molecular fingerprint" based on the vibrational frequencies of its constituent chemical bonds.[3] This guide will delve into the expected FT-IR spectral characteristics of 4-Bromo-2-pyrrolidin-1-ylpyridine, providing a foundational understanding for its identification and analysis.
Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum
The acquisition of a clean and reproducible FT-IR spectrum is critically dependent on the chosen sample preparation and data acquisition parameters. For a solid compound like 4-Bromo-2-pyrrolidin-1-ylpyridine, the Attenuated Total Reflectance (ATR) technique is often preferred due to its minimal sample preparation requirements and suitability for both qualitative and quantitative measurements.[2][4][5][6]
Recommended Experimental Workflow: ATR-FT-IR
The following protocol outlines a robust method for obtaining the FT-IR spectrum of 4-Bromo-2-pyrrolidin-1-ylpyridine using an ATR accessory.
Objective: To obtain a high-resolution FT-IR spectrum of solid 4-Bromo-2-pyrrolidin-1-ylpyridine for structural analysis.
Materials:
-
4-Bromo-2-pyrrolidin-1-ylpyridine (solid sample)
-
FT-IR Spectrometer equipped with a Diamond or Zinc Selenide (ZnSe) ATR accessory
-
Spatula
-
Solvent for cleaning (e.g., isopropanol or ethanol)
-
Lint-free wipes
Step-by-Step Protocol:
-
Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics. The sample compartment should be purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.
-
Background Spectrum Acquisition:
-
Clean the ATR crystal surface thoroughly with a lint-free wipe dampened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.
-
Acquire a background spectrum. This will account for the absorbance of the ATR crystal and the atmospheric conditions.
-
-
Sample Application:
-
Place a small amount of the solid 4-Bromo-2-pyrrolidin-1-ylpyridine sample onto the center of the ATR crystal.
-
Apply consistent pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal surface.
-
-
Sample Spectrum Acquisition:
-
Acquire the sample spectrum. The instrument's software will automatically ratio the single-beam sample spectrum to the single-beam background spectrum to generate the absorbance spectrum.
-
-
Data Processing and Analysis:
-
Perform any necessary data processing, such as baseline correction or smoothing.
-
Identify and label the significant absorption peaks in the spectrum.
-
Diagram of the ATR-FT-IR Experimental Workflow:
Sources
- 1. jascoinc.com [jascoinc.com]
- 2. mt.com [mt.com]
- 3. Harmonic Vibrational Frequency Simulation of Pharmaceutical Molecules via a Novel Multi-Molecular Fragment Interception Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. jascoinc.com [jascoinc.com]
4-Bromo-2-pyrrolidin-1-ylpyridine reactivity profile
An In-Depth Technical Guide to the Reactivity Profile of 4-Bromo-2-pyrrolidin-1-ylpyridine
Authored by a Senior Application Scientist
Introduction: A Versatile Heterocyclic Building Block
4-Bromo-2-pyrrolidin-1-ylpyridine stands as a pivotal intermediate in the realms of medicinal chemistry and materials science. Its unique molecular architecture, featuring a pyridine core substituted with a bromine atom at the 4-position and a pyrrolidine moiety at the 2-position, offers a rich landscape for chemical transformations. The bromine atom serves as a versatile handle for a multitude of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse functionalities.[1][2] Concurrently, the electron-donating pyrrolidine group modulates the electronic properties of the pyridine ring, influencing its reactivity and the properties of its derivatives. This guide provides a comprehensive exploration of the synthesis and reactivity of 4-Bromo-2-pyrrolidin-1-ylpyridine, offering field-proven insights and detailed protocols for researchers, scientists, and professionals in drug development.
Synthesis of 4-Bromo-2-pyrrolidin-1-ylpyridine: A Practical Approach
The synthesis of 4-Bromo-2-pyrrolidin-1-ylpyridine can be efficiently achieved through the nucleophilic aromatic substitution of a suitable di-substituted pyridine. A common and effective precursor is 2,4-dibromopyridine, where the bromine atom at the 2-position is more susceptible to nucleophilic attack than the one at the 4-position.
Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution
A robust method for the synthesis involves the direct reaction of 2,4-dibromopyridine with pyrrolidine. The higher reactivity of the 2-position on the pyridine ring towards nucleophilic substitution allows for a selective reaction.
Step-by-Step Methodology:
-
In a round-bottom flask, dissolve 2,4-dibromopyridine (1 equivalent) in ethanol.
-
Add pyrrolidine (5 equivalents) to the solution.
-
Heat the reaction mixture at 70°C overnight.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the resulting residue using column chromatography on silica gel with a gradient of ethyl acetate in pentane (0-70%) to yield the desired product.
| Reactant/Reagent | Molar Equiv. | Purpose |
| 2,4-dibromopyridine | 1.0 | Starting material |
| Pyrrolidine | 5.0 | Nucleophile |
| Ethanol | - | Solvent |
This straightforward approach provides the target compound in high yield, with reported yields around 97%.[3]
Caption: Synthetic workflow for 4-Bromo-2-pyrrolidin-1-ylpyridine.
Core Reactivity: Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 4-position of 4-Bromo-2-pyrrolidin-1-ylpyridine is the primary site of reactivity, making it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These transformations are foundational in modern organic synthesis for the construction of carbon-carbon and carbon-heteroatom bonds.[4]
Suzuki-Miyaura Coupling: A Gateway to Biaryl and Heterobiaryl Scaffolds
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between sp2-hybridized carbon atoms.[5][6] This reaction is widely employed in the synthesis of complex molecules, including pharmaceuticals and functional materials.[7]
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst reacts with the aryl halide (4-Bromo-2-pyrrolidin-1-ylpyridine) to form a Pd(II) complex.
-
Transmetalation: The organoboron species (boronic acid or ester) transfers its organic group to the palladium center, typically facilitated by a base.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired biaryl product.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
Step-by-Step Methodology:
-
To a reaction vessel, add 4-Bromo-2-pyrrolidin-1-ylpyridine (1 equivalent), the desired arylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh3)4 (0.05 equivalents), and a base like K3PO4 (2 equivalents).
-
Add a solvent system, typically a mixture of an organic solvent (e.g., dioxane) and water.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to 90-100°C and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
| Catalyst | Base | Solvent | Temperature (°C) | Typical Yield |
| Pd(PPh3)4 | K3PO4 | Dioxane/H2O | 90 | Good to Excellent |
| Pd(dppf)Cl2 | K2CO3 | Toluene/H2O | 100 | Good to Excellent |
Buchwald-Hartwig Amination: Formation of C-N Bonds
The Buchwald-Hartwig amination is a cornerstone reaction for the synthesis of arylamines, which are prevalent in pharmaceuticals and organic materials.[8] This reaction allows for the coupling of aryl halides with a wide range of primary and secondary amines.
Mechanistic Rationale
The catalytic cycle is similar to the Suzuki coupling and involves:
-
Oxidative Addition: A Pd(0) complex reacts with the aryl bromide.
-
Amine Coordination and Deprotonation: An amine coordinates to the Pd(II) center, followed by deprotonation by a base to form a palladium-amido complex.
-
Reductive Elimination: The aryl group and the amino group couple and are eliminated from the palladium center, forming the arylamine product and regenerating the Pd(0) catalyst.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: Buchwald-Hartwig Amination
Step-by-Step Methodology:
-
In an oven-dried Schlenk tube, combine 4-Bromo-2-pyrrolidin-1-ylpyridine (1 equivalent), a palladium precatalyst (e.g., Pd2(dba)3, 0.02 equivalents), a suitable phosphine ligand (e.g., Xantphos, 0.04 equivalents), and a strong base (e.g., NaOtBu, 1.4 equivalents).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the amine (1.2 equivalents) and an anhydrous solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture to 80-110°C and stir until complete conversion of the starting material.
-
Cool the reaction to room temperature, quench with saturated aqueous ammonium chloride, and extract with an organic solvent.
-
Wash the organic layer with brine, dry, and concentrate.
-
Purify the product by column chromatography.
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Typical Yield |
| Pd2(dba)3 / Xantphos | NaOtBu | Toluene | 110 | High |
| Pd(OAc)2 / BINAP | Cs2CO3 | Dioxane | 100 | High |
Stille Coupling: A Versatile C-C Bond Forming Reaction
The Stille reaction involves the coupling of an organostannane with an organic electrophile, catalyzed by palladium.[9][10] It is known for its tolerance of a wide variety of functional groups.[11][12]
Mechanistic Rationale
The catalytic cycle of the Stille reaction proceeds through:
-
Oxidative Addition: A Pd(0) catalyst reacts with the organic halide.
-
Transmetalation: The organostannane transfers its organic group to the palladium center.
-
Reductive Elimination: The two organic moieties on the palladium are eliminated to form the coupled product and regenerate the Pd(0) catalyst.
Caption: The catalytic cycle of the Stille coupling reaction.
Experimental Protocol: Stille Coupling
Step-by-Step Methodology:
-
Combine 4-Bromo-2-pyrrolidin-1-ylpyridine (1 equivalent), the organostannane reagent (1.1 equivalents), and a palladium catalyst such as Pd(PPh3)4 (0.05 equivalents) in a reaction flask.
-
Add an anhydrous, degassed solvent like toluene or DMF.
-
Heat the reaction mixture under an inert atmosphere at a temperature ranging from 80°C to 110°C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture and quench with an aqueous solution of KF to precipitate the tin byproducts.
-
Filter the mixture through celite and extract the filtrate with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify the residue by column chromatography.
| Catalyst | Solvent | Temperature (°C) | Typical Yield |
| Pd(PPh3)4 | Toluene | 110 | Good to High |
| PdCl2(PPh3)2 | DMF | 100 | Good to High |
Applications in Drug Discovery and Materials Science
The derivatives of 4-Bromo-2-pyrrolidin-1-ylpyridine are of significant interest in medicinal chemistry. The 2-aminopyridine scaffold, of which 2-pyrrolidinylpyridine is a derivative, is a common feature in many biologically active molecules.[8][13][14][15] These compounds have been investigated for a range of therapeutic applications, including as kinase inhibitors in cancer therapy and as agents targeting neurological disorders.[2][16] The ability to readily diversify the 4-position of the pyridine ring through cross-coupling reactions makes this building block particularly valuable for generating libraries of compounds for drug screening.
In materials science, pyridine-containing compounds are utilized in the synthesis of functional polymers and organic light-emitting diodes (OLEDs). The tunable electronic properties of substituted pyridines make them attractive components for creating materials with specific optical and electronic characteristics.
Conclusion
4-Bromo-2-pyrrolidin-1-ylpyridine is a highly versatile and valuable building block in modern organic synthesis. Its reactivity is dominated by the bromine atom at the 4-position, which readily participates in a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Stille couplings. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this compound in their synthetic endeavors, accelerating the discovery and development of novel molecules in both pharmaceutical and materials science applications.
References
- 4-Bromo-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one - Vulcanchem.
- The Significance of 4-Bromo-2-methylpyridine in Modern Chemical Synthesis.
- 4-Pyrrolidinopyridine - Chem-Impex.
- Applications of 4-Pyrrolidinopyridine in Medicinal Chemistry: A Detailed Guide - Benchchem.
- CN102603622B - Synthetic method of 2-amino-4-bromopyridine - Google Patents.
- Comparative kinetic study of the Suzuki reaction involving 4-bromo... - ResearchGate.
- Understanding the Chemistry: Synthesis Applications of 2-Bromo-4-methylpyridine.
- 4-(4-Bromo-2-pyridinyl)pyrrolidin-2-one - PubChem.
- Synthesis and characterization of a new ditopic bipyridine-terpyridine bridging ligand using a Suzuki cross-coupling reaction - Arkivoc.
- Table 2 Synthesis of 2-aminopyridines 2 from 2,4-pentadienenitriles 1 a - ResearchGate.
- A mild, catalyst-free synthesis of 2-aminopyridines - PMC - NIH.
- Easy Access to 2-Aminopyridines - GalChimia.
- 2-BROMO-4-PYRROLIDIN-1-YL-PYRIDINE Chemical Properties - ChemicalBook.
- 4-Bromo-2-(pyrrolidin-1-yl)pyridine - CAS:1142194-47-5 - Sunway Pharm Ltd.
- eMolecules 4-Bromo-2-(pyrrolidin-1-yl)pyridine | 1142194-47-5 | MFCD11869630 | 1g.
- 2-Bromo-4-(pyrrolidin-1-yl)pyridine | CAS 230618-42-5 - American Elements.
- Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water - PMC - PubMed Central.
- Palladium-Catalyzed Selective Cross-Coupling between 2-Bromopyridines and Aryl Bromides | The Journal of Organic Chemistry - ACS Publications.
- Synthesis of Multisubstituted 2-Aminopyrroles/pyridines via Chemoselective Michael Addition/Intramolecular Cyclization Reaction | Organic Letters - ACS Publications.
- The different reactivity of 2-aminopyridines and 2-pyridone with [Ru3(CO)12]. X-Ray crystal structure of [Ru3(µ-H)(µ3-anpy)(CO)9](hanpy = 2-anilinopyridine) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing).
- Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides | Accounts of Chemical Research - ACS Publications.
- 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides | The Journal of Organic Chemistry - ACS Publications.
- Stille reaction - Wikipedia.
- Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids - NIH.
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H.
- Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed.
- (PDF) Amination of Aminopyridines via η6-Coordination Catalysis - ResearchGate.
- 2-Aminopyridine - Wikipedia.
- Selective Covalent Protein Modification by 4-Halopyridines Through Catalysis - PMC - NIH.
- Palladium-catalyzed Cross-coupling Reactions - Sigma-Aldrich.
- Stille Coupling - Chemistry LibreTexts.
- Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues - RSC Publishing.
- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development - ACS Publications.
- The Mechanisms of the Stille Reaction - University of Windsor.
- Synthesis of N-Substituted 3-Amino-4-halopyridines: A Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids - PubMed.
- The Stille Reaction - Organic Reactions.
- Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI.
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. 2-BROMO-4-PYRROLIDIN-1-YL-PYRIDINE CAS#: 230618-42-5 [amp.chemicalbook.com]
- 4. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water - PMC [pmc.ncbi.nlm.nih.gov]
- 7. arkat-usa.org [arkat-usa.org]
- 8. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stille reaction - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. uwindsor.ca [uwindsor.ca]
- 12. organicreactions.org [organicreactions.org]
- 13. CN102603622B - Synthetic method of 2-amino-4-bromopyridine - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. 2-Aminopyridine - Wikipedia [en.wikipedia.org]
- 16. chemimpex.com [chemimpex.com]
An In-depth Technical Guide to the Stability and Storage of 4-Bromo-2-pyrrolidin-1-ylpyridine
Introduction
4-Bromo-2-pyrrolidin-1-ylpyridine is a substituted pyridine derivative that serves as a valuable building block in medicinal chemistry and drug discovery. Its unique electronic and structural features, arising from the interplay between the electron-withdrawing bromine atom, the electron-donating pyrrolidine group, and the pyridine core, make it a versatile intermediate in the synthesis of a wide range of biologically active molecules. The integrity and purity of this compound are paramount for the success of subsequent synthetic steps and the reliability of biological data. This guide provides a comprehensive overview of the stability of 4-Bromo-2-pyrrolidin-1-ylpyridine and outlines the optimal conditions for its storage to ensure its long-term viability for research and development.
Chemical Stability and Potential Degradation Pathways
The stability of 4-Bromo-2-pyrrolidin-1-ylpyridine is influenced by several environmental factors, including temperature, light, atmospheric oxygen, and moisture. Understanding the potential degradation pathways is crucial for implementing effective storage strategies.
Susceptibility to Photodegradation
A significant factor affecting the stability of halogenated aromatic compounds is their sensitivity to light, particularly in the ultraviolet spectrum. The carbon-bromine (C-Br) bond in 4-Bromo-2-pyrrolidin-1-ylpyridine can undergo homolytic cleavage upon absorption of light energy, leading to the formation of a pyridyl radical and a bromine radical[1][2]. This initiation step can trigger a cascade of radical reactions, resulting in the formation of various impurities and a decrease in the purity of the compound.
-
Mechanism Insight: The energy from photons can be sufficient to overcome the bond dissociation energy of the C-Br bond, leading to the generation of highly reactive radical species. These radicals can then abstract hydrogen atoms from other molecules or participate in dimerization and polymerization reactions, leading to a complex mixture of degradation products.
Oxidative Degradation
The 2-aminopyridine scaffold, of which 4-Bromo-2-pyrrolidin-1-ylpyridine is a derivative, is susceptible to oxidation. The tertiary amine of the pyrrolidine ring and the electron-rich pyridine ring can be oxidized, especially in the presence of atmospheric oxygen or other oxidizing agents. The oxidation of aminopyridines can lead to the formation of corresponding nitro compounds or N-oxides under harsh conditions[3][4]. While oxidation by atmospheric oxygen is a slower process, it can contribute to gradual degradation over long-term storage.
-
Causality: The lone pair of electrons on the nitrogen atoms of the pyridine ring and the pyrrolidine moiety makes the molecule susceptible to attack by electrophilic oxidizing species. This underscores the importance of minimizing contact with air and strong oxidizing agents.
Hydrolytic Instability
Although generally stable in the absence of strong acids or bases, the 2-aminopyridine core can be subject to hydrolysis under certain conditions, potentially leading to the formation of the corresponding 2-hydroxypyridine derivative[5][6]. Furthermore, the C-Br bond at the 4-position of the pyridine ring is activated towards nucleophilic aromatic substitution[7]. While water is a weak nucleophile, prolonged exposure to humidity, especially at elevated temperatures, could facilitate the slow hydrolysis of the C-Br bond, yielding 2-pyrrolidin-1-ylpyridin-4-ol.
-
Field-Proven Insight: The presence of even trace amounts of acidic or basic impurities can catalyze hydrolytic degradation. Therefore, ensuring the compound is stored in a neutral and dry environment is critical.
Thermal Decomposition
At elevated temperatures, pyridine and its derivatives can undergo thermal decomposition. The degradation process is often initiated by the formation of pyridyl radicals, which can then undergo ring-opening and fragmentation to produce smaller molecules such as hydrogen cyanide and various hydrocarbons[8][9][10]. While 4-Bromo-2-pyrrolidin-1-ylpyridine is a solid with a relatively high melting point, prolonged exposure to high temperatures should be avoided to prevent thermal decomposition.
Recommended Storage Conditions
To mitigate the degradation pathways discussed above and ensure the long-term stability and purity of 4-Bromo-2-pyrrolidin-1-ylpyridine, the following storage conditions are recommended. These recommendations are summarized in the table below for easy reference.
| Parameter | Recommended Condition | Rationale |
| Temperature | Room Temperature (2-8°C for long-term storage) | Minimizes the rate of potential degradation reactions, including hydrolysis and thermal decomposition. Refrigeration is recommended for extended storage periods to further enhance stability[5]. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Protects against oxidative degradation by excluding atmospheric oxygen[1][5]. Also minimizes contact with atmospheric moisture, thereby preventing hydrolysis. |
| Light | Amber Glass Vial or Light-Proof Container | Prevents photodegradation by blocking exposure to UV and visible light[1][11]. |
| Container | Tightly Sealed Container | Prevents the ingress of moisture and oxygen from the atmosphere[12][13]. A container with a PTFE-lined cap is recommended for a superior seal. |
| Purity | Store in a dedicated and clean environment | Avoids cross-contamination with incompatible materials such as strong oxidizing agents and acids[5][12]. |
Experimental Protocol: Accelerated Stability Study
To empirically validate the stability of 4-Bromo-2-pyrrolidin-1-ylpyridine under various conditions, an accelerated stability study can be performed. This protocol provides a framework for assessing the impact of temperature, humidity, and light on the compound's purity over time.
Objective: To determine the degradation kinetics of 4-Bromo-2-pyrrolidin-1-ylpyridine under accelerated stress conditions.
Materials:
-
4-Bromo-2-pyrrolidin-1-ylpyridine (high purity, >98%)
-
Amber and clear glass vials with PTFE-lined caps
-
Temperature and humidity-controlled stability chambers
-
Photostability chamber with a calibrated light source (ICH Q1B option 2)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Mobile phase (e.g., Acetonitrile/water gradient)
-
Reference standard of 4-Bromo-2-pyrrolidin-1-ylpyridine
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of 4-Bromo-2-pyrrolidin-1-ylpyridine into separate amber and clear glass vials.
-
Prepare multiple sets of samples for each storage condition and time point.
-
-
Storage Conditions:
-
Control: Store one set of samples in amber vials at 2-8°C in a desiccator.
-
Elevated Temperature: Store sets of samples in amber vials at 40°C/75% RH and 60°C/75% RH.
-
Photostability: Expose one set of samples in clear vials and one set in amber vials to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Time Points:
-
Analyze samples at initial (T=0), 1, 2, 4, and 8 weeks.
-
-
Analytical Method:
-
At each time point, dissolve the contents of one vial from each condition in a known volume of a suitable solvent (e.g., mobile phase).
-
Analyze the samples by a validated stability-indicating HPLC method. The method should be capable of separating the parent compound from potential degradation products.
-
Quantify the purity of 4-Bromo-2-pyrrolidin-1-ylpyridine by calculating the peak area percentage relative to the total peak area.
-
-
Data Analysis:
-
Plot the percentage of remaining 4-Bromo-2-pyrrolidin-1-ylpyridine against time for each condition.
-
Determine the degradation rate constant and shelf-life under each condition.
-
Visualizing the Handling and Storage Workflow
The following diagram illustrates the logical workflow for the proper handling and storage of 4-Bromo-2-pyrrolidin-1-ylpyridine to maintain its stability.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemistry-online.com [chemistry-online.com]
- 8. researchgate.net [researchgate.net]
- 9. Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. scholarworks.wmich.edu [scholarworks.wmich.edu]
- 11. Page loading... [wap.guidechem.com]
- 12. 2-BROMO-4-PYRROLIDIN-1-YL-PYRIDINE CAS#: 230618-42-5 [amp.chemicalbook.com]
- 13. americanelements.com [americanelements.com]
Navigating the Safety Profile of 4-Bromo-2-pyrrolidin-1-ylpyridine: A Technical Guide for Researchers
For drug development professionals and researchers engaged in the synthesis and application of novel chemical entities, a comprehensive understanding of a compound's safety profile is paramount. This guide provides an in-depth technical overview of the safety data for 4-Bromo-2-pyrrolidin-1-ylpyridine (CAS No: 1142194-47-5), a heterocyclic building block with potential applications in medicinal chemistry. Due to the limited availability of a comprehensive, single Safety Data Sheet (SDS) for this specific molecule, this document synthesizes available data for the compound alongside extrapolated information from closely related structural analogs to provide a robust, albeit provisional, safety framework.
Chemical Identity and Introduction
4-Bromo-2-pyrrolidin-1-ylpyridine is a substituted pyridine derivative. Its structure, featuring a bromine atom and a pyrrolidine ring, suggests a certain reactivity and toxicological profile that warrants careful handling. The molecular formula is C9H11BrN2, and the molecular weight is 227.10 g/mol .[1][2] This compound is intended for scientific research use only.[2]
Hazard Identification and GHS Classification
Based on the known hazards of analogous compounds such as 4-Pyrrolidinopyridine and various brominated pyridines, a composite hazard profile can be constructed. These related compounds are known to cause skin and eye irritation, and may be harmful if swallowed or inhaled.[3][4][5][6][7]
Table 1: Presumptive GHS Classification for 4-Bromo-2-pyrrolidin-1-ylpyridine
| Hazard Class | Category | Hazard Statement (Inferred) |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity — Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation |
Disclaimer: This classification is inferred from structurally similar compounds and should be treated as a precautionary guideline pending a complete, official SDS.
Figure 1: Inferred Hazard Classification Flowchart
Safe Handling and Storage Protocols
Given the presumptive hazards, stringent adherence to safe laboratory practices is essential. The causality behind these recommendations is rooted in minimizing exposure pathways—inhalation, dermal contact, and ingestion.
Engineering Controls and Personal Protective Equipment (PPE)
-
Ventilation: All handling of 4-Bromo-2-pyrrolidin-1-ylpyridine should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of any dust or vapors.[3][8]
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[9]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn to prevent skin contact.[9]
-
Body Protection: A lab coat and appropriate protective clothing should be worn.[9]
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure the work area is clean and uncluttered. Confirm that the fume hood is functioning correctly and that all necessary PPE is readily available.
-
Weighing and Transfer: If the compound is a solid, handle it as a powder, taking care to avoid creating dust. Use appropriate tools for transfer (e.g., spatula).
-
In Use: When using the compound in reactions, keep containers closed when not in use. Avoid eating, drinking, or smoking in the work area.[4][9]
-
Post-Handling: Thoroughly wash hands and any exposed skin with soap and water after handling.[4]
Storage Requirements
Proper storage is crucial to maintain the compound's integrity and prevent accidents.
-
Atmosphere: Store in a dry place.[2] For long-term stability, storage under an inert atmosphere may be advisable for related compounds.[3]
-
Temperature: Store at room temperature.[2]
-
Incompatibilities: Keep away from strong oxidizing agents and strong acids.
First-Aid and Emergency Procedures
In the event of exposure, immediate and appropriate first-aid measures are critical.
First-Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][5]
-
Skin Contact: In case of contact, immediately flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical aid if irritation develops and persists.[3]
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[3]
-
Ingestion: If swallowed, do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.[5]
Sources
- 1. aobchem.com [aobchem.com]
- 2. 4-Bromo-2-(pyrrolidin-1-yl)pyridine - CAS:1142194-47-5 - Sunway Pharm Ltd [3wpharm.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. carlroth.com [carlroth.com]
- 9. kishida.co.jp [kishida.co.jp]
The Pyridine Privilege: A Technical Guide to Substituted Pyridines in Modern Drug Discovery
[4]
Executive Summary
In the landscape of medicinal chemistry, the pyridine scaffold is not merely a common structural motif; it is a "privileged structure" capable of addressing multidimensional challenges in drug design. Approximately 20% of the top 200 marketed drugs contain a pyridine ring.[3] This guide moves beyond basic heterocyclic chemistry to explore the strategic application of substituted pyridines for optimizing pharmacokinetics (PK), modulating potency, and navigating the complex landscape of intellectual property (IP).[3]
We will examine the "Phenyl-Pyridyl Switch," a high-impact bioisosteric strategy, and detail the metabolic implications of nitrogen incorporation.[2] Furthermore, this guide provides field-proven synthetic protocols for late-stage functionalization, ensuring that the theoretical advantages of pyridine substitution can be realized in the laboratory.[2]
Physicochemical & Electronic Profiling
The utility of pyridine stems from its electronic divergence from benzene.[3][4] The nitrogen atom, being more electronegative than carbon, distorts the
The Nitrogen Effect
-
Electron Deficiency: The pyridine ring is
-deficient, making it less prone to oxidative metabolism by Cytochrome P450 (CYP) enzymes compared to phenyl rings.[4]ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted"> -
Basicity & Solubility: The lone pair on the nitrogen (sp2 hybridized) is orthogonal to the
-system, available for hydrogen bonding or protonation. This allows for pH-dependent solubility modulation—a critical tool for improving oral bioavailability.ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted"> -
Hydrogen Bonding: Pyridine acts as a hydrogen bond acceptor (HBA). In kinase inhibitors, this nitrogen often anchors the molecule to the hinge region of the ATP binding site (e.g., Imatinib, Sorafenib).
Comparative Data: Benzene vs. Pyridine
The following table summarizes key electronic descriptors that influence ligand-target interactions.
| Property | Benzene | Pyridine | Medicinal Chemistry Implication |
| LogP (Lipophilicity) | 2.13 | 0.65 | Pyridine lowers LogP, improving water solubility and reducing non-specific binding.[2] |
| Dipole Moment (D) | 0.00 | 2.20 | Increased polarity facilitates specific electrostatic interactions. |
| Ionization Potential (eV) | 9.24 | 9.30 | Higher resistance to oxidation (metabolic stability).[2] |
| pKa (Conjugate Acid) | N/A | 5.2 | Tunable basicity via substitution (e.g., 2-amino vs. 3-fluoro).[2] |
Bioisosterism & Design Strategy: The Phenyl-Pyridyl Switch
One of the most robust strategies in hit-to-lead optimization is the replacement of a phenyl ring with a pyridine.[2] This "scaffold hop" often resolves metabolic liabilities without disrupting the core binding mode.
Mechanistic Advantages
-
Metabolic Blockade: Phenyl rings are often metabolic "hotspots," susceptible to epoxidation and subsequent hydroxylation. Replacing the CH group with a Nitrogen atom at the site of metabolism (or adjacent to it) effectively blocks this pathway.
-
Conformational Restriction: The dipole of the pyridine ring can induce specific conformations via intramolecular electrostatic interactions (e.g., with adjacent carbonyl oxygens), locking the bioactive conformation.
Visualization: SAR Decision Logic
The following diagram illustrates the decision matrix for employing a Pyridine scaffold during lead optimization.
Figure 1: Strategic decision tree for implementing the Phenyl-Pyridyl switch in lead optimization.
Metabolic Stability & Toxicology
While pyridine improves stability against carbon oxidation, it introduces a new metabolic vector: N-oxidation .[2]
Managing N-Oxide Formation
Pyridine N-oxides can be reactive metabolites or simply highly polar species that are rapidly excreted.[2]
-
Risk: N-oxides can occasionally undergo rearrangement to reactive intermediates (e.g., via the Polonovski reaction mechanism in vivo), leading to idiosyncratic toxicity.[2]
-
Mitigation: Substitution at the 2-position (ortho to nitrogen) creates steric hindrance that discourages N-oxidation by CYP enzymes.[2]
-
Example: In the development of Loratadine (Claritin), the pyridine ring is substituted with a chlorine atom. This blocks metabolism and reduces CNS penetration compared to earlier antihistamines.[4]
-
Case Study: Cdc7 Inhibitors
In the optimization of Cdc7 inhibitors for cancer therapy, replacing a terminal phenyl group with a pyridine moiety resulted in a 160-fold improvement in metabolic stability (microsomal intrinsic clearance) while maintaining potency. This was attributed to the reduction of overall lipophilicity (LogD) and the removal of the phenyl ring's susceptibility to oxidation [1].
Synthetic Methodologies: Late-Stage Functionalization
For medicinal chemists, the ability to rapidly diversify the pyridine core is paramount. Traditional de novo synthesis (e.g., Hantzsch) is often too slow for SAR exploration.[2] We focus here on Minisci-type Radical Alkylation , a robust method for appending alkyl groups to electron-deficient heterocycles without pre-functionalization.[2]
Protocol: Silver-Catalyzed Minisci Reaction
This protocol allows for the direct alkylation of pyridines using carboxylic acids as alkyl radical precursors. It is ideal for "late-stage functionalization" of complex intermediates.[2]
Reaction Overview: Pyridine + R-COOH + AgNO3 + (NH4)2S2O8 -> Substituted Pyridine[2]
Materials:
-
Substrate: Substituted Pyridine (1.0 equiv)[2]
-
Reagent: Alkyl Carboxylic Acid (2.0 - 3.0 equiv)[2]
-
Catalyst: Silver Nitrate (AgNO3) (0.2 equiv)[2]
-
Oxidant: Ammonium Persulfate ((NH4)2S2O8) (1.5 equiv)[2]
-
Solvent: DCM/Water (biphasic) or TFA (for unreactive substrates)[2]
Step-by-Step Methodology:
-
Preparation: In a 20 mL vial equipped with a magnetic stir bar, dissolve the pyridine substrate (0.5 mmol) in Dichloromethane (DCM, 2.0 mL) and Water (2.0 mL).
-
Addition: Add the alkyl carboxylic acid (1.5 mmol) and AgNO3 (0.1 mmol).
-
Initiation: Cool the mixture to 0°C. Slowly add Ammonium Persulfate (0.75 mmol) in small portions to control the exotherm and gas evolution (CO2).
-
Reaction: Allow the mixture to warm to room temperature and stir vigorously for 4-12 hours. The evolution of CO2 gas indicates reaction progress.
-
Workup: Basify the reaction mixture with saturated NaHCO3 solution to pH > 8. Extract with DCM (3 x 10 mL).
-
Purification: Dry the combined organic layers over Na2SO4, filter, and concentrate. Purify via flash column chromatography (typically Hexanes/EtOAc gradient).[2]
Validation Check:
-
Self-Validating Step: Monitor the disappearance of the carboxylic acid via LCMS. If the reaction stalls, add a second portion of oxidant and catalyst. Regioselectivity is typically governed by electronics; radical attack occurs at the most electron-deficient positions (C2/C4), often protonated in situ.[2]
Real-World Applications: FDA Approved Drugs (2014-2023)
The following table highlights recent approvals where the pyridine scaffold plays a critical functional role.
| Drug Name | Indication | Target | Role of Pyridine Scaffold |
| Lorlatinib (2018) | NSCLC | ALK/ROS1 Kinase | Macrocyclic pyridine; the nitrogen acts as a key H-bond acceptor in the hinge region.[2] |
| Ivosidenib (2018) | AML | IDH1 | Pyridine serves as a bioisostere for a phenyl ring, optimizing solubility and binding kinetics. |
| Apalutamide (2018) | Prostate Cancer | Androgen Receptor | Cyanopyridine moiety; electron-deficient ring enhances metabolic stability against oxidation.[2] |
| Lasmiditan (2019) | Migraine | 5-HT1F Receptor | Pyridine facilitates CNS penetration and selective receptor subtype binding.[2] |
| Abemaciclib (2017) | Breast Cancer | CDK4/6 | Pyridine nitrogen forms a critical hydrogen bond with the kinase hinge Val101 residue. |
Visualization: Metabolic & Synthetic Workflow
This diagram summarizes the lifecycle of a pyridine scaffold in a drug discovery campaign, from synthesis to metabolic fate.
Figure 2: Integrated workflow showing the synthesis, functionalization, and metabolic trajectory of pyridine-based drugs.[2]
References
-
A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. Source: RSC Medicinal Chemistry (2025) URL:[2][Link]
-
Mitigating Heterocycle Metabolism in Drug Discovery. Source: Journal of Medicinal Chemistry URL:[Link][2]
-
The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Source: Drug Design, Development and Therapy (NIH/PMC) URL:[2][Link]
-
Recent Advances of Pyridinone in Medicinal Chemistry. Source: Frontiers in Chemistry URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. img01.pharmablock.com [img01.pharmablock.com]
Methodological & Application
Selective Synthesis of 4-Bromo-2-pyrrolidin-1-ylpyridine: A Detailed Protocol and Mechanistic Overview
Application Note: A-P24B1
Abstract
Substituted pyridines are cornerstone scaffolds in medicinal chemistry and materials science. This application note provides a comprehensive guide for the synthesis of 4-Bromo-2-pyrrolidin-1-ylpyridine, a valuable building block, from commercially available 2,4-dibromopyridine. We delve into the mechanistic principles of nucleophilic aromatic substitution (SNAr) that govern the reaction's regioselectivity, offering a field-proven, step-by-step protocol for synthesis, purification, and characterization. This guide is designed to be a self-validating system, complete with in-process controls, troubleshooting advice, and detailed characterization data to ensure reliable and reproducible results.
Introduction and Scientific Principle
The synthesis of heteroaromatic compounds with specific substitution patterns is a central task in organic chemistry, particularly for the development of novel pharmaceutical agents. The target molecule, 4-Bromo-2-pyrrolidin-1-ylpyridine, possesses two key functionalities: a bromine atom at the C4 position, which is amenable to further cross-coupling reactions (e.g., Suzuki, Sonogashira), and a pyrrolidine moiety at the C2 position, a common feature in bioactive molecules.
The core transformation relies on the principle of Nucleophilic Aromatic Substitution (SNAr) . The pyridine ring, being an electron-deficient heterocycle due to the electronegative nitrogen atom, is activated towards attack by nucleophiles.[1] This effect is most pronounced at the C2 and C4 positions (ortho and para to the nitrogen), where the negative charge of the reaction intermediate can be effectively delocalized onto the nitrogen atom.[1][2]
The Question of Regioselectivity
A critical consideration in the reaction of 2,4-dibromopyridine with a nucleophile is regioselectivity: will the substitution occur at the C2 or C4 position?
-
Electronic Factors: Both C2 and C4 positions are electronically activated. Attack at either position allows for the formation of a resonance-stabilized anionic intermediate (a Meisenheimer complex), where the negative charge is delocalized over the ring and onto the electronegative nitrogen atom.[1] This stabilization is the key reason why substitution at C3 is not observed.[2] While both sites are reactive, palladium-catalyzed reactions on 2,4-dibromopyridine have shown that the C2 position can be selectively functionalized.[3] In nucleophilic substitutions, the C2 position is often considered inherently more electrophilic due to its closer proximity to the primary inductive effect of the nitrogen.
-
Kinetic vs. Thermodynamic Control: Under moderate temperatures, the reaction is likely under kinetic control. The transition state leading to the C2-substituted product is often lower in energy, favoring its formation. While reactions on analogous 2,4-dichloropyrimidines often show C4 selectivity, pyridines can exhibit different behavior.[4]
For this synthesis, we exploit the enhanced electrophilicity of the C2 position to achieve the desired mono-substitution, yielding 4-Bromo-2-pyrrolidin-1-ylpyridine as the major product.
Reaction Mechanism
The reaction proceeds via a two-step addition-elimination mechanism.
-
Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of pyrrolidine attacks the electron-deficient C2 carbon of 2,4-dibromopyridine. This is the rate-determining step and results in the formation of a high-energy, negatively charged Meisenheimer complex.
-
Elimination of Leaving Group: The aromaticity of the pyridine ring is restored by the elimination of the bromide ion from the C2 position. A second molecule of pyrrolidine or another mild base in the reaction mixture abstracts the proton from the pyrrolidinium nitrogen to yield the neutral product and the corresponding ammonium bromide salt.
Caption: S-N-Ar Mechanism for C2 Substitution
Experimental Protocol
This protocol is designed for a ~5 mmol scale synthesis. All operations should be performed in a well-ventilated fume hood.
Materials and Equipment
| Reagent / Material | M.W. ( g/mol ) | Quantity | Mmol | Equivalents | Notes |
| 2,4-Dibromopyridine | 236.89 | 1.18 g | 5.0 | 1.0 | Purity >97%. Can be a skin/eye irritant. |
| Pyrrolidine | 71.12 | 1.07 mL (0.90 g) | 12.5 | 2.5 | Purity >99%. Corrosive and flammable. |
| Dimethyl Sulfoxide (DMSO) | 78.13 | 10 mL | - | - | Anhydrous grade. |
| Ethyl Acetate (EtOAc) | 88.11 | ~200 mL | - | - | Reagent grade for extraction and chromatography. |
| Hexanes | - | ~200 mL | - | - | Reagent grade for chromatography. |
| Deionized Water | 18.02 | ~150 mL | - | - | For workup. |
| Brine (Saturated NaCl solution) | - | ~50 mL | - | - | For workup. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | ~5 g | - | - | For drying organic phase. |
| Silica Gel | - | ~50 g | - | - | For column chromatography (230-400 mesh). |
Equipment: 50 mL round-bottom flask, magnetic stirrer hotplate, magnetic stir bar, reflux condenser, nitrogen/argon inlet, thermometer, separatory funnel, rotary evaporator, glass column for chromatography, TLC plates (silica gel, UV254).
Step-by-Step Procedure
-
Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add 2,4-dibromopyridine (1.18 g, 5.0 mmol).
-
Addition of Reagents: Add anhydrous DMSO (10 mL) to the flask and stir until the solid dissolves. Subsequently, add pyrrolidine (1.07 mL, 12.5 mmol) dropwise at room temperature. Causality Note: Using an excess of pyrrolidine (2.5 eq.) ensures complete consumption of the starting material and acts as a base to neutralize the HBr formed during the reaction.
-
Heating: Attach a reflux condenser, and heat the reaction mixture to 80-90 °C under a nitrogen or argon atmosphere. Causality Note: Heating is necessary to provide the activation energy for this SNAr reaction. An inert atmosphere prevents potential side reactions.
-
Reaction Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) every 1-2 hours. Use a mobile phase of 10-20% Ethyl Acetate in Hexanes. The product spot should be less polar than the 2,4-dibromopyridine starting material and should be UV active. The reaction is typically complete within 4-8 hours.
-
Workup - Quenching and Extraction: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water (100 mL). Extract the aqueous phase with ethyl acetate (3 x 50 mL). Causality Note: This step removes the high-boiling DMSO solvent and water-soluble byproducts like pyrrolidinium bromide.
-
Washing: Combine the organic extracts and wash them with deionized water (2 x 50 mL) and then with brine (1 x 50 mL). Causality Note: Washing removes residual DMSO and salts, simplifying the purification process.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or semi-solid.
-
Purification: Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of 5% to 20% ethyl acetate in hexanes. Combine the fractions containing the pure product (identified by TLC) and concentrate under reduced pressure to yield 4-Bromo-2-pyrrolidin-1-ylpyridine as a pale yellow oil or low-melting solid.
Workflow Visualization
Caption: Experimental Workflow
Characterization and Expected Results
-
Yield: 65-80%
-
Appearance: Pale yellow oil or low-melting solid.
-
¹H NMR (400 MHz, CDCl₃): The expected spectrum should show characteristic signals for the pyrrolidine protons and the three distinct protons on the pyridine ring.
-
δ ~7.90 (d, 1H, H-6)
-
δ ~6.65 (dd, 1H, H-5)
-
δ ~6.50 (d, 1H, H-3)
-
δ ~3.40 (t, 4H, -NCH₂- of pyrrolidine)
-
δ ~1.95 (m, 4H, -CH₂- of pyrrolidine)
-
-
¹³C NMR (101 MHz, CDCl₃):
-
δ ~158.0 (C2)
-
δ ~149.0 (C6)
-
δ ~123.0 (C5)
-
δ ~115.0 (C4-Br)
-
δ ~108.0 (C3)
-
δ ~46.5 (-NCH₂- of pyrrolidine)
-
δ ~25.5 (-CH₂- of pyrrolidine)
-
-
Mass Spectrometry (ESI+): Calculated for C₉H₁₁BrN₂ [M+H]⁺: 227.0184; Found: 227.0182. The spectrum should show the characteristic isotopic pattern for a molecule containing one bromine atom (M and M+2 peaks in ~1:1 ratio).
The characterization of synthesized compounds is crucial for confirming their structure and purity, often involving techniques like NMR and mass spectrometry.[5][6][7]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient temperature or reaction time. | Increase temperature to 100°C or prolong the reaction time. Confirm starting material quality. |
| Inactive reagents (e.g., wet DMSO). | Use freshly opened or dried solvents. | |
| Low Yield | Product loss during aqueous workup. | Perform an additional extraction of the aqueous layer. Ensure pH is neutral or slightly basic before extraction. |
| Inefficient purification. | Use a finer silica gel mesh or optimize the eluent system for better separation. | |
| Formation of Di-substituted Product | Reaction temperature too high or time too long. | Reduce reaction temperature to 70-80°C and monitor carefully by TLC to stop the reaction upon consumption of starting material. |
| Too much pyrrolidine used. | Reduce the equivalents of pyrrolidine to 2.0-2.2. |
Safety Precautions
-
2,4-Dibromopyridine: Handle with care. It is an irritant. Avoid inhalation and contact with skin and eyes.
-
Pyrrolidine: Highly flammable liquid and vapor. Causes severe skin burns and eye damage. Work in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
DMSO: Can facilitate the absorption of other chemicals through the skin. Handle with gloves.
-
The reaction should be conducted in a well-ventilated fume hood at all times.
References
-
Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Retrieved from [Link]
-
PubMed. (n.d.). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Retrieved from [Link]
-
Springer Nature. (2023). Nucleophilic C4-selective (hetero) arylation of pyridines for facile synthesis of heterobiaryls. Retrieved from [Link]
-
Wavefunction, Inc. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Retrieved from [Link]
- Google Patents. (n.d.). CN111303047A - Synthesis method of 2-amino-4, 6-dimethylpyridine.
-
ResearchGate. (2008). Synthesis of 2,4-Dibromopyridine and 4,4'-Dibromo-2,2'-bipyridine. Efficient Usage in Selective Bromine-Substitution under Palladium-Catalysis. Retrieved from [Link]
-
ResearchGate. (2015). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. Retrieved from [Link]
-
HETEROCYCLES. (2008). SYNTHESIS OF 2,4-DIBROMOPYRIDINE AND 4,4'-DIBROMO-2,2'-BIPYRIDINE. EFFICIENT USAGE IN SELECTIVE BROMINE-SUBSTITUTION UNDER PALLADIUM-CATALYSIS. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. Retrieved from [Link]
-
PubMed. (1991). Reactions with pyrrolidine-2,4-diones, III (1). Synthesis of some substituted 3-pyrrolin-2-ones and 4-hydrazonopyrrolidin-2-ones as potential antineoplastic and antimicrobial agents. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). Synthesis of some 2,4-diamino-pyrrolo-pyrimidines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]
-
Preprints.org. (2024). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Retrieved from [Link]
-
Arkivoc. (2019). Synthesis and characterization of a new ditopic bipyridine-terpyridine bridging ligand using a Suzuki cross-coupling reaction. Retrieved from [Link]
-
MDPI. (2023). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. echemi.com [echemi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. rsc.org [rsc.org]
- 6. preprints.org [preprints.org]
- 7. arkat-usa.org [arkat-usa.org]
4-Bromo-2-pyrrolidin-1-ylpyridine as a ligand in catalysis
An Application Guide for the Use of 4-Bromo-2-pyrrolidin-1-ylpyridine in Palladium-Catalyzed Cross-Coupling Reactions
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on the application of 4-Bromo-2-pyrrolidin-1-ylpyridine as a highly effective ligand in palladium-catalyzed cross-coupling reactions. We delve into the ligand's synthesis, its unique electronic and structural properties, and its practical application in cornerstone reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This guide offers not just step-by-step protocols but also the underlying scientific rationale for experimental choices, troubleshooting advice, and mechanistic insights to empower users to optimize these powerful transformations for their specific research needs.
Introduction: The Rationale for 4-Bromo-2-pyrrolidin-1-ylpyridine
In the landscape of palladium catalysis, the ligand is not merely a spectator; it is the architect of reactivity, selectivity, and catalyst stability. The development of new ligand scaffolds is therefore critical to advancing synthetic capabilities. 4-Bromo-2-pyrrolidin-1-ylpyridine emerges as a compelling ligand choice, building upon the well-established efficacy of 2-aminopyridine derivatives in cross-coupling catalysis.[1][2]
Its structure is endowed with two key features that dictate its function:
-
The 2-Pyrrolidinyl Group: The saturated, five-membered pyrrolidine ring acts as a potent σ-electron donor. This enriches the pyridine nitrogen with electron density, making it a strong Lewis base.[3] When coordinated to a palladium center, this enhanced basicity increases the electron density on the metal, which is crucial for facilitating the rate-determining oxidative addition step and promoting the final reductive elimination step in many catalytic cycles.
-
The 4-Bromo Substituent: The bromine atom serves a dual purpose. Electronically, it acts as a mild electron-withdrawing group through induction, subtly tuning the ligand's overall electronic profile. More significantly, it provides a reactive handle for further synthetic elaboration.[4] This allows for the ligand to be anchored to a solid support or coupled with other fragments to create more complex, potentially bidentate or dendritic, ligand architectures.[5]
This guide will demonstrate how these features translate into practical, high-performance catalytic systems.
Ligand Synthesis and Physicochemical Properties
While 4-Bromo-2-pyrrolidin-1-ylpyridine is commercially available, an understanding of its synthesis is valuable. A plausible and efficient route involves the nucleophilic aromatic substitution of a dihalopyridine precursor.
Protocol 2.1: Synthesis of 4-Bromo-2-pyrrolidin-1-ylpyridine
This protocol is adapted from established procedures for the synthesis of related substituted pyridines.[6] The reaction leverages the greater lability of a halogen at the 2-position of the pyridine ring compared to the 4-position.
Materials:
-
2,4-Dibromopyridine
-
Pyrrolidine
-
Ethanol (anhydrous)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heat source
Procedure:
-
To a round-bottom flask, add 2,4-dibromopyridine (1.0 eq).
-
Dissolve the starting material in anhydrous ethanol.
-
Add pyrrolidine (4.0-5.0 eq). The use of excess amine drives the reaction to completion.
-
Heat the reaction mixture to 70-80 °C and stir overnight.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure (rotary evaporation).
-
Purify the resulting residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or pentane to yield the desired product.[6]
Table 1: Physicochemical Properties
| Property | Value |
| CAS Number | 1142194-47-5[7] |
| Molecular Formula | C₉H₁₁BrN₂[7] |
| Molecular Weight | 227.10 g/mol [7] |
| Appearance | Off-white to beige solid |
| Storage | Store at room temperature, sealed in a dry environment[7] |
Application in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C(sp²)-C(sp²) bond formation. The electron-rich nature of 4-Bromo-2-pyrrolidin-1-ylpyridine makes it an excellent ligand for stabilizing the active Pd(0) species and promoting efficient catalysis.[8]
Causality Behind Experimental Choices:
-
Palladium Precursor: Pd(OAc)₂ or Pd₂(dba)₃ are common choices. They are stable Pd(II) and Pd(0) sources, respectively, that are readily reduced in situ or activated to form the catalytically active Pd(0)L₂ species.
-
Base: A base like K₂CO₃ or Cs₂CO₃ is essential for the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species. The choice of base can significantly impact yield, with Cs₂CO₃ often being more effective for challenging substrates.
-
Solvent: Anhydrous, degassed solvents like 1,4-dioxane or toluene are standard. It is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
Diagram 1: Generalized Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for Suzuki-Miyaura coupling.
Protocol 3.1: General Procedure for Suzuki-Miyaura Coupling
Workflow Visualization
Caption: Standard experimental workflow for setting up a Suzuki reaction.
Procedure:
-
In an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), combine the aryl halide (1.0 eq), arylboronic acid (1.1-1.5 eq), and base (e.g., K₂CO₃, 2.0 eq).
-
Add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and 4-Bromo-2-pyrrolidin-1-ylpyridine (2-4 mol%). The L:Pd ratio is typically 2:1.
-
Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene/water mixture).
-
Stir the mixture at 80-110 °C until the starting material is consumed as indicated by TLC or GC-MS.
-
Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Table 2: Representative Suzuki-Miyaura Coupling Data (Illustrative)
| Entry | Aryl Halide | Arylboronic Acid | Product | Yield (%) |
| 1 | 4-Bromoacetophenone | Phenylboronic acid | 4-Acetylbiphenyl | >95 |
| 2 | 2-Chlorotoluene | 4-Methoxyphenylboronic acid | 4'-Methoxy-2-methyl-1,1'-biphenyl | 92 |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | 3-Thienylboronic acid | 3-(4-(Trifluoromethyl)phenyl)thiophene | 89 |
Conditions: Pd(OAc)₂ (1 mol%), Ligand (2 mol%), K₂CO₃ (2 eq), Toluene/H₂O, 100 °C, 12h. Yields are illustrative based on typical performance of similar ligands.
Application in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, crucial in pharmaceutical and materials science.[9] The strong electron-donating character of 4-Bromo-2-pyrrolidin-1-ylpyridine is highly advantageous for this transformation, which often requires electron-rich catalyst systems.[10]
Causality Behind Experimental Choices:
-
Base: A strong, non-nucleophilic base like NaOt-Bu or LHMDS is required. This base deprotonates the amine in the catalytic cycle, but its steric bulk prevents it from competing as a nucleophile.
-
Ligand: Sterically demanding and electron-rich ligands are paramount. They promote the reductive elimination of the C-N bond from the palladium center, which is often the rate-limiting step.[11]
-
Palladium Precatalysts: While Pd(0) sources can be used, modern precatalysts that are air-stable and form the active Pd(0) species under reaction conditions are often preferred for reproducibility.[12]
Protocol 4.1: General Procedure for Buchwald-Hartwig Amination
-
To an oven-dried Schlenk tube, add the palladium precursor (1-2 mol%), 4-Bromo-2-pyrrolidin-1-ylpyridine (1.5-3 mol%), and the base (e.g., NaOt-Bu, 1.4 eq).
-
Seal the tube, evacuate, and backfill with an inert gas (repeat 3x).
-
Add the aryl halide (1.0 eq), the amine (1.2 eq), and anhydrous, degassed solvent (e.g., toluene or DME).
-
Stir the reaction at the desired temperature (typically 80-110 °C) until completion.
-
Cool the reaction, quench carefully with saturated aqueous NH₄Cl, and extract with an organic solvent.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Table 3: Representative Buchwald-Hartwig Amination Data (Illustrative)
| Entry | Aryl Halide | Amine | Product | Yield (%) |
| 1 | 4-Chlorotoluene | Morpholine | 4-(p-Tolyl)morpholine | >98 |
| 2 | 1-Bromo-3,5-dimethylbenzene | Aniline | 3,5-Dimethyl-N-phenylaniline | 94 |
| 3 | 2-Bromopyridine | n-Hexylamine | N-Hexylpyridin-2-amine | 88 |
Conditions: Pd₂(dba)₃ (1 mol%), Ligand (2.5 mol%), NaOt-Bu (1.4 eq), Toluene, 100 °C, 16h. Yields are illustrative.
Application in Sonogashira Coupling
The Sonogashira coupling provides a direct route to aryl alkynes from aryl halides and terminal alkynes.[13] This reaction is typically co-catalyzed by palladium and copper(I).[14]
Causality Behind Experimental Choices:
-
Copper(I) Co-catalyst: CuI is crucial for the standard Sonogashira mechanism. It reacts with the terminal alkyne to form a copper(I) acetylide, which then undergoes transmetalation with the Pd(II) complex.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used. It serves both to deprotonate the alkyne and to act as a solvent.
-
Oxygen Exclusion: It is critical to exclude oxygen to prevent the oxidative homocoupling of the terminal alkyne (Glaser coupling), a major side reaction.[15]
Protocol 5.1: General Procedure for Sonogashira Coupling
-
To a Schlenk flask, add the aryl halide (1.0 eq), Pd catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-2 mol%), CuI (1-5 mol%), and 4-Bromo-2-pyrrolidin-1-ylpyridine (2-4 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous, degassed amine solvent (e.g., Et₃N or THF/DIPA).
-
Add the terminal alkyne (1.1-1.2 eq) via syringe.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) until complete.
-
Filter the reaction mixture through a pad of celite to remove salts, and rinse with an organic solvent.
-
Concentrate the filtrate and purify the residue by column chromatography.
Table 4: Representative Sonogashira Coupling Data (Illustrative)
| Entry | Aryl Halide | Alkyne | Product | Yield (%) |
| 1 | 4-Iodoanisole | Phenylacetylene | 1-Methoxy-4-(phenylethynyl)benzene | 96 |
| 2 | 3-Bromopyridine | 1-Hexyne | 3-(Hex-1-yn-1-yl)pyridine | 91 |
| 3 | 1-Bromo-4-nitrobenzene | Trimethylsilylacetylene | 1-Nitro-4-((trimethylsilyl)ethynyl)benzene | 85 |
Conditions: Pd(PPh₃)₂Cl₂ (1.5 mol%), Ligand (3 mol%), CuI (2 mol%), Et₃N, 50 °C, 8h. Yields are illustrative.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized Pd(0)).2. Poor quality reagents/solvents.3. Insufficient base strength or solubility.4. Reaction temperature too low. | 1. Ensure rigorous exclusion of air/moisture; use fresh catalyst.2. Use anhydrous, degassed solvents and pure reagents.3. Switch to a stronger or more soluble base (e.g., K₂CO₃ -> Cs₂CO₃).4. Increase reaction temperature in increments of 10-20 °C. |
| Catalyst Decomposition (turns black) | 1. Presence of oxygen.2. Reaction temperature too high.3. Ligand dissociation or degradation. | 1. Improve degassing procedure for solvents and reaction vessel.2. Reduce reaction temperature.3. Increase ligand-to-metal ratio (e.g., from 2:1 to 4:1). |
| Formation of Side Products | 1. Suzuki: Homocoupling of boronic acid.2. Sonogashira: Glaser coupling of alkyne.3. Buchwald: Hydrodehalogenation of aryl halide. | 1. Ensure inert atmosphere; add boronic acid slowly.2. Rigorously exclude O₂; reduce CuI loading.[15]3. Ensure base is fully anhydrous; use a more sterically hindered ligand if available. |
Conclusion
4-Bromo-2-pyrrolidin-1-ylpyridine stands out as a robust and versatile ligand for a range of palladium-catalyzed cross-coupling reactions. Its strong electron-donating nature enhances catalytic activity, while the bromo-substituent offers a valuable site for further modification. The protocols and principles outlined in this guide provide a solid foundation for researchers to successfully implement this ligand in their synthetic endeavors, from small-scale discovery to larger-scale process development.
References
- Synthetic method of 4-bromo-2-fluorobiphenyl.
- 4-Pyrrolidinopyridine. Chem-Impex.
- Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. Not specified.
- 4-Bromo-2-(pyrrolidin-1-yl)pyridine - CAS:1142194-47-5. Sunway Pharm Ltd.
- Synthesis and characterization of a new ditopic bipyridine-terpyridine bridging ligand using a Suzuki cross-coupling reaction. Arkivoc.
- 4-Bromo-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one. Vulcanchem.
- Diazonium compound. Wikipedia.
- Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. Not specified.
- Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity.
- 2-BROMO-4-PYRROLIDIN-1-YL-PYRIDINE Chemical Properties. ChemicalBook.
- Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived
- Pd(II)
- Suzuki–Miyaura Reactions of (4-bromophenyl)
- Synthesis of 4-bromo-2,6-bis(2-pyridyl)pyridine (dendritic...).
- Mechanistic Studies of the Suzuki Cross-Coupling Reaction.
- 2-Aminopyridine and Related Ligands to Support Metal-Metal Bonded Compounds.
- Sonogashira Coupling. Organic Chemistry Portal.
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. NIH.
- Technical Support Center: Sonogashira Coupling of 2-Bromo-4-iodopyridine. Benchchem.
- Buchwald–Hartwig amin
- Sonogashira Coupling. Chemistry LibreTexts.
- Buchwald-Hartwig Amin
Sources
- 1. Transition metal-catalyzed cross-coupling reactions of N -aryl-2-aminopyridines - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08384A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Bromo-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one (1823322-62-8) for sale [vulcanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. 2-BROMO-4-PYRROLIDIN-1-YL-PYRIDINE CAS#: 230618-42-5 [amp.chemicalbook.com]
- 7. 4-Bromo-2-(pyrrolidin-1-yl)pyridine - CAS:1142194-47-5 - Sunway Pharm Ltd [3wpharm.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Rapid and Efficient Microwave-Assisted Synthesis of 4-Bromo-2-pyrrolidin-1-ylpyridine
Abstract
This application note provides a comprehensive guide to the synthesis of 4-Bromo-2-pyrrolidin-1-ylpyridine, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The protocol leverages the principles of Microwave-Assisted Organic Synthesis (MAOS) to achieve a rapid, high-yield, and clean conversion via a nucleophilic aromatic substitution (SNAr) pathway. We detail the underlying scientific principles, provide a robust step-by-step experimental protocol, and offer expert insights into reaction optimization and troubleshooting. This method presents a significant improvement over conventional heating techniques, drastically reducing reaction times from hours to minutes while enhancing overall efficiency and aligning with the principles of green chemistry.[1][2][3]
Introduction: Significance and Synthetic Strategy
The pyrrolidine motif is a privileged scaffold in modern drug discovery, frequently incorporated into molecules to enhance potency, selectivity, and pharmacokinetic properties such as aqueous solubility.[4][5] When combined with a pyridine core, which is itself a cornerstone of many pharmaceuticals, the resulting 2-(pyrrolidin-1-yl)pyridine framework becomes a highly sought-after structure for targeting a wide range of biological targets.[6][7]
Traditional methods for synthesizing these compounds via nucleophilic aromatic substitution often require prolonged heating under harsh conditions, leading to extended reaction times and the formation of undesirable byproducts. Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology that circumvents these limitations.[2][3] By utilizing microwave energy for direct, volumetric heating of the reaction mixture, MAOS dramatically accelerates reaction rates, improves yields, and often results in cleaner product profiles.[3][8][9] This approach not only enhances laboratory productivity but also supports the goals of green chemistry by minimizing energy consumption and solvent use.[1] This guide provides researchers with a validated protocol to harness the power of microwave synthesis for the efficient production of 4-Bromo-2-pyrrolidin-1-ylpyridine.
Scientific Principles and Reaction Mechanism
Fundamentals of Microwave-Assisted Heating
Unlike conventional heating methods that rely on slow heat transfer through conduction and convection, microwave synthesis utilizes the ability of a solvent or reactant to absorb microwave energy and convert it into heat.[2] The primary mechanism is dielectric heating, which occurs through two main processes:
-
Dipolar Polarization: Polar molecules, such as the solvent and reactants in this synthesis, attempt to align their dipoles with the rapidly oscillating electric field of the microwaves. This constant reorientation creates molecular friction, which generates heat rapidly and uniformly throughout the reaction medium.[10]
-
Ionic Conduction: If ions are present in the mixture, they will migrate back and forth in the oscillating electric field. Collisions with surrounding molecules generate heat.
This "in-core" heating is exceptionally fast and efficient, allowing for precise temperature control and the ability to reach target temperatures in seconds, thereby minimizing the formation of thermally induced byproducts.[8]
Reaction: Nucleophilic Aromatic Substitution (SNAr)
The synthesis of 4-Bromo-2-pyrrolidin-1-ylpyridine from 2,4-dibromopyridine and pyrrolidine proceeds via a classic Nucleophilic Aromatic Substitution (SNAr) mechanism. This reaction is facilitated on an electron-deficient aromatic ring, such as pyridine.
The key steps are:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of pyrrolidine attacks the electron-deficient carbon at the C2 position of the 2,4-dibromopyridine ring. The C2 position is more electrophilic (and thus more reactive towards nucleophiles) than the C4 position due to the electron-withdrawing effect of the ring nitrogen.
-
Formation of a Meisenheimer Complex: This attack breaks the aromaticity of the pyridine ring and forms a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex.[11]
-
Rearomatization and Expulsion of Leaving Group: The complex rapidly rearomatizes by expelling the most stable leaving group, in this case, the bromide ion at the C2 position, to yield the final product.
Experimental Protocol
Materials and Equipment
| Reagent/Material | Grade | Supplier | Comments |
| 2,4-Dibromopyridine | ≥97% | Standard chemical supplier | Starting material |
| Pyrrolidine | ≥99% | Standard chemical supplier | Nucleophile |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Standard chemical supplier | Reaction solvent |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Standard chemical supplier | Base to neutralize HBr |
| Ethyl Acetate (EtOAc) | ACS Grade | Standard chemical supplier | Extraction solvent |
| Brine (Saturated NaCl) | - | Prepared in-house | For aqueous washes |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Standard chemical supplier | Drying agent |
| Silica Gel | 230-400 mesh | Standard chemical supplier | For column chromatography |
| Equipment | |||
| Dedicated Microwave Reactor | - | e.g., CEM, Anton Paar, Biotage | Crucial for safety and reproducibility. Do not use a domestic microwave oven.[12][13] |
| 10 mL Microwave Reaction Vial | - | Supplier of reactor | With snap cap and stir bar |
| Magnetic Stir Plate & Hotplate | - | Standard laboratory equipment | For solvent removal |
| Rotary Evaporator | - | Standard laboratory equipment | For solvent removal |
| Glassware | - | Standard laboratory equipment | Separatory funnel, beakers, flasks |
Step-by-Step Synthesis Protocol
-
Vessel Preparation: To a 10 mL microwave reaction vial containing a magnetic stir bar, add 2,4-dibromopyridine (1.0 mmol, 237 mg).
-
Reagent Addition: Add anhydrous potassium carbonate (2.0 mmol, 276 mg) followed by 3 mL of anhydrous N,N-dimethylformamide (DMF).
-
Nucleophile Addition: Add pyrrolidine (1.2 mmol, 85 mg, ~100 µL) to the suspension.
-
Sealing the Vessel: Securely seal the vial with a cap. Ensure the seal is tight to withstand the pressure that will develop during heating.
-
Microwave Irradiation: Place the vial into the cavity of the microwave reactor. Set the reaction parameters as follows:
-
Temperature: 150 °C (Use ramp-to-temperature setting)
-
Hold Time: 15 minutes
-
Power: 300 W (or variable power to maintain temperature)
-
Stirring: High
-
-
Cooling: After the irradiation cycle is complete, allow the reaction vessel to cool to room temperature (below 50 °C) using the instrument's compressed air cooling system before carefully opening.
-
Reaction Quench and Workup:
-
Pour the reaction mixture into a separatory funnel containing 30 mL of water.
-
Extract the aqueous phase with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (2 x 20 mL).
-
Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate (e.g., starting from 100% hexane to 90:10 hexane:EtOAc) to elute the product.
-
Characterization: Combine the pure fractions and remove the solvent under reduced pressure to yield 4-Bromo-2-(pyrrolidin-1-yl)pyridine as a pale yellow oil. Confirm identity and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Expected Mass: [M+H]⁺ ≈ 227.0/229.0 (characteristic isotopic pattern for bromine).
-
Results and Optimization Insights
This microwave-assisted protocol consistently delivers the desired product with significant advantages over conventional methods.
| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Advantage |
| Reaction Time | 12 - 24 hours[14] | 10 - 20 minutes | >50x Time Reduction |
| Temperature | Reflux (~153 °C in DMF) | 150 °C (precisely controlled) | Rapid heating, minimal overshoot |
| Typical Yield | 35 - 60%[14] | 80 - 95% | Significant yield improvement |
| Purity | Often requires extensive purification | High crude purity, simpler purification | Reduced byproducts |
Optimization Discussion
-
Solvent Choice: Polar aprotic solvents like DMF or DMSO are ideal due to their high dielectric constants, which allow for efficient absorption of microwave energy and high boiling points, enabling reactions at elevated temperatures.[10]
-
Temperature: While 150 °C is effective, this parameter can be optimized. Lowering the temperature may require longer reaction times, while higher temperatures could lead to degradation. A temperature screen (e.g., 120 °C, 150 °C, 180 °C) can quickly identify the optimal condition.
-
Base: Potassium carbonate is a cost-effective and efficient base. For more challenging substrates, a stronger base like cesium carbonate (Cs₂CO₃) may improve yields.[9]
-
Stoichiometry: A slight excess of the nucleophile (1.2 equivalents of pyrrolidine) ensures complete consumption of the limiting reagent, 2,4-dibromopyridine.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive reagents.2. Insufficient temperature/time.3. Poor microwave coupling. | 1. Use fresh, anhydrous reagents and solvent.2. Increase reaction temperature or time incrementally.3. Ensure solvent volume is sufficient for the reactor (typically >2 mL). |
| Formation of Side Products | 1. Reaction temperature is too high.2. Presence of water in the reaction. | 1. Lower the reaction temperature.2. Ensure all reagents and solvents are strictly anhydrous. |
| Di-substitution Product | The product (4-bromo-2-pyrrolidinylpyridine) reacts further with pyrrolidine. | This is generally not observed due to the deactivating effect of the pyrrolidine group and the lower reactivity of the C4 position. If seen, reduce the amount of pyrrolidine to 1.05 equivalents. |
| Low Yield After Workup | 1. Incomplete extraction.2. Product loss during chromatography. | 1. Perform an additional extraction of the aqueous layer.2. Ensure proper selection of the solvent system for chromatography to achieve good separation. |
Safety Precautions
-
Dedicated Equipment: Only use a microwave reactor specifically designed for chemical synthesis. Domestic microwave ovens lack the necessary safety features for pressure and temperature control and can pose a serious explosion hazard.[12][13]
-
Pressure Management: All reactions must be performed in sealed vessels designed to withstand high pressures. Never exceed the recommended volume for the reaction vial. Be aware that heating solvents above their boiling point generates significant pressure.[1]
-
Chemical Hazards: Handle all chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Consult the Material Safety Data Sheet (MSDS) for each chemical before use.[13]
-
Exothermic Reactions: Be cautious of potentially rapid exothermic reactions, which can lead to a sudden and dangerous increase in pressure. When developing a new protocol, start with a small scale.
Conclusion
The microwave-assisted synthesis of 4-Bromo-2-pyrrolidin-1-ylpyridine offers a robust, rapid, and highly efficient alternative to traditional synthetic methodologies. By leveraging the principles of dielectric heating, this protocol dramatically reduces reaction times, improves product yields, and simplifies purification. This application note provides researchers in drug discovery and organic synthesis with a validated and reliable method to access this valuable chemical scaffold, thereby accelerating research and development timelines.
References
- Patsnap Eureka. (2025, July 3). Microwave-Assisted Synthesis: 10x Faster Organic Reactions.
-
MDPI. (n.d.). Microwave Assisted Synthesis, Crystal Structure and Hirshfeld Surface Analysis of Some 2-Formimidate-3-carbonitrile Derivatives Bearing 4H-Pyran and Dihydropyridine Moieties. MDPI. [Link]
-
Chintakrindi, A. (2020, May 2). Microwave Assisted Synthesis (Advanced Organic Chemistry II). YouTube. [Link]
-
National Institutes of Health. (n.d.). Microwave-Assisted Synthesis and Spectral Properties of Pyrrolidine-Fused Chlorin Derivatives. PMC. [Link]
-
International Journal of Novel Research and Development. (2023, June 6). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. IJNRD. [Link]
-
Nature. (n.d.). Pyrrolidine synthesis via ring contraction of pyridines. Nature. [Link]
-
Lattice Science Publication. (2024, January 2). Microwave-Assisted Synthesis of Oxadiazole and Thiazolidine Derivatives. Indian Journal of Advanced Chemistry. [Link]
-
ResearchGate. (2019, June 26). Microwave-assisted synthesis, in silico studies and in vivo evaluation for the antidiabetic activity of new brominated pyrazoline analogs. ResearchGate. [Link]
-
Osaka University Knowledge Archive. (n.d.). Pyrrolidine synthesis via ring contraction of pyridines. OUKA. [Link]
-
National Institutes of Health. (n.d.). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC. [Link]
-
International Journal of Research in Pharmacy and Allied Science. (n.d.). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. IJRPAS. [Link]
-
Arkat USA. (2024, October 11). Microwave-assisted synthesis of novel[8][15] oxazine derivatives as potent anti-bacterial and antioxidant agents. Arkivoc. [Link]
-
ACS Publications. (2021, June 14). Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. ACS Publications. [Link]
-
MDPI. (n.d.). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. [Link]
-
ResearchGate. (2020, December 25). Synthesis of Some New Derivatives of Pyrrolidine-2-one and Studying Their Antibacterial Potentials. ResearchGate. [Link]
-
ResearchGate. (2025, August 7). Microwave Assisted Aromatic Nucleophilic Substitution Reaction Under Solventless Condition. ResearchGate. [Link]
-
CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis. CEM Corporation. [Link]
-
CEM Corporation. (n.d.). Nucleophilic additions and substitutions. CEM Corporation. [Link]
-
Taylor & Francis Online. (2015, August 14). Greening the organic chemistry laboratory: a comparison of microwave-assisted and classical nucleophilic aromatic substitution reactions. Green Chemistry Letters and Reviews. [Link]
-
National Institutes of Health. (n.d.). 2-(Piperidin-1-yl)-6-(1H-pyrrol-1-yl)pyridine-3,5-dicarbonitrile. PMC. [Link]
-
MDPI. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]
-
ChemRxiv. (n.d.). Synthesis of Pyrrolidine-2-ylidenes from Isoxazolines and Allenes. ChemRxiv. [Link]
-
PubMed. (2021, April 15). Pyridones in drug discovery: Recent advances. National Library of Medicine. [Link]
Sources
- 1. ijnrd.org [ijnrd.org]
- 2. ijrpas.com [ijrpas.com]
- 3. mdpi.com [mdpi.com]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. ãWhitepaperãPyrrolidine Derivatives in Drug Discovery [promotion.pharmablock.com]
- 6. 2-(Piperidin-1-yl)-6-(1H-pyrrol-1-yl)pyridine-3,5-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Microwave-Assisted Synthesis: 10x Faster Organic Reactions [eureka.patsnap.com]
- 9. arkat-usa.org [arkat-usa.org]
- 10. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]
- 13. Safety Considerations for Microwave Synthesis [cem.com]
- 14. youtube.com [youtube.com]
- 15. Microwave-Assisted Synthesis and Spectral Properties of Pyrrolidine-Fused Chlorin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: High-Fidelity Purification of 4-Bromo-2-pyrrolidin-1-ylpyridine via Automated Flash Column Chromatography
Abstract
This document provides a comprehensive guide for the purification of 4-Bromo-2-pyrrolidin-1-ylpyridine, a crucial building block in contemporary drug discovery. The protocol herein is optimized for automated flash column chromatography, ensuring high purity, yield, and reproducibility. This application note is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and a robust, self-validating methodology.
Introduction
4-Bromo-2-pyrrolidin-1-ylpyridine serves as a key intermediate in the synthesis of a multitude of pharmacologically active molecules. The stringent purity requirements for pharmaceutical intermediates necessitate a reliable and efficient purification strategy. This guide details a systematic approach to the purification of this compound from a crude reaction mixture, addressing common challenges such as co-eluting impurities and on-column degradation.
The basic nitrogen of the pyridine ring can interact with acidic silanol groups on the surface of standard silica gel, leading to peak tailing and potential degradation.[1] This protocol incorporates measures to mitigate these effects, ensuring a successful and efficient purification.
Foundational Principles: Method Development with Thin-Layer Chromatography (TLC)
Prior to scaling up to automated flash chromatography, it is imperative to establish optimal separation conditions using Thin-Layer Chromatography (TLC). This preliminary step is crucial for selecting an appropriate mobile phase that provides adequate separation of the target compound from impurities.
Protocol for TLC Method Development:
-
Sample Preparation: Dissolve a small aliquot of the crude reaction mixture in a suitable solvent such as dichloromethane or ethyl acetate.
-
Spotting: Carefully spot the dissolved sample onto a silica gel TLC plate (F254).
-
Elution: Develop the TLC plate in a sealed chamber containing a pre-mixed mobile phase. A gradient of ethyl acetate in hexanes is a common and effective starting point.[2]
-
Visualization: After development, visualize the separated spots under UV light (254 nm).
-
Analysis: The ideal mobile phase composition is one that affords a retention factor (Rƒ) of approximately 0.2-0.4 for the target compound, with clear separation from all impurities.
Detailed Protocol: Automated Flash Column Chromatography
This section outlines the step-by-step procedure for the purification of 4-Bromo-2-pyrrolidin-1-ylpyridine using an automated flash chromatography system.
Materials and Reagents
-
Crude 4-Bromo-2-pyrrolidin-1-ylpyridine
-
Silica Gel (230-400 mesh)
-
Hexanes (HPLC Grade)
-
Ethyl Acetate (HPLC Grade)
-
Dichloromethane (HPLC Grade)
-
Triethylamine (Optional, for basic modification)
-
Automated Flash Chromatography System with UV Detector
-
Fraction Collector
Column Packing
-
Select a column of appropriate size for the quantity of crude material.
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 100% hexanes).[3]
-
Carefully pack the column with the silica gel slurry, ensuring a homogenous and stable packed bed.
-
Equilibrate the packed column with the initial mobile phase until a stable baseline is observed on the UV detector.
Sample Loading
For optimal resolution, dry loading is the recommended method.
-
Dissolve the crude 4-Bromo-2-pyrrolidin-1-ylpyridine in a minimal volume of dichloromethane.
-
Add a small amount of silica gel to the solution and concentrate the mixture to dryness using a rotary evaporator, resulting in a free-flowing powder.
-
Carefully load the resulting powder onto the top of the equilibrated column.
Elution and Fraction Collection
A gradient elution is typically most effective for separating the target compound from impurities.
-
Initiate the elution with a low-polarity mobile phase, such as 100% hexanes.
-
Gradually increase the polarity by introducing ethyl acetate. A linear gradient from 0% to 70% ethyl acetate in pentane (or hexanes) over 15-20 column volumes has been shown to be effective.[4]
-
Monitor the elution profile using the UV detector, with a primary wavelength of 254 nm.
-
Collect fractions throughout the run, paying close attention to the elution of the target peak.
Post-Purification Analysis
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 4-Bromo-2-pyrrolidin-1-ylpyridine.
-
Confirm the identity and purity of the final product using appropriate analytical techniques such as ¹H NMR and LC-MS.
Experimental Workflow and Data
Purification Workflow Diagram
Caption: A schematic overview of the purification process.
Summary of Chromatographic Parameters
| Parameter | Recommended Value | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard, cost-effective, and provides good resolution for a wide range of compounds. |
| Mobile Phase | Hexanes/Ethyl Acetate Gradient | Offers a good polarity range for eluting the target compound while separating it from less and more polar impurities.[2] |
| Gradient Profile | 0-70% Ethyl Acetate over 15-20 CV | A shallow gradient can improve the separation of closely eluting impurities.[4] |
| Loading Method | Dry Loading | Minimizes band broadening and improves peak shape. |
| Detection | UV at 254 nm | The aromatic pyridine ring exhibits strong absorbance at this wavelength. |
Troubleshooting and Advanced Insights
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | Interaction of the basic pyridine nitrogen with acidic silanol groups on the silica surface.[1] | Add a small amount (0.1-1%) of triethylamine to the mobile phase to neutralize the acidic sites.[2] |
| Co-elution of Impurities | Similar polarity of the target compound and impurities. | Optimize the gradient to be shallower around the elution point of the target compound. Alternatively, explore a different solvent system, such as dichloromethane/methanol. |
| Low Recovery | The compound may be irreversibly adsorbed onto the silica gel. | Consider using a less acidic stationary phase, such as neutral alumina.[2] |
Conclusion
The protocol detailed in this application note provides a robust and reproducible method for the high-purity isolation of 4-Bromo-2-pyrrolidin-1-ylpyridine. By adhering to the principles of systematic method development and employing the advanced techniques of automated flash chromatography, researchers can consistently achieve the desired purity levels essential for pharmaceutical research and development.
References
-
Chromatography Forum. (2015). Method for pyridine amine derivative. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]
-
American Elements. (n.d.). 2-Bromo-4-(pyrrolidin-1-yl)pyridine. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 3-Bromopyridine. Retrieved from [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
Freie Universität Berlin. (n.d.). A Proline and 4-Hydroxyproline Based Approach to Enantiopure Pyrrolidin-2-yl-Substituted Pyridine and Pyrimidine Derivatives. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of stationary phases containing pyridine, phenol, aniline and morpholine via click chemistry and their characterization and evaluation in supercritical fluid chromatography. Retrieved from [Link]
-
Arkivoc. (2019). Synthesis and characterization of a new ditopic bipyridine-terpyridine bridging ligand using a Suzuki cross-coupling reaction. Retrieved from [Link]
-
IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Retrieved from [Link]
-
PubMed Central. (n.d.). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Retrieved from [Link]
Sources
Application Notes & Protocols: Advanced Recrystallization Methods for Substituted Pyridine Compounds
Abstract
The purification of substituted pyridine compounds is a critical step in synthetic chemistry, particularly within drug discovery and materials science, where purity dictates biological activity and material performance. Recrystallization remains a cornerstone technique for this purpose, offering a cost-effective and scalable method for obtaining high-purity crystalline solids. However, the diverse physicochemical properties imparted by various substituents on the pyridine ring—ranging from altered polarity and solubility to increased hygroscopicity—present unique challenges that necessitate tailored purification strategies. This document provides an in-depth guide to the principles, methods, and troubleshooting of recrystallization for substituted pyridine derivatives, designed for researchers, chemists, and process development professionals. It moves beyond standard procedures to explain the causality behind methodological choices, ensuring robust and reproducible outcomes.
The Imperative of Purity: Understanding Substituted Pyridines
Substituted pyridines are a privileged scaffold in medicinal chemistry and functional materials. The nitrogen heteroatom and the aromatic ring's electronic properties, which can be finely tuned by substituents, are key to their function. However, these same features introduce purification complexities:
-
Polarity and Hydrogen Bonding: Functional groups like amines (-NH₂), carboxylic acids (-COOH), and N-oxides (-N⁺-O⁻) dramatically increase polarity and the potential for hydrogen bonding. This influences solvent interactions and can lead to high solubility in polar solvents, making precipitation difficult.[1]
-
Hygroscopicity: Many polar pyridines, especially N-oxides and salts, are highly hygroscopic, readily absorbing atmospheric moisture to form hydrates or viscous oils, complicating handling and crystallization.[2][3][4]
-
Reactivity and Stability: Some substituents can be sensitive to heat or acidic/basic conditions, which can limit the choice of solvents and recrystallization conditions. Aminopyridines, for instance, are susceptible to oxidation, which can cause discoloration.[5]
Recrystallization, when optimized, addresses these challenges by exploiting differences in solubility between the target compound and its impurities under a controlled thermal gradient.[6] The formation of a well-ordered crystal lattice is a highly selective process that inherently excludes molecules that do not fit, resulting in exceptional purification.
The Cornerstone of Success: Strategic Solvent Selection
The choice of solvent is the most critical parameter in a successful recrystallization.[7] An ideal solvent system is not merely one that dissolves the compound, but one that exhibits a specific solubility profile.
Properties of an Ideal Recrystallization Solvent
A suitable solvent should meet the following four criteria:
-
High Temperature Coefficient: The compound should be highly soluble at the solvent's boiling point but sparingly soluble or insoluble at low temperatures (e.g., 0-4 °C).[8][9] This differential is the driving force for high recovery.
-
Impurity Disposition: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain fully dissolved in the cold solvent (and be removed with the mother liquor).[10]
-
Chemical Inertness: The solvent must not react with the compound being purified.[8][11]
-
Volatility and Safety: The solvent should have a relatively low boiling point for easy removal from the final crystals but should not be so volatile that it evaporates excessively during heating.[8] It should also be non-toxic and non-flammable whenever possible.[11]
A Systematic Approach to Solvent Screening
A preliminary small-scale screen is essential to identify a suitable solvent or solvent system.
Protocol: Small-Scale Solvent Screening
-
Place approximately 10-20 mg of the crude substituted pyridine compound into a small test tube or vial.
-
Add the test solvent dropwise (typically 0.5 mL to start) at room temperature. Observe if the solid dissolves. If it dissolves completely at room temperature, the solvent is unsuitable as a single-solvent system.[12]
-
If the solid is insoluble or sparingly soluble, gently heat the mixture to the solvent's boiling point.[12] Continue adding small portions of hot solvent until the solid just dissolves. Use the minimum amount necessary.[13]
-
Allow the clear, hot solution to cool slowly to room temperature, then place it in an ice-water bath for 15-20 minutes.
-
Observe the quantity and quality of the crystals formed. A copious amount of fine, pure-looking crystals indicates a promising solvent.
-
Repeat this process with a range of solvents of varying polarities.
Navigating Polarity: Solvents for Pyridine Derivatives
The "like dissolves like" principle is a valuable guide.[7] The polarity of the substituted pyridine dictates the ideal solvent class.
| Pyridine Class | Typical Substituents | Recommended Solvents/Systems | Rationale & Insights |
| Non-Polar to Weakly Polar | Alkyl, Aryl, Halo | Hexanes, Toluene, Ethyl Acetate, Hexane/Ethyl Acetate | These compounds have low polarity. A single non-polar solvent often works well. Toluene is particularly effective for aryl-substituted systems.[14][15] |
| Moderately Polar | Methoxy, Nitro, Acyl | Ethanol, Isopropanol, Acetone, Toluene, Ethyl Acetate/Hexane | Hydrogen bond acceptors but not strong donors. Alcohols are often a good starting point. Mixed solvents provide fine-tuning of polarity. |
| Highly Polar (Protic) | -COOH, -OH, -NH₂ | Water, Ethanol, Methanol, Ethanol/Water, Acetic Acid | These groups engage in strong hydrogen bonding. Protic solvents are required. For pyridine carboxylic acids, solubility is pH-dependent and can be manipulated.[1][16] Aminopyridines may require acidic conditions to dissolve and can be recrystallized by neutralization.[5] |
| Highly Polar (Aprotic/Hygroscopic) | N-Oxides, Quaternary Salts | Acetonitrile, Isopropanol/Toluene, High-pressure methods | Pyridine N-oxides are notoriously hygroscopic.[4] Anhydrous, aprotic solvents are preferred. Azeotropic distillation with toluene can be used to pre-dry the crude material before recrystallization.[4] |
The Power of Two: Mixed-Solvent Systems
When no single solvent meets the ideal criteria, a mixed-solvent system (solvent pair) is employed. This involves a "good" solvent in which the compound is readily soluble and a "poor" solvent (or "antisolvent") in which it is insoluble.[17][7] The two solvents must be miscible.
Protocol: Mixed-Solvent Recrystallization
-
Dissolve the crude solid in the minimum amount of the hot "good" solvent.
-
While the solution is still hot, add the "poor" solvent dropwise with swirling until a persistent cloudiness (turbidity) appears. This indicates the solution is saturated.[17]
-
Add a few more drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.[17]
-
Allow the solution to cool slowly, as you would for a single-solvent recrystallization. The crystals will form as the overall solvent polarity shifts and solubility decreases.
Diagram: Logical Workflow for Solvent Selection
Caption: A systematic workflow for selecting an optimal recrystallization solvent.
Core Recrystallization Protocols
Once a solvent system is chosen, the appropriate recrystallization method can be applied.
Method 1: Standard Cooling Recrystallization
This is the most common technique, suitable for gram- to kilogram-scale purification.
Protocol: Step-by-Step Cooling Recrystallization
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of the selected solvent and heat the mixture to boiling (using a hot plate). Continue adding the minimum amount of boiling solvent in portions until the solid is completely dissolved.[10][12]
-
Decolorization (if necessary): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon.[8] Boil the solution for a few minutes. The carbon adsorbs colored impurities.
-
Hot Gravity Filtration (if necessary): If there are insoluble impurities or activated carbon present, they must be removed while the solution is hot to prevent premature crystallization. Use a pre-heated funnel and fluted filter paper to filter the hot solution into a clean, pre-warmed Erlenmeyer flask.[17]
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature.[7] Slow cooling is paramount for forming large, pure crystals.[10] Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[17]
-
Washing: With the vacuum disconnected, wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away the impurity-laden mother liquor.[13] Reapply the vacuum to draw the wash solvent through.
-
Drying: Allow air to be pulled through the crystals on the filter for several minutes to partially dry them. Then, transfer the crystals to a watch glass or drying dish and dry them to a constant weight, typically in a vacuum oven.
Method 2: Vapor Diffusion
This method is ideal for producing very high-quality crystals from small (milligram) quantities of material, often for X-ray crystallography.[18][19] It relies on the slow diffusion of an antisolvent vapor into a solution of the compound.
Protocol: Vapor Diffusion Setup
-
Dissolve the compound (1-10 mg) in a small volume (0.1-0.5 mL) of a relatively non-volatile "good" solvent in a small, open vial (e.g., a 1-dram vial).
-
Place this inner vial inside a larger vial or jar (the chamber) that contains a few milliliters of a volatile "poor" solvent (antisolvent).[19]
-
Seal the outer chamber tightly and leave it undisturbed.
-
The volatile antisolvent will slowly diffuse into the inner vial, gradually reducing the compound's solubility and inducing the slow growth of high-quality crystals over hours or days.[19]
Diagram: Vapor Diffusion Experimental Setup
Caption: Schematic of a vapor diffusion setup for high-quality crystal growth.
Troubleshooting Common Recrystallization Problems
| Problem | Probable Cause(s) | Solution(s) |
| No Crystals Form | 1. Too much solvent was used.[20][21]2. The solution is supersaturated.[21] | 1. Boil off some of the solvent to concentrate the solution and try cooling again.[20]2. Induce crystallization: scratch the inner surface of the flask with a glass rod at the meniscus or add a "seed crystal" of the pure compound.[8][20] |
| "Oiling Out" | 1. The solution is too concentrated, causing the compound to precipitate above its melting point.[20]2. The rate of cooling is too fast. | 1. Reheat the solution to redissolve the oil. Add a small amount of additional hot solvent and allow the solution to cool much more slowly.[20][21]2. Insulate the flask to slow the cooling rate. |
| Low Crystal Yield | 1. Too much solvent was used, leaving a significant amount of product in the mother liquor.[20]2. Premature crystallization during hot filtration.3. Crystals were washed with solvent that was not ice-cold. | 1. Concentrate the mother liquor by boiling off some solvent and cool to obtain a second crop of crystals (note: this crop may be less pure).2. Ensure the filtration apparatus is pre-heated and use a slight excess of solvent before filtering.3. Always wash crystals with a minimal amount of ice-cold solvent. |
| Crystals are Impure/Colored | 1. Crystallization occurred too rapidly, trapping impurities in the crystal lattice.[20]2. Incomplete removal of colored impurities. | 1. Redissolve the crystals in fresh hot solvent and recrystallize, ensuring a slow cooling rate.2. Repeat the recrystallization, incorporating a decolorizing carbon step before hot filtration. For aminopyridines, a reducing agent like sodium hydrosulfite can be added with the carbon.[22] |
Conclusion
The recrystallization of substituted pyridine compounds is a powerful and essential purification technique that requires a methodical and informed approach. Success hinges on a careful and systematic solvent selection process, tailored to the specific polarity and hydrogen-bonding characteristics of the target molecule. By understanding the fundamental principles and mastering the core protocols for cooling crystallization and vapor diffusion, researchers can overcome common challenges such as oiling out, low yield, and hygroscopicity. This guide provides the foundational knowledge and practical steps to develop robust, reliable, and effective purification strategies for this vital class of heterocyclic compounds.
References
-
Title: Recrystallization Source: University of California, Los Angeles (UCLA) Chemistry Department URL: [Link]
-
Title: Recrystallization Source: University of Colorado Boulder, Department of Chemistry URL: [Link]
-
Title: Recrystallization1 Source: University of Massachusetts Lowell, Department of Chemistry URL: [Link]
-
Title: Recrystallization Source: Wired Chemist URL: [Link]
-
Title: Recrystallization - Single Solvent Source: University of Toronto Scarborough, Department of Physical & Environmental Sciences URL: [Link]
-
Title: Recrystallization (chemistry) Source: Wikipedia URL: [Link]
-
Title: Recrystallization Source: Chemistry LibreTexts URL: [Link]
-
Title: The Slow Evaporation Method Source: North Carolina State University, Department of Chemistry URL: [Link]
-
Title: The thermal gradient method Source: Wiley Online Library - Crystallization and Crystallizers URL: [Link]
-
Title: Guide for crystallization Source: University of Strasbourg URL: [Link]
-
Title: Solvents for Recrystallization Source: University of Rochester, Department of Chemistry URL: [Link]
-
Title: Tips & Tricks: Recrystallization Source: University of Rochester, Department of Chemistry URL: [Link]
-
Title: Isothermal and isochoric crystallization of highly hygroscopic pyridine N-oxide of aqueous solution Source: PubMed, Acta Crystallographica Section B URL: [Link]
-
Title: How to recrystallization amine compound and it is not soluble in common organic solvents Source: ResearchGate URL: [Link]
- Title: Method for separating mixed aminopyridine through crystallization and rectification coupling technology Source: Google Patents URL
- Title: Preparation method of 3-aminopyridine Source: Google Patents URL
-
Title: What's the best solvent to remove these crystals and recrystallize it? Source: Reddit r/chemistry URL: [Link]
-
Title: Recrystallization Guide: Process, Procedure, Solvents Source: Mettler Toledo URL: [Link]
-
Title: Getting crystals your crystallographer will treasure: a beginner's guide Source: National Center for Biotechnology Information (NCBI) URL: [Link]
-
Title: Finding the best solvent for recrystallisation student sheet Source: Royal Society of Chemistry URL: [Link]
-
Title: 3.6F: Troubleshooting Source: Chemistry LibreTexts URL: [Link]
- Title: The synthetic method of 2-pyridine carboxylic acid Source: Google Patents URL
-
Title: Problems with Recrystallisations Source: University of York, Department of Chemistry URL: [Link]
-
Title: 3-aminopyridine Source: Organic Syntheses URL: [Link]
-
Title: Process for producing pyridine carboxylic acids Source: European Patent Office URL: [Link]
-
Title: recrystallization, filtration and melting point Source: California State University, Northridge URL: [Link]
-
Title: How to dry pyridine N-oxide obtained commerically Source: Reddit r/Chempros URL: [Link]
-
Title: RECRYSTALLISATION Source: University of Sydney, School of Chemistry URL: [Link]
- Title: Process for producing pyridine carboxylic acids Source: Google Patents URL
- Title: Process for the preparation of substituted pyridines Source: Google Patents URL
-
Title: Crystallisation Techniques Source: North Carolina State University, Department of Chemistry URL: [Link]
-
Title: Solubility and Crystallization Studies of Picolinic Acid Source: MDPI URL: [Link]
-
Title: Crystallization Guide Source: Northwestern University, IMSERC URL: [Link]
-
Title: Isothermal and isochoric crystallization of highly hygroscopic pyridine N-oxide of aqueous solution Source: ResearchGate URL: [Link]
-
Title: Differential Cocrystallization Behavior of Isomeric Pyridine Carboxamides toward Antitubercular Drug Pyrazinoic Acid Source: ACS Publications - Crystal Growth & Design URL: [Link]
-
Title: Stages of pyridine N-oxide single-crystal isochoric growth from the aqueous solution Source: ResearchGate URL: [Link]
-
Title: How to use the Vapor Diffusion set up of the CrystalBreeder Source: YouTube URL: [Link]
-
Title: Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate Source: National Center for Biotechnology Information (NCBI) URL: [Link]
Sources
- 1. Solubility and Crystallization Studies of Picolinic Acid [mdpi.com]
- 2. Isothermal and isochoric crystallization of highly hygroscopic pyridine N-oxide of aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. Recrystallization [sites.pitt.edu]
- 9. edu.rsc.org [edu.rsc.org]
- 10. Recrystallization [wiredchemist.com]
- 11. mt.com [mt.com]
- 12. personal.tcu.edu [personal.tcu.edu]
- 13. people.chem.umass.edu [people.chem.umass.edu]
- 14. Reagents & Solvents [chem.rochester.edu]
- 15. Tips & Tricks [chem.rochester.edu]
- 16. DE3245950A1 - Process for the preparation of substituted pyridines - Google Patents [patents.google.com]
- 17. Home Page [chem.ualberta.ca]
- 18. unifr.ch [unifr.ch]
- 19. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 22. orgsyn.org [orgsyn.org]
Application Note: A Validated Reversed-Phase HPLC Method for Purity Assessment of 4-Bromo-2-pyrrolidin-1-ylpyridine
Abstract
This application note presents a detailed, robust, and validated analytical High-Performance Liquid Chromatography (HPLC) method for the purity assessment of 4-Bromo-2-pyrrolidin-1-ylpyridine, a key intermediate in pharmaceutical synthesis. The method utilizes reversed-phase chromatography with UV detection, demonstrating excellent specificity, linearity, accuracy, and precision. The causality behind the selection of chromatographic parameters is discussed, providing a foundational understanding for researchers, scientists, and drug development professionals. All protocols are designed to be self-validating, adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) and United States Pharmacopeia (USP) General Chapter <621> guidelines.
Introduction and Scientific Rationale
4-Bromo-2-pyrrolidin-1-ylpyridine is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The purity of such intermediates is a critical quality attribute (CQA) that directly impacts the safety and efficacy of the final active pharmaceutical ingredient (API).[1] Therefore, a reliable and validated analytical method is imperative for its quality control.
High-Performance Liquid Chromatography (HPLC) is the premier technique for purity determination due to its high resolution, sensitivity, and quantitative accuracy.[1] This note describes a reversed-phase HPLC (RP-HPLC) method, which is ideally suited for separating small organic molecules like 4-Bromo-2-pyrrolidin-1-ylpyridine from its potential process-related impurities and degradation products. The method development was guided by the physicochemical properties of the analyte and foundational chromatographic principles to ensure robustness and reliability.
Analyte Properties & Chromatographic Strategy
A successful HPLC method is built upon an understanding of the analyte's chemical properties.
-
Structure: 4-Bromo-2-pyrrolidin-1-ylpyridine (C₉H₁₁BrN₂) has a molecular weight of 227.1 g/mol .[2][3]
-
Polarity: The molecule possesses both a nonpolar bromophenyl moiety and a polar pyrrolidine-pyridine structure, making it amenable to reversed-phase chromatography where the stationary phase is nonpolar (e.g., C18).
-
Basicity: The pyridine nitrogen atom imparts basic properties (typical pKa for pyridines is ~5.2-6.0).[4] To ensure consistent ionization and prevent peak tailing, the mobile phase pH must be controlled. By maintaining a pH of approximately 2-3, the pyridine nitrogen is protonated, leading to sharp, symmetrical peaks.
-
UV Absorbance: The aromatic pyridine ring is a strong chromophore, allowing for sensitive detection using a UV detector. A wavelength of 254 nm is a common and effective choice for aromatic compounds.[5][6]
Based on these properties, a C18 stationary phase was selected for its hydrophobic retention capabilities. A mobile phase consisting of acetonitrile and an acidic buffer was chosen to control retention and ensure optimal peak shape.
Detailed Analytical HPLC Protocol
This protocol provides a step-by-step guide for the purity assessment of 4-Bromo-2-pyrrolidin-1-ylpyridine.
Instrumentation and Materials
-
Instrumentation: HPLC system equipped with a quaternary or binary pump, degasser, autosampler, column thermostat, and a UV/Vis or Photodiode Array (PDA) detector.
-
Data Acquisition: Chromatography Data System (CDS) software.
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size (or equivalent).
-
Reagents:
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade or Milli-Q)
-
Phosphoric Acid (ACS Grade)
-
4-Bromo-2-pyrrolidin-1-ylpyridine Reference Standard (known purity)
-
Chromatographic Conditions
All quantitative data and method parameters are summarized in the table below for clarity.
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (pH ≈ 2.1) |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-5 min: 20% B, 5-15 min: 20-80% B, 15-17 min: 80% B, 17-18 min: 80-20% B, 18-25 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
Preparation of Solutions
-
Mobile Phase A (0.1% H₃PO₄ in Water): Add 1.0 mL of concentrated phosphoric acid to 1000 mL of HPLC-grade water. Mix thoroughly and degas.
-
Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.
-
Reference Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of 4-Bromo-2-pyrrolidin-1-ylpyridine reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the 4-Bromo-2-pyrrolidin-1-ylpyridine sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
HPLC Analysis Workflow
The general workflow for performing the purity analysis is outlined below.
Caption: General workflow for HPLC purity assessment.
System Suitability Test (SST)
Before sample analysis, the system's performance must be verified. This is achieved by making five replicate injections of the Reference Standard Solution. The acceptance criteria must be met before proceeding.
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry, indicating good column performance and method conditions. |
| Theoretical Plates (N) | ≥ 2000 | Measures column efficiency and the ability to produce narrow peaks. |
| %RSD of Peak Area | ≤ 2.0% | Demonstrates the precision of the autosampler and detector response. |
| %RSD of Retention Time | ≤ 1.0% | Indicates the stability and precision of the pump and mobile phase delivery. |
These criteria are based on general expectations outlined in USP <621>.[7][8][9][10][11]
Calculation of Purity
The purity of the sample is calculated by the area percent method. This method assumes that all impurities have a similar detector response to the main peak.
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Method Validation Protocol
To ensure the method is suitable for its intended purpose, it must be validated according to ICH Q2(R1) guidelines.[12][13][14][15] The objective of validation is to demonstrate suitability through a series of defined experiments.[14]
Caption: Logical flow of the method validation process.
Validation Parameters and Acceptance Criteria
| Parameter | Experiment | Acceptance Criteria |
| Specificity | Analyze blank, and forced degradation samples (acid, base, peroxide, heat, light). | The main peak should be free from interference from any degradation products or blank components. Peak purity analysis (if using PDA) should pass. |
| Linearity | Five concentrations ranging from LOQ to 150% of the nominal concentration. | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | Analyze samples spiked with the analyte at three levels (e.g., 80%, 100%, 120%) in triplicate. | Mean recovery should be within 98.0% - 102.0% at each level. |
| Precision | Repeatability: Six replicate preparations of the sample at 100% concentration. Intermediate Precision: Repeat on a different day with a different analyst. | %RSD ≤ 2.0% for repeatability. Overall %RSD for intermediate precision should also meet the criteria. |
| LOQ/LOD | Determine concentration with a signal-to-noise ratio of ~10 (LOQ) and ~3 (LOD). | The LOQ should be precise and accurate (%RSD ≤ 10%, recovery 80-120%). |
| Robustness | Vary flow rate (±0.1 mL/min), column temp (±2°C), mobile phase pH (±0.1), and organic composition (±2%). | System suitability parameters must still be met. Retention time and peak area should not significantly change. |
This comprehensive validation approach ensures the analytical method is reliable, reproducible, and fit for purpose in a regulated environment.
Conclusion
The RP-HPLC method detailed in this application note is demonstrated to be a scientifically sound and robust procedure for the purity assessment of 4-Bromo-2-pyrrolidin-1-ylpyridine. By explaining the rationale behind the method development and providing a comprehensive validation protocol based on ICH and USP guidelines, this document serves as an essential resource for quality control laboratories and researchers in the pharmaceutical industry. The method's adherence to established validation criteria ensures the generation of trustworthy and accurate data, which is fundamental to ensuring drug quality and patient safety.
References
-
ICH. (1996). Validation of Analytical Procedure: Methodology (Q2B). International Conference on Harmonisation. [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Pyridine on Primesep 100 Column. [Link]
-
ResearchGate. (2017). Quantification Of (4-Bromophenyl){Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. [Link]
-
SciSpace. (2021). Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. [Link]
-
ResearchGate. (2024). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. [Link]
-
ResearchGate. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. [Link]
-
Muszalska, I., et al. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica-Drug Research. [Link]
-
Defense Technical Information Center. (n.d.). Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. [Link]
-
U.S. Pharmacopeia. (2022). <621> CHROMATOGRAPHY. [Link]
-
American Elements. (n.d.). 2-Bromo-4-(pyrrolidin-1-yl)pyridine. [Link]
-
FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
Sunway Pharm Ltd. (n.d.). 4-Bromo-2-(pyrrolidin-1-yl)pyridine. [Link]
-
U.S. Pharmacopeia. (n.d.). <621> CHROMATOGRAPHY. [Link]
-
Chromatography Online. (2024). Are You Sure You Understand USP <621>?. [Link]
-
Agilent. (n.d.). Understanding the Latest Revisions to USP <621>. [Link]
-
Therapeutic Goods Administration (TGA). (n.d.). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. [Link]
-
Scribd. (2021). USP-NF 621 Chromatography. [Link]
-
FDA. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
YouTube. (2024). ICH Q2 Validation of Analytical Procedures. [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. americanelements.com [americanelements.com]
- 3. 4-Bromo-2-(pyrrolidin-1-yl)pyridine - CAS:1142194-47-5 - Sunway Pharm Ltd [3wpharm.com]
- 4. helixchrom.com [helixchrom.com]
- 5. researchgate.net [researchgate.net]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. usp.org [usp.org]
- 8. <621> CHROMATOGRAPHY [drugfuture.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. agilent.com [agilent.com]
- 11. scribd.com [scribd.com]
- 12. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 13. ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology | Therapeutic Goods Administration (TGA) [tga.gov.au]
- 14. fda.gov [fda.gov]
- 15. youtube.com [youtube.com]
Application Note: A Robust GC-MS Protocol for Monitoring Reactions of 4-Bromo-2-pyrrolidin-1-ylpyridine
Abstract: This document provides a comprehensive, field-proven protocol for the analysis of chemical reactions involving 4-Bromo-2-pyrrolidin-1-ylpyridine using Gas Chromatography-Mass Spectrometry (GC-MS). Designed for researchers, process chemists, and drug development professionals, this guide moves beyond a simple recitation of steps to explain the scientific rationale behind each parameter. We detail a complete workflow from sample preparation to data interpretation, establishing a self-validating system to ensure data integrity and reproducibility.
Introduction: The Analytical Challenge
4-Bromo-2-pyrrolidin-1-ylpyridine is a key heterocyclic building block in medicinal chemistry and materials science. Its effective use in multi-step syntheses requires precise monitoring of reaction progress, impurity profiling, and final product quantification. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical tool for this purpose, offering high-resolution separation and definitive mass-based identification.[1][2]
However, the unique physicochemical properties of this analyte—a brominated, nitrogen-containing heterocyclic compound—present specific challenges. These include potential thermal instability, on-column interactions, and complex sample matrices. This guide provides a robust methodology designed to overcome these obstacles, ensuring accurate and reliable analytical results.
Analyte Profile & Method Development Rationale
A successful GC-MS method is built upon a fundamental understanding of the analyte's properties. The choices made in this protocol are a direct consequence of the chemical nature of 4-Bromo-2-pyrrolidin-1-ylpyridine.
| Property | Value / Characteristic | Implication for GC-MS Method |
| Molecular Formula | C₉H₁₁BrN₂ | --- |
| Molecular Weight | 227.10 g/mol | Determines the mass range for MS detection.[3][4] |
| Predicted Boiling Point | ~335 °C | Requires a high oven temperature for elution but raises thermal stability concerns.[3][5] |
| Polarity | Polar | The pyridine ring and pyrrolidine moiety make the molecule polar, necessitating a mid-polarity GC column to prevent peak tailing.[6] |
| Thermal Stability | Moderate | Related structures like 4-pyrrolidinopyridine can decompose at elevated temperatures (150-250 °C).[7] Brominated aromatics can also be thermally labile.[8] This dictates a carefully optimized injector temperature to ensure volatilization without degradation. |
| Reactivity | No Active Hydrogens | The molecule lacks -OH, -NH, or -SH groups, making derivatization unnecessary. This simplifies sample preparation.[9][10] |
Causality Behind Key Experimental Choices:
-
Why No Derivatization? Derivatization is a technique used to increase the volatility and thermal stability of analytes by masking polar functional groups.[10] Since 4-Bromo-2-pyrrolidin-1-ylpyridine has no active hydrogens, standard silylation or acylation reactions are not applicable. Direct injection is not only feasible but preferable to avoid adding unnecessary complexity and potential side-reactions.
-
The Importance of Column Selection: The analyte's polarity is the most critical factor for chromatographic separation. Using a standard non-polar column (e.g., 100% dimethylpolysiloxane) would likely result in significant peak tailing due to interactions between the polar analyte and any active sites on the column. A mid-polarity stationary phase, such as one containing cyanopropylphenyl groups, provides a more compatible environment, leading to symmetrical peak shapes and improved resolution.[6]
-
Balancing Injector Temperature: The injector must be hot enough to flash-vaporize the analyte completely and transfer it to the column as a tight band. However, excessive heat can cause the C-Br bond to cleave or the pyrrolidine ring to degrade.[7][8] Therefore, the temperature is set at a point that balances efficient volatilization with minimal thermal decomposition, a parameter that must be empirically optimized.
Experimental Workflow Diagram
The overall analytical process follows a logical sequence from sample acquisition to final data analysis.
Caption: Logical flow of the sample preparation procedure.
Protocol 2: GC-MS Instrumental Method
These parameters provide a robust starting point and should be optimized for your specific instrument.
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 8890 GC (or equivalent) | --- |
| MS System | Agilent 5977B MSD (or equivalent) | --- |
| GC Column | Agilent DB-1701 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) | Mid-polarity phase is ideal for polar nitrogenous compounds, ensuring good peak shape. [6] |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Provides good efficiency and is inert. |
| Inlet | Split/Splitless | --- |
| Inlet Mode | Split (Ratio 20:1) | Prevents column overloading and maintains sharp peaks. Adjust ratio based on sample concentration. |
| Inlet Temp. | 260 °C | Hot enough for efficient volatilization but low enough to minimize potential thermal degradation. [11] |
| Injection Vol. | 1 µL | Standard volume for capillary GC. |
| Oven Program | - Initial Temp: 100 °C, hold 1 min- Ramp: 15 °C/min to 280 °C- Hold: 5 min at 280 °C | The initial hold ensures good peak focusing. The ramp rate provides a balance between separation and analysis time. The final hold ensures all components elute. |
| MS Transfer Line | 280 °C | Prevents cold spots and analyte condensation before reaching the ion source. |
| Ion Source Temp. | 230 °C | Standard temperature for EI. |
| Quadrupole Temp. | 150 °C | Standard temperature for EI. |
| Ionization Mode | Electron Ionization (EI) | 70 eV |
| Acquisition Mode | Full Scan | --- |
| Scan Range | 40 - 450 m/z | Covers the molecular weight of the analyte and expected fragments. |
Data Interpretation: Expected Results
-
Retention Time: Under the conditions above, 4-Bromo-2-pyrrolidin-1-ylpyridine is expected to elute in the mid-to-late region of the chromatogram.
-
Mass Spectrum: The EI mass spectrum is the key identifier. Look for the following characteristic ions:
-
Molecular Ion (M⁺): A distinct doublet at m/z 226 and 228 in an approximate 1:1 ratio, which is the classic isotopic signature of a single bromine atom.
-
Key Fragments: Expect fragments corresponding to the loss of bromine ([M-Br]⁺ at m/z 147), and ions related to the pyrrolidine ring and the bromopyridine core.
-
Method Validation & Quality Control
To ensure the trustworthiness of the results, the method must be validated. [12][13]Key validation parameters should be assessed according to established guidelines. [14][15]
| Validation Parameter | Procedure | Acceptance Criteria |
|---|---|---|
| Specificity | Analyze a blank matrix (reaction solvent and reagents without starting material) to check for interfering peaks at the analyte's retention time. | No significant interfering peaks (>10% of LLOQ) at the target retention time. [15] |
| Linearity & Range | Prepare a 5-point calibration curve from a certified reference standard across the expected concentration range. | Correlation coefficient (R²) > 0.995. [12][15] |
| Precision | Perform six replicate injections of a QC sample at a mid-range concentration. | Relative Standard Deviation (RSD) ≤ 5%. [15] |
| Accuracy | Analyze a blank matrix spiked with a known amount of analyte (spike-recovery). | Recovery between 90-110%. [15][16]|
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | - Active sites in the injector liner.- Column degradation or contamination. | - Use a deactivated (silanized) inlet liner.- Trim the first 10-20 cm from the front of the GC column.- Replace the GC column. [11] |
| No Peak / Low Signal | - Injector temperature too low.- Analyte degradation.- Sample preparation error (analyte loss). | - Increase injector temperature in 10 °C increments (up to 280 °C).- Check for leaks in the GC system.- Prepare a fresh standard to verify instrument performance. [17] |
| Ghost Peaks | - Carryover from a previous injection.- Contaminated syringe or solvent. | - Run a solvent blank after a high-concentration sample.- Replace the rinse solvent in the autosampler.- Bake out the column at its maximum isothermal temperature. [18] |
| Poor Reproducibility | - Leaks at the inlet septum or column fittings.- Inconsistent injection volume. | - Perform a leak check.- Replace the inlet septum.- Ensure the autosampler syringe is functioning correctly. [19] |
References
-
American Elements. (n.d.). 2-Bromo-4-(pyrrolidin-1-yl)pyridine. Retrieved from [Link]
-
Sunway Pharm Ltd. (n.d.). 4-Bromo-2-(pyrrolidin-1-yl)pyridine. Retrieved from [Link]
-
U.S. National Library of Medicine. (2023). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Pyridine. Retrieved from [Link]
-
Taylor & Francis Online. (2025). Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). Retrieved from [Link]
-
SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]
-
Agilent. (n.d.). GC Troubleshooting Guide Poster. Retrieved from [Link]
-
The International Council for Harmonisation (ICH). (2022). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
MDPI. (2022). Quali–Quantitative Characterization of Volatile and Non-Volatile Compounds in Protium heptaphyllum (Aubl.) Marchand Resin by GC–MS Validated Method, GC–FID and HPLC–HRMS2. Retrieved from [Link]
-
AIDIC. (2024). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Retrieved from [Link]
-
Restek. (2021). Guide to GC Column Selection and Optimizing Separations. Retrieved from [Link]
-
U.S. National Library of Medicine. (2021). Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. Retrieved from [Link]
-
Environics, Inc. (2024). Conducting GC Method Validation Using High Accuracy Standards. Retrieved from [Link]
-
Shimadzu. (n.d.). Gas Chromatography Mass Spectrometry Troubleshooting Guide. Retrieved from [Link]
-
ResearchGate. (n.d.). Appendix B: GC/MS Troubleshooting Quick Reference. Retrieved from [Link]
-
Brieflands. (2018). Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms. Retrieved from [Link]
-
LCGC International. (2011). Green Chromatography (Part 3): Sample Preparation Techniques. Retrieved from [Link]
-
PharmTech. (2025). Analytical Method Development and Validation in Pharmaceuticals. Retrieved from [Link]
Sources
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. brieflands.com [brieflands.com]
- 3. americanelements.com [americanelements.com]
- 4. 4-Bromo-2-(pyrrolidin-1-yl)pyridine - CAS:1142194-47-5 - Sunway Pharm Ltd [3wpharm.com]
- 5. 2-BROMO-4-PYRROLIDIN-1-YL-PYRIDINE CAS#: 230618-42-5 [amp.chemicalbook.com]
- 6. Guide to GC Column Selection and Optimizing Separations [discover.restek.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Products of Thermal Decomposition of Brominated Polymer Flame Retardants | Chemical Engineering Transactions [cetjournal.it]
- 9. gcms.cz [gcms.cz]
- 10. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchtrendsjournal.com [researchtrendsjournal.com]
- 14. resolvemass.ca [resolvemass.ca]
- 15. environics.com [environics.com]
- 16. Quali–Quantitative Characterization of Volatile and Non-Volatile Compounds in Protium heptaphyllum (Aubl.) Marchand Resin by GC–MS Validated Method, GC–FID and HPLC–HRMS2 | MDPI [mdpi.com]
- 17. shimadzu.co.uk [shimadzu.co.uk]
- 18. agilent.com [agilent.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
Application Notes & Protocols: Large-Scale Synthesis of 4-Bromo-2-pyrrolidin-1-ylpyridine
Introduction
4-Bromo-2-pyrrolidin-1-ylpyridine is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry and materials science. Its unique structure, featuring a pyridine core substituted with a bromine atom and a pyrrolidine moiety, renders it a versatile precursor for the synthesis of a wide array of complex molecules, including active pharmaceutical ingredients (APIs) and functional materials. The bromine atom at the 4-position serves as a convenient handle for further functionalization, typically through cross-coupling reactions, while the 2-pyrrolidinyl group modulates the electronic properties and steric profile of the molecule.
This document provides a comprehensive guide for the large-scale synthesis of 4-Bromo-2-pyrrolidin-1-ylpyridine, designed for researchers, chemists, and process development professionals. It moves beyond a simple recitation of steps to explain the underlying chemical principles, address critical scale-up challenges, and integrate modern process analytical technologies, ensuring a robust, safe, and efficient manufacturing process.
Synthetic Strategy and Mechanistic Insights
The most direct and industrially viable route to 4-Bromo-2-pyrrolidin-1-ylpyridine is through a nucleophilic aromatic substitution (SNAr) reaction. This strategy leverages the inherent electronic properties of the pyridine ring and the availability of commercial starting materials.
1.1. Overall Reaction Scheme
The synthesis proceeds by reacting 2,4-dibromopyridine with pyrrolidine. The pyrrolidine acts as a nucleophile, displacing one of the bromine atoms on the pyridine ring.
Caption: Overall synthetic scheme for 4-Bromo-2-pyrrolidin-1-ylpyridine.
1.2. Rationale for Starting Material Selection
-
2,4-Dibromopyridine (CAS: 58530-53-3): This is the preferred electrophile. The pyridine nitrogen acts as an electron-withdrawing group, activating the C2 and C4 positions towards nucleophilic attack.[1][2] 2,4-Dibromopyridine can be synthesized from relatively inexpensive precursors such as 2,4-dihydroxypyridine by treatment with phosphorus oxybromide (POBr₃) or via halogen exchange from 2,4-dichloropyridine using HBr.[3][4]
-
Pyrrolidine (CAS: 123-75-1): A secondary cyclic amine, pyrrolidine is a potent nucleophile due to the electron-donating nature of the alkyl groups and its less hindered profile compared to bulkier amines. It is commercially available and relatively inexpensive.
1.3. The SNAr Mechanism and Regioselectivity
The reaction proceeds via a well-established two-step addition-elimination mechanism.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of pyrrolidine attacks one of the electron-deficient carbon atoms (C2 or C4) of the 2,4-dibromopyridine ring. This is the rate-determining step and results in the formation of a high-energy anionic intermediate, often called a Meisenheimer complex.[1]
-
Elimination: The aromaticity of the ring is restored by the expulsion of a bromide ion as a leaving group.
A critical aspect of this synthesis is the regioselectivity. Nucleophilic attack on the pyridine ring is highly favored at the C2 and C4 positions (ortho and para to the nitrogen, respectively). This is because the negative charge of the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom through resonance, providing significant stabilization that is not possible with attack at the C3 position.[1][5][6]
In the case of 2,4-dibromopyridine, the substitution occurs preferentially at the C2 position. The greater proximity of the C2 position to the strongly electron-withdrawing ring nitrogen makes it more electrophilic and thus more susceptible to nucleophilic attack than the C4 position.
Caption: Logical workflow of the SNAr mechanism.
Detailed Large-Scale Synthesis Protocol
This protocol is designed for a nominal 1 kg scale of the final product. All operations should be conducted in a well-ventilated chemical fume hood or an appropriate process bay, adhering to all institutional safety guidelines.
2.1. Materials and Equipment
| Reagent/Material | CAS Number | Molecular Wt. | Amount (kg) | Moles | Molar Eq. |
| 2,4-Dibromopyridine | 58530-53-3 | 236.90 | 1.04 | 4.39 | 1.0 |
| Pyrrolidine | 123-75-1 | 71.12 | 0.47 | 6.59 | 1.5 |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 5.2 L | - | - |
| Ethyl Acetate | 141-78-6 | 88.11 | ~15 L | - | - |
| Deionized Water | 7732-18-5 | 18.02 | ~20 L | - | - |
| Brine (sat. NaCl soln.) | 7647-14-5 | 58.44 | ~5 L | - | - |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | ~1 kg | - | - |
-
Equipment: 20 L glass-lined reactor equipped with a mechanical stirrer, reflux condenser, temperature probe, nitrogen inlet, and an addition funnel. Standard laboratory glassware for work-up and purification. Rotary evaporator.
2.2. Step-by-Step Procedure
-
Reactor Preparation: Ensure the reactor is clean, dry, and inert. Purge the vessel with dry nitrogen for at least 30 minutes.
-
Reagent Charging: Charge the reactor with 2,4-dibromopyridine (1.04 kg, 4.39 mol) and N,N-Dimethylformamide (5.2 L). Begin stirring to dissolve the solid.
-
Nucleophile Addition: Charge the addition funnel with pyrrolidine (0.47 kg, 6.59 mol). Add the pyrrolidine to the stirred reactor solution dropwise over a period of 60-90 minutes. An exotherm is expected; maintain the internal temperature below 40°C using a cooling bath if necessary.
-
Reaction: After the addition is complete, heat the reaction mixture to 80-85°C. Maintain this temperature and monitor the reaction progress by HPLC or TLC every 2 hours. (TLC system: 20% Ethyl Acetate in Hexanes). The reaction is typically complete within 8-12 hours.
-
Quench and Work-up: Once the reaction is complete (consumption of 2,4-dibromopyridine <1%), cool the mixture to room temperature. Slowly pour the reaction mixture into a separate vessel containing 20 L of cold deionized water with vigorous stirring. A precipitate or oil may form.
-
Extraction: Transfer the aqueous mixture to a suitable separatory funnel or extraction vessel. Extract the product with ethyl acetate (3 x 5 L).
-
Washing: Combine the organic extracts and wash with deionized water (2 x 2.5 L) followed by brine (1 x 2.5 L) to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (~1 kg), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel for higher purity, eluting with a gradient of ethyl acetate in hexanes.
Process Optimization and Scale-Up Considerations
3.1. Critical Process Parameters (CPPs)
-
Temperature Control: The initial addition of pyrrolidine can be exothermic. Insufficient cooling can lead to side reactions. The reaction temperature of 80-85°C is a balance between achieving a reasonable reaction rate and minimizing impurity formation.
-
Stoichiometry: Using a 1.5 molar excess of pyrrolidine ensures the complete consumption of the more expensive 2,4-dibromopyridine. A larger excess is generally unnecessary and complicates the work-up.
-
Solvent Choice: While DMF is effective, its high boiling point and potential for decomposition can be problematic on a large scale. Alternative solvents such as DMSO, NMP, or even using an excess of pyrrolidine as both reactant and solvent could be explored for process optimization.
-
Work-up Efficiency: The removal of high-boiling solvents like DMF is critical. Efficient extraction and washing are necessary to prevent contamination of the final product.
3.2. Application of Process Analytical Technology (PAT)
To enhance process understanding and control, PAT can be implemented.[7][8] This approach, encouraged by regulatory bodies like the FDA, involves real-time monitoring of critical parameters to ensure consistent quality.[9]
-
In-situ FTIR/Raman Spectroscopy: A probe can be inserted directly into the reactor to monitor the concentrations of the reactant (2,4-dibromopyridine) and product in real-time. This allows for precise determination of the reaction endpoint, avoiding unnecessarily long reaction times and potential impurity formation.
-
Automated Temperature and Dosing Control: Integrating automated systems ensures precise control over the pyrrolidine addition rate and reaction temperature, which is crucial for reproducibility and safety on a large scale.
Analytical Characterization
The identity and purity of the final product must be confirmed using a suite of analytical techniques.
| Technique | Purpose | Expected Results |
| HPLC | Purity assessment and quantification of impurities.[10] | Purity >98%. A validated method should be used to separate the product from starting materials and potential side products (e.g., di-substituted pyridine). |
| ¹H NMR (CDCl₃, 400 MHz) | Structural confirmation. | δ (ppm): ~7.9 (d, 1H, pyridine-H6), ~6.6 (dd, 1H, pyridine-H5), ~6.5 (d, 1H, pyridine-H3), ~3.4 (t, 4H, pyrrolidine-CH₂), ~1.9 (m, 4H, pyrrolidine-CH₂). |
| ¹³C NMR (CDCl₃, 100 MHz) | Structural confirmation. | δ (ppm): ~158 (C2), ~151 (C6), ~130 (C4), ~115 (C5), ~105 (C3), ~47 (pyrrolidine-CH₂), ~25 (pyrrolidine-CH₂). |
| Mass Spectrometry (ESI+) | Confirmation of molecular weight. | m/z: 227.0 [M+H]⁺, 229.0 [M+H]⁺ (characteristic isotopic pattern for a single bromine atom). |
| Melting Point | Physical property and preliminary purity check. | Corresponds to literature values for the pure compound. |
Safety and Hazard Management
It is imperative to handle all chemicals with appropriate safety precautions. A thorough risk assessment should be conducted before commencing any large-scale synthesis.
-
2,4-Dibromopyridine: Toxic if swallowed or in contact with skin.[11] Causes skin and serious eye irritation.[11] Handle in a fume hood wearing gloves, safety glasses, and a lab coat.
-
Pyrrolidine: Highly flammable liquid and vapor.[12] Fatal in contact with skin and toxic if swallowed. Causes severe skin burns and eye damage.[12] Work in a fume hood away from ignition sources. Use appropriate PPE, including chemical-resistant gloves and face shield.
-
N,N-Dimethylformamide (DMF): A combustible liquid that is a known reproductive toxin. Avoid inhalation and skin contact.
-
General Handling: Use an inert atmosphere (nitrogen) to prevent exposure to air and moisture. Ensure appropriate fire safety equipment is readily available. All waste should be disposed of according to local environmental regulations.
References
- Google Patents. CN102603622B - Synthetic method of 2-amino-4-bromopyridine.
- Google Patents. US3974166A - Process for the manufacture of bromopyridines.
-
PubMed Central. Optimization of 4‐Amino‐2‐Pyridone Inhibitors of Proprotein Convertase Subtilisin/Kexin Type 9. Available from: [Link]
-
ResearchGate. Synthesis of 4-bromo-2,6-bis(2-pyridyl)pyridine (dendritic.... Available from: [Link]
-
ResearchGate. Synthesis and Structure of Pyrrolidinobromodiboranes(4). Available from: [Link]
-
Arkivoc. Synthesis and characterization of a new ditopic bipyridine-terpyridine bridging ligand using a Suzuki cross-coupling reaction. Available from: [Link]
-
Atlantis Press. The Study of 4-Bromo-2-Methylpyridine and Its Derivatives Synthesis Process Optimization. Available from: [Link]
-
Chemistry Stack Exchange. Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Available from: [Link]
-
LinkedIn. Process Analytical Technology: Enhancing Pharma Development. Available from: [Link]
-
HETEROCYCLES. SYNTHESIS OF 2,4-DIBROMOPYRIDINE AND 4,4'-DIBROMO-2,2'-BIPYRIDINE. Available from: [Link]
-
YouTube. Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. Available from: [Link]
-
FDA. PAT – A Framework for Innovative Pharmaceutical Development, Manufacturing, and Quality Assurance. Available from: [Link]
-
IOSR Journal. Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC. Available from: [Link]
-
Pearson+. We have considered nucleophilic aromatic substitution of pyridine.... Available from: [Link]
-
NIH. Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine. Available from: [Link]
-
NIH. Process Analytical Technology Tools for Monitoring Pharmaceutical Unit Operations. Available from: [Link]
-
MDPI. Advances in Quantitative Analytical Methods for Solid Drugs. Available from: [Link]
-
PubMed. Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives. Available from: [Link]
-
Chem.ucla.edu. Nucleophilic substitution reactions in pyridine. Available from: [Link]
-
Longdom Publishing. Process Analytical Technology (PAT): Revolutionizing Pharmaceutical Manufacturing. Available from: [Link]
-
Innopharma Technology. Process Analytical Technology: A Clear Guide to PAT. Available from: [Link]
-
PubChem. 4-Bromo-2-hydroxypyridine. Available from: [Link]
-
ResearchGate. Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. Available from: [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. m.youtube.com [m.youtube.com]
- 3. US3974166A - Process for the manufacture of bromopyridines - Google Patents [patents.google.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. We have considered nucleophilic aromatic substitution of pyridine... | Study Prep in Pearson+ [pearson.com]
- 6. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]
- 7. Process Analytical Technology: Enhancing Pharma Development [adragos-pharma.com]
- 8. longdom.org [longdom.org]
- 9. fda.gov [fda.gov]
- 10. iosrjournals.org [iosrjournals.org]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
Troubleshooting & Optimization
Technical Support Center: 4-Bromo-2-pyrrolidin-1-ylpyridine Synthesis
Welcome to the technical support guide for the synthesis of 4-Bromo-2-pyrrolidin-1-ylpyridine. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you overcome challenges related to low reaction yields. Our goal is to equip you, our fellow researchers and drug development professionals, with the expertise to confidently and successfully execute this synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis of 4-Bromo-2-pyrrolidin-1-ylpyridine, focusing on the root causes of low yields and providing actionable solutions.
Q1: What is the standard protocol for this synthesis and what is a realistic target yield?
A: The synthesis of 4-Bromo-2-pyrrolidin-1-ylpyridine is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. The most common and high-yielding approach involves the reaction of 2,4-dibromopyridine with pyrrolidine. Under optimized conditions, this reaction is highly efficient. For instance, a reported procedure using ethanol as a solvent at 70°C overnight achieves a yield of 97%[1].
Reaction Scheme:
-
Starting Materials: 2,4-Dibromopyridine and Pyrrolidine
-
Product: 4-Bromo-2-pyrrolidin-1-ylpyridine
-
Byproduct: Pyrrolidinium hydrobromide
This high reported yield serves as a benchmark for what is achievable with careful experimental technique and optimized conditions. If your yields are substantially lower, it indicates a deviation from optimal parameters that needs to be addressed.
Q2: Can you explain the reaction mechanism? Why is the substitution selective for the 4-position?
A: The reaction proceeds through a Nucleophilic Aromatic Substitution (SNAr) mechanism. This pathway is characteristic of reactions where a nucleophile attacks an electron-poor aromatic ring[2].
Here is a breakdown of the mechanism:
-
Nucleophilic Attack: Pyrrolidine, a potent nucleophile, attacks the electron-deficient pyridine ring at one of the carbon atoms bearing a bromine atom. The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which facilitates this attack.
-
Formation of the Meisenheimer Complex: The attack forms a negatively charged intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic system and, crucially, onto the ring's nitrogen atom.
-
Leaving Group Departure: The aromaticity of the ring is restored by the expulsion of a bromide ion (Br⁻).
Substitution occurs preferentially at the 4-position over the 2-position due to the superior stability of the Meisenheimer complex intermediate. When the nucleophile attacks the 4-position, the resulting negative charge can be effectively delocalized onto the ring nitrogen through resonance, which is a highly stabilizing contributor. While attack at the 2-position also allows for some delocalization, the intermediate for 4-substitution is generally more stable, making this pathway kinetically favored.
Caption: Competing reaction pathways leading to desired and side products.
Q4: How can I systematically optimize the reaction to improve the yield?
A: A structured approach to optimization is crucial. We recommend focusing on one variable at a time.
-
Confirm Reagent Quality: Begin by verifying the purity of your 2,4-dibromopyridine and using anhydrous pyrrolidine. This is the most common and easily fixed source of error.
-
Vary Stoichiometry: While 5 equivalents of pyrrolidine is a good starting point, try running small-scale reactions with 3, 5, and 7 equivalents to find the sweet spot for your specific setup.
-
Screen Reaction Temperature: Set up parallel reactions at different temperatures (e.g., 60°C, 70°C, 80°C). Monitor by TLC or LC-MS after a set time (e.g., 8 hours) to assess conversion and byproduct formation.
-
Consider a Non-Nucleophilic Base: If protonation of pyrrolidine is suspected to be an issue, consider adding a non-nucleophilic base like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA). This can neutralize the generated HBr without consuming the nucleophile.
| Parameter | Standard Condition [1] | Range to Explore for Optimization | Rationale for Optimization |
| Pyrrolidine (equiv.) | 5.0 | 3.0 - 7.0 | Balances reaction rate against the risk of disubstitution. |
| Temperature (°C) | 70 | 60 - 90 | Fine-tunes the reaction rate; lower temps reduce side reactions. |
| Solvent | Ethanol | Ethanol, n-Butanol, Dioxane, DMF | Solvent polarity and boiling point can influence reaction rate and solubility. |
| External Base | None | K₂CO₃, Cs₂CO₃, DIPEA (2-3 equiv.) | Prevents protonation of the nucleophile, potentially improving efficiency. |
Validated Experimental Protocol
This protocol is adapted from a high-yield reported synthesis and serves as a reliable starting point for your experiments.[1]
Materials:
-
2,4-dibromopyridine (1.0 eq)
-
Pyrrolidine (5.0 eq)
-
Ethanol (anhydrous)
Procedure:
-
To a solution of 2,4-dibromopyridine (e.g., 300 mg, 0.94 mmol) in ethanol, add pyrrolidine (e.g., 335 mg, 4.7 mmol).
-
Seal the reaction vessel and heat the mixture to 70°C.
-
Stir the reaction overnight (approx. 16 hours).
-
Monitor the reaction for the disappearance of the starting material using TLC (e.g., with a 3:7 mixture of ethyl acetate/pentane).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent and excess pyrrolidine.
-
Purify the resulting residue by column chromatography on silica gel, using a gradient eluent system (e.g., 0-70% ethyl acetate in pentane) to isolate the pure product.
-
The product, 4-Bromo-2-pyrrolidin-1-ylpyridine, should be obtained as a solid.
Expected Characterization Data:
-
¹H-NMR (400 MHz, CDCl₃): δ 7.9 (d, 1H), 6.6 (s, 1H), 6.3 (m, 1H), 3.3 (m, 4H), 2.0 (m, 4H).[1]
-
LRMS m/z (APCI): 227 [M+H]⁺.[1]
Alternative Synthetic Strategies
If the SNAr approach consistently fails to provide satisfactory yields despite optimization, a Buchwald-Hartwig amination could be considered. This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds and is often successful for challenging substrates.[3][4][5] This would involve using a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., BINAP), and a strong base (e.g., NaOtBu).[6] While more complex and costly, it offers a robust alternative for aryl amine synthesis.
References
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
-
Buchwald-Hartwig Amination Explained | Master C–N Bond Formation in Organic Synthesis. ChemistryTuition. [Link]
-
A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. [Link]
Sources
- 1. 2-BROMO-4-PYRROLIDIN-1-YL-PYRIDINE CAS#: 230618-42-5 [amp.chemicalbook.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Technical Support Center: Synthesis of 4-Bromo-2-pyrrolidin-1-ylpyridine
Welcome to the technical support center for the synthesis of 4-Bromo-2-pyrrolidin-1-ylpyridine. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this important intermediate. Here, we will address common challenges and frequently asked questions encountered during its synthesis via the nucleophilic aromatic substitution (SNAr) of 2,4-dibromopyridine with pyrrolidine. Our goal is to provide you with the expertise and practical solutions to ensure the success and efficiency of your experiments.
Troubleshooting Guide
This section is dedicated to resolving specific issues that may arise during the synthesis of 4-Bromo-2-pyrrolidin-1-ylpyridine. Each problem is analyzed from a mechanistic standpoint, followed by a detailed, actionable protocol for remediation.
Problem 1: Low or No Product Formation
Symptoms: TLC or LC-MS analysis of the reaction mixture shows predominantly unreacted 2,4-dibromopyridine.
Root Cause Analysis:
Low or no product formation is typically indicative of suboptimal reaction conditions that fail to overcome the activation energy barrier for the nucleophilic aromatic substitution. Several factors can contribute to this:
-
Insufficient Temperature: The SNAr reaction requires a certain amount of thermal energy to proceed at a reasonable rate. If the reaction temperature is too low, the reaction will be sluggish or may not proceed at all.
-
Solvent Effects: The choice of solvent is critical. Polar aprotic solvents are generally preferred for SNAr reactions as they can solvate the cation without strongly solvating the nucleophile, thus enhancing its reactivity. While alcohols like ethanol can be used, their protic nature can solvate the pyrrolidine, slightly diminishing its nucleophilicity.
-
Base Equivalents: While pyrrolidine itself is a base, the reaction generates HBr as a byproduct, which will protonate the starting pyrrolidine, rendering it non-nucleophilic. An excess of pyrrolidine or the addition of a non-nucleophilic base is often necessary to neutralize the HBr and maintain a sufficient concentration of the free nucleophile.
Troubleshooting Protocol:
-
Verify Reaction Temperature: Ensure your reaction is heated to the recommended temperature (e.g., 70-80 °C). Use a calibrated thermometer to monitor the internal temperature of the reaction mixture.
-
Solvent Optimization: If using a protic solvent like ethanol, consider switching to a polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) to potentially enhance the reaction rate.
-
Adjust Stoichiometry: A common strategy is to use an excess of pyrrolidine (2-5 equivalents) to act as both the nucleophile and the acid scavenger. Alternatively, use a slight excess of pyrrolidine (1.1-1.5 equivalents) in the presence of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 equivalents).
| Parameter | Recommendation | Rationale |
| Temperature | 70-100 °C | Provides sufficient energy for the reaction to proceed at a practical rate. |
| Solvent | Ethanol, DMF, or DMSO | Polar solvents that facilitate the SNAr reaction. |
| Pyrrolidine | 2-5 equivalents | Acts as both nucleophile and acid scavenger. |
| Alternative Base | TEA or DIPEA (1.5-2 eq) | Neutralizes HBr without competing with the nucleophile. |
Problem 2: Formation of a Significant Amount of the Isomeric Impurity (2-Bromo-4-pyrrolidin-1-ylpyridine)
Symptoms: 1H NMR or LC-MS analysis indicates the presence of two isomeric products.
Root Cause Analysis:
The formation of the isomeric impurity, 2-bromo-4-pyrrolidin-1-ylpyridine, arises from the nucleophilic attack of pyrrolidine at the C2 position of 2,4-dibromopyridine. While the substitution at the C4 position is electronically favored due to better stabilization of the Meisenheimer intermediate by the para-nitrogen, the C2 position is also activated towards nucleophilic attack.[1] The regioselectivity can be influenced by reaction conditions.
dot
Caption: Regioselectivity in the synthesis.
Troubleshooting Protocol:
-
Control Reaction Temperature: Lowering the reaction temperature may enhance the selectivity for the thermodynamically favored C4-substitution product. Try running the reaction at a lower temperature for a longer period.
-
Solvent Polarity: The polarity of the solvent can influence regioselectivity. Experiment with a less polar solvent if possible, although this may also decrease the overall reaction rate.
-
Purification: If the formation of the isomer cannot be completely suppressed, careful purification is necessary. Column chromatography is an effective method for separating these isomers. A gradient elution from a non-polar solvent (e.g., hexane or pentane) to a more polar solvent (e.g., ethyl acetate) should provide good separation.[2]
Problem 3: Formation of the Disubstituted Byproduct (2,4-Di(pyrrolidin-1-yl)pyridine)
Symptoms: A significant spot with a different Rf value (usually lower) is observed on TLC, and a corresponding mass is detected by LC-MS.
Root Cause Analysis:
The formation of the disubstituted byproduct, 2,4-di(pyrrolidin-1-yl)pyridine, occurs when a second molecule of pyrrolidine displaces the remaining bromine atom on the desired monosubstituted product. This is more likely to happen under forcing conditions.
-
Excess Pyrrolidine: A large excess of pyrrolidine will drive the reaction towards disubstitution.
-
Prolonged Reaction Time: Leaving the reaction to stir for an extended period after the formation of the desired product is complete can lead to the formation of the disubstituted byproduct.
-
High Temperature: Higher temperatures can provide the necessary activation energy for the second substitution to occur at a significant rate.
dot
Caption: Formation of the disubstituted byproduct.
Troubleshooting Protocol:
-
Stoichiometric Control: Carefully control the amount of pyrrolidine used. Aim for 1.0 to 1.2 equivalents if using a separate base, or a modest excess (e.g., 2 equivalents) if pyrrolidine is also the base.
-
Reaction Monitoring: Monitor the reaction progress closely by TLC or LC-MS. Once the starting material is consumed and the desired product is the major component, quench the reaction to prevent further substitution.
-
Temperature Management: Avoid excessively high temperatures. The reaction should be maintained at the lowest temperature that allows for a reasonable reaction rate.
Frequently Asked Questions (FAQs)
Q1: Why is the nucleophilic attack favored at the C4 position over the C2 position in 2,4-dibromopyridine?
A1: The regioselectivity of nucleophilic aromatic substitution on 2,4-dihalopyridines is governed by the stability of the intermediate Meisenheimer complex. When the nucleophile attacks the C4 position, the negative charge of the intermediate can be delocalized onto the electronegative nitrogen atom through resonance, which is a highly stabilizing contribution.[1] While attack at the C2 position also allows for some delocalization to the nitrogen, the intermediate from C4 attack is generally more stable, leading to a faster reaction rate at this position. Frontier Molecular Orbital (FMO) theory also predicts that the Lowest Unoccupied Molecular Orbital (LUMO) has a larger coefficient at the C4 position, making it more susceptible to nucleophilic attack.[3]
Q2: What is the role of an additional base in the reaction?
A2: The reaction of pyrrolidine with 2,4-dibromopyridine produces hydrobromic acid (HBr) as a byproduct. Pyrrolidine is a base and will react with the HBr to form a pyrrolidinium salt. This salt is not nucleophilic and will not participate in the desired reaction. Therefore, an additional, non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is often added to neutralize the HBr as it is formed. This ensures that the concentration of free, nucleophilic pyrrolidine remains high throughout the reaction. Alternatively, a significant excess of pyrrolidine can be used to serve as both the nucleophile and the acid scavenger.
Q3: What are the best practices for purifying the final product?
A3: The purification of 4-Bromo-2-pyrrolidin-1-ylpyridine typically involves a combination of techniques:
-
Aqueous Workup: After the reaction is complete, an aqueous workup is recommended to remove any inorganic salts and water-soluble impurities. This usually involves diluting the reaction mixture with an organic solvent (like ethyl acetate) and washing with water and then brine.[4]
-
Column Chromatography: This is the most effective method for separating the desired product from unreacted starting materials and any isomeric or disubstituted byproducts. A silica gel column with a gradient elution system, typically starting with a non-polar solvent like hexanes or pentane and gradually increasing the polarity with ethyl acetate, is recommended.[2]
-
Recrystallization: If the product is a solid and of sufficient purity after chromatography, recrystallization can be performed to obtain a highly pure, crystalline material. A suitable solvent system would need to be determined empirically, for example, by dissolving the compound in a minimal amount of a hot solvent in which it is soluble and then allowing it to cool slowly.
Q4: Can other amines be used in this reaction?
A4: Yes, the nucleophilic aromatic substitution on 2,4-dibromopyridine is not limited to pyrrolidine. Other primary and secondary amines can be used as nucleophiles. However, the reactivity of the amine will influence the optimal reaction conditions. Less nucleophilic amines may require higher temperatures or longer reaction times. Sterically hindered amines may also react more slowly. It is important to consider the basicity and nucleophilicity of the chosen amine when designing the experiment.
Experimental Protocol: Synthesis and Purification of 4-Bromo-2-pyrrolidin-1-ylpyridine
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and available reagents.
Materials:
-
2,4-Dibromopyridine
-
Pyrrolidine
-
Ethanol (or DMF/DMSO)
-
Triethylamine (optional)
-
Ethyl acetate
-
Hexanes (or Pentane)
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4-dibromopyridine (1.0 eq).
-
Addition of Reagents: Add ethanol (or another suitable solvent) to dissolve the starting material. Then, add pyrrolidine (2.0-3.0 eq). If using a separate base, add triethylamine (1.5 eq) and pyrrolidine (1.1 eq).
-
Reaction: Heat the mixture to 70-80 °C and stir. Monitor the reaction progress by TLC or LC-MS every 1-2 hours.
-
Workup: Once the reaction is complete (typically when the starting material is consumed), cool the mixture to room temperature. Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water (2x) and then brine (1x). Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 0% to 30% ethyl acetate).
-
Characterization: Combine the fractions containing the pure product and remove the solvent. Characterize the final product by 1H NMR, 13C NMR, and mass spectrometry to confirm its identity and purity.
dot
Sources
Technical Support Center: Protodehalogenation Troubleshooting
Ticket Type: Side Reaction / Impurity Profiling
Status: Open
Assigned Specialist: Senior Application Scientist
Triage & Diagnosis: Is it Dehalogenation?
Before altering reaction parameters, we must confirm the identity of the impurity. Dehalogenation (Hydrodehalogenation) is often confused with unreacted starting material or homocoupling because they run similarly on TLC/HPLC.
The Symptom: You observe a byproduct with a lower molecular weight than your starting material, specifically a loss of the halogen mass (Br/I/Cl) and a gain of a single proton (H).
Diagnostic Logic Flow Use the following decision tree to validate the issue before proceeding to mechanistic resolution.
Figure 1: Diagnostic logic flow to distinguish dehalogenation from other common catalytic failures.
Mechanistic Root Cause: The "Trojan Horse" Hydride
The Core Issue: Dehalogenation occurs when the catalytic cycle is hijacked by a Palladium-Hydride (Pd-H) species.[1] Instead of undergoing transmetallation with your nucleophile (boronic acid/amine), the Pd(II)-Ar intermediate reacts with a hydride source.
Where does the Hydride come from?
- -Hydride Elimination: The most common cause. Alkyl groups on ligands, amine substrates, or alkoxide bases donate a hydride to the metal center.
-
Solvent Oxidation: Alcoholic solvents (Isopropanol, Ethanol) coordinate to Pd and undergo
-hydride elimination, oxidizing the alcohol to a ketone/aldehyde and leaving a hydride on the Pd. -
Trace Water: In the presence of phosphines, water can act as a proton source, facilitating complex dehalogenation pathways [1].
The Hijacked Cycle
Figure 2: The competitive pathway where hydride sources intercept the oxidative addition intermediate.
Troubleshooting Modules
Module A: Suzuki-Miyaura Coupling
Scenario: You are using an alcoholic solvent (MeOH, EtOH, iPrOH) or a strong alkoxide base. The Fix:
-
Solvent Switch: Alcohols are prime hydride donors. Switch to aprotic solvents like 1,4-Dioxane , Toluene , or THF . If protic solubility is needed, use water as a cosolvent (e.g., Dioxane/H2O) rather than an alcohol.
-
Base Adjustment: Alkoxide bases (NaOEt, NaOtBu) readily undergo
-hydride elimination. Switch to inorganic carbonates (K2CO3 , Cs2CO3 ) or phosphates (K3PO4 ). These cannot donate hydrides [2].
Module B: Buchwald-Hartwig Amination
Scenario: You are coupling a primary amine or using a ligand with long alkyl chains. The Fix:
-
Ligand Selection: The rate of reductive elimination (C-N bond formation) must be faster than
-hydride elimination.-
Avoid: Simple alkyl phosphines (e.g., PBu3) or ligands that leave open coordination sites.
-
Use: Bulky, electron-rich biaryl phosphines (e.g., BrettPhos , RuPhos , XPhos ). These ligands sterically crowd the metal center, accelerating C-N bond formation and disfavoring the geometry required for
-hydride elimination [3].
-
Module C: Substrate-Specific (Aryl Iodides & Heterocycles)
Scenario: Substrate is an electron-deficient pyridine or an aryl iodide.[1] The Fix:
-
Reactivity Mismatch: Aryl iodides oxidatively add very fast. If the transmetallation step is slow, the long-lived Ar-Pd-I intermediate sits waiting for a hydride.
-
Protocol: Slow addition of the aryl iodide (keep concentration low) or switching to the Aryl Bromide (slower oxidative addition) can synchronize the catalytic steps.
Validated Protocols (SOPs)
SOP-01: The "Deuterium Trace" (Control Experiment)
Use this to definitively identify the source of the hydride.
Objective: Determine if the hydrogen is coming from the solvent or the reagents.
Reagents:
-
Setup: Run your standard reaction on a 0.1 mmol scale.
-
Substitution: Replace your solvent with its deuterated counterpart (e.g., use
instead of MeOH). -
Analysis: Analyze the byproduct via Mass Spectrometry.
-
Result A (M+1): The mass is unchanged (Ar-H).
-
Result B (M+2): The mass shifts by +1 unit (Ar-D).
-
SOP-02: The "Rescue" Condition Set (General Optimization)
If standard conditions fail, deploy this high-fidelity system designed to minimize side pathways.
| Variable | Recommendation | Rationale |
| Solvent | 1,4-Dioxane or Toluene | Aprotic; removes solvent-mediated hydride donation.[1] |
| Base | K3PO4 (3.0 equiv) | Insoluble inorganic base; prevents alkoxide-Pd formation. |
| Catalyst | Pd(OAc)2 + XPhos (1:2 ratio) | Bulky ligand promotes rapid reductive elimination. |
| Additives | Water (5-10% v/v) | Increases solubility of inorganic base without acting as a hydride donor (unlike alcohols). |
| Temp | 80-100°C | High temp favors the higher energy barrier of reductive elimination over |
Frequently Asked Questions (FAQ)
Q: Why does my Aryl Iodide dehalogenate more than the Bromide? A: Counter-intuitively, the "better" leaving group can be worse here. Aryl Iodides undergo Oxidative Addition very rapidly. If your transmetallation step (e.g., boronic acid activation) is slow, you build up a high concentration of the reactive Pd(II) intermediate. This intermediate "waits" and eventually finds a hydride source. Aryl bromides add slower, keeping the Pd(II) concentration lower and matched to the transmetallation rate.
Q: Can I just add more catalyst? A: Usually, no. Adding more catalyst often increases the rate of side reactions linearly. You need a better catalyst (ligand change), not more of the same one.
Q: I see dehalogenation even in Toluene with Carbonate base. Where is the H coming from? A: Check your reagents.
-
Boronic Acid: Wet boronic acids can hydrolyze.
-
Amine impurities: Trace amines in reagents can coordinate and
-eliminate. -
Ligand Decomposition: At high temperatures, alkyl groups on phosphines can cyclometallate and donate hydrides. Switch to a robust ligand like SPhos or XPhos .[1]
References
-
Mechanistic Insights into Hydrodehalogenation: Orbach, M. et al. "Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides."[2] Organometallics, 2016. Link
-
Base Effects in Suzuki Coupling: Carrow, B. P., & Hartwig, J. F. "Distinguishing Between Pathways for Transmetalation in Suzuki-Miyaura Reactions." Journal of the American Chemical Society, 2011. Link
-
Ligand Design for Amination: Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011. Link
-
Deuterium Labeling Studies: Navarro, O. et al. "General and Efficient Protocol for the Suzuki−Miyaura Coupling of Aryl Chlorides and Bromides." Journal of Organic Chemistry, 2005. Link
Sources
Technical Guide: Moisture Management in Pyridine Chemistry
The following technical guide is structured to address the specific challenges of moisture management in pyridine-mediated synthesis. It deviates from standard templates to prioritize the causal relationships between solvent hygroscopicity, nucleophilic catalysis, and experimental failure.
Role: Senior Application Scientist | Context: High-Sensitivity Synthesis (Acylation, Sulfonylation, Phosphorylation)
The Core Paradox: Why "Dry" Isn't Dry Enough
In pyridine chemistry, moisture does not merely consume a stoichiometric amount of reagent; it poisons the catalytic cycle.
Pyridine acts as a nucleophilic catalyst .[1][2] When you add an electrophile (e.g., Tosyl Chloride, Acetyl Chloride, POCl₃) to pyridine, you form a highly reactive intermediate: the N-acyl (or sulfonyl) pyridinium salt .
-
The Trap: This intermediate is orders of magnitude more electrophilic than the starting reagent.
-
The Consequence: If trace water is present, it intercepts this super-activated intermediate faster than your desired nucleophile can. A 0.1% water content can disproportionately crash your yield because the water reaction is kinetically privileged.
Mechanism of Failure (Visualization)
The following diagram illustrates how pyridine accelerates its own destruction in the presence of moisture.
Caption: The "Kinetic Trap." Pyridine activates the reagent (Intermediate), making it highly susceptible to rapid hydrolysis (Path B) if even trace water is present.
Solvent Architecture: Drying Protocols
Do not rely on "Anhydrous" labels from bottles opened more than once. Pyridine is hygroscopic and can absorb significant atmospheric moisture within minutes of exposure.
Comparative Efficiency of Drying Agents
| Drying Agent | Efficiency (Residual H₂O) | Speed | Suitability for Pyridine |
| CaH₂ (Reflux) | < 10 ppm | Slow (Requires Reflux) | Gold Standard. Chemically compatible; removes bulk water. |
| Molecular Sieves (4A) | < 20 ppm | Slow (24-48h static) | Excellent for Storage. Best for maintaining dryness after distillation. |
| KOH (Pellets) | ~100-200 ppm | Medium | Pre-drying only. Good for bulk water removal but insufficient for sensitive catalysis. |
| Silica/Alumina | Variable | Fast | Not Recommended. Pyridine binds strongly to surface sites, causing loss of solvent. |
Protocol A: The "Gold Standard" (Distillation)
Use for: Phosphorylations, unstable acid chlorides, and kinetics studies.
-
Pre-dry: Store pyridine over KOH pellets overnight to remove bulk water (>500 ppm). Decant.
-
Charge: Place pyridine in a round-bottom flask with Calcium Hydride (CaH₂, 5% w/v).
-
Reflux: Reflux under inert atmosphere (N₂/Ar) for 4 hours. Note: CaH₂ reacts slowly; reflux is essential.
-
Distill: Distill at atmospheric pressure. Discard the first 10% (forze-run).
-
Store: Collect directly onto activated 4A Molecular Sieves in a Schlenk flask.
Protocol B: The "Daily Driver" (Static Drying)
Use for: Standard acylations (Acetyl chloride, Benzoyl chloride).
-
Activation: Heat 4A Molecular Sieves (beads, not powder) to 300°C under high vacuum for 12 hours. Crucial: Microwave activation is insufficient for high-sensitivity work.
-
Loading: Add 20% m/v activated sieves to the pyridine bottle.
-
Time: Allow to stand for at least 48 hours before use.
-
Validation: Verify water content is <50 ppm via Karl Fischer (see Section 4).
Reagent Handling & Addition
The moment you open the system to add your reagent, you introduce risk.
Q: My reaction solidified into a block immediately upon addition. Why? A: Pyridinium Salt Precipitation. The reaction generates HCl (or sulfonic acid), which instantly protonates the pyridine solvent, forming Pyridinium Hydrochloride. This salt is insoluble in non-polar co-solvents and sparingly soluble in cold pyridine.
-
The Fix:
-
Dilution: Ensure the reaction concentration is <0.5 M.
-
Temperature: Do not cool to 0°C before addition unless necessary. Pyridine's freezing point is -42°C, but the salt's solubility drops drastically below 10°C. Start at room temperature if the exotherm is manageable, or use a DCM/Pyridine (1:1) mixture to maintain solubility.
-
Q: The reaction is exothermic and smoking. Is this normal? A: Yes, but dangerous. The formation of the N-acylpyridinium species is exothermic. If the reagent is added too fast, the heat accumulation can trigger a runaway hydrolysis if any moisture ingress occurs (creating more acid, more heat).
-
Protocol: Add the acid chloride as a solution (e.g., diluted in dry DCM or Toluene) via a syringe pump or pressure-equalizing dropping funnel over 30 minutes. Never dump neat reagents into pyridine.
Diagnostics: Karl Fischer (KF) Titration
Measuring water in pyridine requires specific adjustments because pyridine itself is a base and often a component of the KF reagent.
Troubleshooting KF in Pyridine
| Issue | Cause | Solution |
| Drifting Endpoint | Side reactions with ketones/aldehydes or pH shift.[3] | Use "Ketone-Specific" KF reagents (methanol-free). |
| Slow Titration | pH is too low (acidic samples). | Pyridine usually buffers this, but if measuring a reaction mixture, add Imidazole buffer. |
| False High Reading | Atmospheric ingress during injection. | Use a septum-capped titration cell and purge the syringe needle with dry N₂. |
Critical Note: If your sample contains an active acid chloride, do not inject it directly into a methanol-based KF cell. The acid chloride will react with the methanol (esterification), generating HCl and water, giving a massive false positive.
-
Workaround: Hydrolyze a known aliquot in dry acetonitrile first, or rely on the dryness of the starting solvent before reagent addition.
Troubleshooting Decision Tree
Use this logic flow to diagnose stalled or failed reactions.
Caption: Diagnostic flow for common pyridine reaction failures. Note that physical stirring issues (solids) are as common as chemical moisture issues.
References
-
Burfield, D. R., & Smithers, R. H. (1978). Desiccant efficiency in solvent drying. 3. Dipolar aprotic solvents. The Journal of Organic Chemistry, 43(20), 3966–3968. [Link]
-
Fersht, A. R., & Jencks, W. P. (1970). The acetylpyridinium ion intermediate in pyridine-catalyzed hydrolysis and acyl transfer reactions of acetic anhydride.[2] Journal of the American Chemical Society, 92(18), 5432–5442. [Link]
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (See Chapter on Pyridine Drying). [Link]
Sources
Technical Support Center: Scaling Up the Purification of 4-Bromo-2-pyrrolidin-1-ylpyridine
Welcome to the technical support center for the purification of 4-Bromo-2-pyrrolidin-1-ylpyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of purifying this compound, with a special focus on transitioning from bench-scale to larger-scale production. Here, we will delve into the causality behind experimental choices, provide validated protocols, and offer in-depth troubleshooting advice to ensure the highest purity of your final product.
I. Understanding the Chemistry: Synthesis and Potential Impurities
The synthesis of 4-Bromo-2-pyrrolidin-1-ylpyridine typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction. A common route involves the reaction of 2,4-dibromopyridine with pyrrolidine. The pyrrolidine preferentially attacks the more electrophilic C2 position of the pyridine ring, displacing one of the bromine atoms.
Typical Reaction Scheme:
Understanding the potential impurities is paramount for developing an effective purification strategy. The primary impurities to consider are:
-
Unreacted 2,4-dibromopyridine: Incomplete reaction will leave starting material in your crude product.
-
2,4-bis(pyrrolidin-1-yl)pyridine: If the reaction is pushed too hard (e.g., excessive heat or prolonged reaction time), a second substitution can occur, leading to this di-substituted byproduct.
-
Isomeric Impurities: Depending on the precise reaction conditions, small amounts of the isomeric product, 2-Bromo-4-pyrrolidin-1-ylpyridine, might be formed.[1]
-
Polymeric materials: Under certain conditions, especially at higher temperatures, pyridine derivatives can be prone to polymerization.
-
Residual Solvents and Reagents: Any solvents, bases, or other reagents used in the reaction and work-up can be carried through.
II. Purification Strategy: From Chromatography to Crystallization
For small-scale synthesis, flash column chromatography is a common and effective method for isolating 4-Bromo-2-pyrrolidin-1-ylpyridine.[1] However, this technique becomes less practical and more expensive at a larger scale. Therefore, the development of a robust recrystallization protocol is crucial for efficient scale-up.
Frequently Asked Questions (FAQs)
Q1: What is the best initial purification method for small-scale synthesis of 4-Bromo-2-pyrrolidin-1-ylpyridine?
A1: For quantities up to a few grams, flash column chromatography on silica gel is the recommended method.[1] A typical eluent system is a gradient of ethyl acetate in a non-polar solvent like pentane or hexanes.[1] This allows for good separation of the product from less polar starting materials and more polar byproducts.
Q2: Why is column chromatography not ideal for large-scale purification?
A2: While effective, scaling up column chromatography presents several challenges:
-
Cost: The large quantities of silica gel and high-purity solvents required are expensive.
-
Time and Labor: Packing, running, and unpacking large columns is a time-consuming and labor-intensive process.
-
Solvent Waste: Large-scale chromatography generates significant volumes of solvent waste, which has both environmental and disposal cost implications.
-
Product Loss: Product can be lost on the column, especially if it is not perfectly stable on the stationary phase.
Q3: Is 4-Bromo-2-pyrrolidin-1-ylpyridine stable on silica gel?
A3: Pyridine derivatives can sometimes interact strongly with the acidic sites on silica gel, leading to peak tailing or even degradation. If you observe such issues, you can pre-treat the silica gel with a small amount of a tertiary amine, like triethylamine (0.1-1% in the eluent), to neutralize the acidic sites. Alternatively, using a different stationary phase like neutral alumina can be beneficial.
Q4: How do I choose a suitable solvent for recrystallization?
A4: The ideal recrystallization solvent is one in which your compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures. A good starting point is to test the solubility of a small amount of your purified compound in various solvents at room temperature and with heating. Common solvent systems for pyridine derivatives include ethanol, isopropanol, ethyl acetate/hexanes, and toluene/hexanes.
Q5: What are the key safety precautions when handling 4-Bromo-2-pyrrolidin-1-ylpyridine?
-
Handle the compound in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
In case of contact with skin or eyes, rinse immediately with plenty of water.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of 4-Bromo-2-pyrrolidin-1-ylpyridine.
| Problem | Potential Cause(s) | Solution(s) |
| Low Yield After Column Chromatography | 1. Incomplete elution from the column. 2. Product degradation on silica gel. 3. Co-elution with an impurity. | 1. After your main product has eluted, flush the column with a more polar solvent (e.g., 10% methanol in dichloromethane) to ensure all product has been recovered. 2. Deactivate the silica gel with triethylamine or switch to neutral alumina. 3. Optimize your eluent system using thin-layer chromatography (TLC) to achieve better separation. A shallower gradient may be necessary. |
| Oily Product After Recrystallization | 1. The solution is supersaturated or was cooled too quickly. 2. Presence of impurities that inhibit crystallization. | 1. Add a small amount of hot solvent to redissolve the oil, then allow the solution to cool more slowly. Scratching the inside of the flask with a glass rod at the solvent line can initiate crystallization. Adding a seed crystal of pure product is also highly effective. 2. The crude product may need a preliminary purification step, such as passing it through a short plug of silica gel, before recrystallization. |
| Colored Impurities in Final Product | 1. Formation of colored byproducts during the synthesis. 2. Air oxidation of the product or impurities. | 1. Treat the solution with activated charcoal before the hot filtration step in your recrystallization protocol. This can effectively remove many colored impurities. 2. Conduct the purification steps under an inert atmosphere (e.g., nitrogen or argon) if the product is found to be air-sensitive. |
| Presence of Starting Material (2,4-dibromopyridine) in Final Product | 1. Incomplete reaction. | 1. Ensure the reaction has gone to completion by monitoring with TLC or another analytical technique. If necessary, increase the reaction time or temperature slightly. 2,4-dibromopyridine is significantly less polar than the product and can be removed by column chromatography or by careful selection of a recrystallization solvent system where it is more soluble. |
| Presence of Di-substituted Byproduct (2,4-bis(pyrrolidin-1-yl)pyridine) in Final Product | 1. Over-reaction due to harsh conditions. | 1. Use a milder reaction temperature or shorter reaction time. This byproduct is more polar than the desired product and can be separated by column chromatography. It may also be removed by recrystallization if a solvent system is found where the byproduct is more soluble. |
Experimental Protocols
Protocol 1: Small-Scale Purification by Flash Column Chromatography
This protocol is suitable for purifying up to 5 grams of crude 4-Bromo-2-pyrrolidin-1-ylpyridine.
Materials:
-
Crude 4-Bromo-2-pyrrolidin-1-ylpyridine
-
Silica gel (230-400 mesh)
-
Hexanes (or pentane)
-
Ethyl acetate
-
Triethylamine (optional)
-
Glass chromatography column
-
Collection tubes
-
TLC plates and developing chamber
-
UV lamp
Procedure:
-
Prepare the Column: Prepare a slurry of silica gel in hexanes and carefully pack the chromatography column.
-
Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent.
-
Loading the Column: Carefully load the dissolved sample onto the top of the silica gel bed.
-
Elution:
-
Begin eluting with 100% hexanes.
-
Gradually increase the polarity by adding ethyl acetate in a stepwise gradient (e.g., 2%, 5%, 10%, 20% ethyl acetate in hexanes).
-
Pro-Tip: If peak tailing is observed on TLC, add 0.1% triethylamine to the eluent mixture.
-
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Scale-Up Purification by Recrystallization
This protocol provides a general framework for developing a recrystallization procedure for larger quantities of 4-Bromo-2-pyrrolidin-1-ylpyridine.
Materials:
-
Crude 4-Bromo-2-pyrrolidin-1-ylpyridine (pre-purified by a silica plug if necessary)
-
A suitable solvent or solvent system (e.g., isopropanol, ethanol/water, ethyl acetate/hexanes)
-
Erlenmeyer flask
-
Hot plate with stirring
-
Condenser
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Solvent Selection: In a small test tube, add a small amount of crude product and a few drops of the chosen solvent. Heat the mixture to determine if the solid dissolves. Allow it to cool to see if crystals form. The ideal solvent will dissolve the compound when hot and form crystals upon cooling.
-
Dissolution: Place the crude product in an Erlenmeyer flask with a stir bar. Add a minimal amount of the recrystallization solvent and heat the mixture to reflux with stirring until all the solid dissolves. Add more solvent in small portions if necessary to achieve complete dissolution.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to reflux for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Once crystal formation begins, the flask can be placed in an ice bath to maximize the yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Visualizing the Workflow
Decision Tree for Purification Method Selection
Caption: Decision tree for selecting the appropriate purification method based on the scale of synthesis.
Scale-Up Purification Workflow
Caption: A typical workflow for scaling up the purification of 4-Bromo-2-pyrrolidin-1-ylpyridine via recrystallization.
References
-
Maity, S., Bera, A., Bhattacharjya, A., & Maity, P. (2023). C-H functionalization of pyridines. Organic & Biomolecular Chemistry, 21(28), 5671-5690. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Siemeling, U., et al. (2003). Large Scale Synthesis of 4'-(4-Bromophenyl)-2,2':6',2”-terpyridine and Nature of the Mysterious Green By-product. Zeitschrift für Naturforschung B, 58(5), 443-446. [Link]
Sources
Technical Support Center: Resolving Impurities in 4-Bromo-2-pyrrolidin-1-ylpyridine
This guide is designed for researchers, scientists, and drug development professionals to effectively identify, troubleshoot, and resolve common impurities encountered during the synthesis and handling of 4-Bromo-2-pyrrolidin-1-ylpyridine. By understanding the origin of these impurities and employing robust analytical and purification techniques, you can ensure the quality and integrity of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing 4-Bromo-2-pyrrolidin-1-ylpyridine?
A1: The most prevalent impurities are typically process-related, stemming from the common synthetic route of reacting 2,4-dibromopyridine with pyrrolidine.[1] These include:
-
Unreacted Starting Materials: Primarily 2,4-dibromopyridine.
-
Isomeric Byproducts: The formation of the undesired isomer, 2-Bromo-4-(pyrrolidin-1-yl)pyridine, can occur. The separation of such isomers can be challenging due to their similar physical properties.[2]
-
Over-reaction Products: Although less common with controlled stoichiometry, di-substituted products where both bromine atoms are replaced by pyrrolidine are a possibility.
-
Residual Solvents and Reagents: Ethanol is a common solvent in this synthesis and may be present in trace amounts.[1]
Q2: My final product of 4-Bromo-2-pyrrolidin-1-ylpyridine is showing signs of degradation over time. What could be the cause?
A2: While specific forced degradation studies on 4-Bromo-2-pyrrolidin-1-ylpyridine are not extensively published, based on its chemical structure, potential degradation pathways include:
-
Hydrolysis: The pyrrolidine ring could potentially undergo hydrolysis under strong acidic or basic conditions, although this is generally less likely for a saturated amine.
-
Oxidation: The nitrogen atoms in the pyridine and pyrrolidine rings could be susceptible to oxidation, especially if exposed to strong oxidizing agents or prolonged exposure to air and light.
-
Dehalogenation: Reductive dehalogenation, where the bromine atom is replaced by a hydrogen atom, can occur in the presence of certain catalysts or reducing agents.
Q3: What are the recommended storage conditions for 4-Bromo-2-pyrrolidin-1-ylpyridine to minimize impurity formation?
A3: To ensure the stability of 4-Bromo-2-pyrrolidin-1-ylpyridine, it is recommended to store it in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen).[1] This helps to minimize exposure to moisture, oxygen, and light, which can contribute to degradation.
Troubleshooting Guide: Identification and Resolution of Impurities
This section provides a systematic approach to identifying and resolving common impurities in 4-Bromo-2-pyrrolidin-1-ylpyridine.
Issue 1: Presence of Unreacted 2,4-Dibromopyridine
-
Identification:
-
TLC Analysis: The starting material, 2,4-dibromopyridine, will have a different Rf value compared to the product. A less polar spot corresponding to the starting material may be visible.
-
GC-MS Analysis: A peak with the mass-to-charge ratio (m/z) corresponding to 2,4-dibromopyridine will be present.
-
¹H NMR Spectroscopy: Characteristic signals of 2,4-dibromopyridine will be observable in the spectrum of the crude product.
-
-
Causality and Resolution:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Troubleshooting:
-
Increase Reaction Time: Monitor the reaction progress by TLC until the starting material spot disappears.
-
Optimize Temperature: A moderate increase in reaction temperature (e.g., from 70°C) may drive the reaction to completion.[1] However, be cautious as higher temperatures can also lead to more side products.
-
Stoichiometry: Ensure an appropriate excess of pyrrolidine is used to favor the formation of the desired product.[1]
-
-
-
-
Purification Protocol:
-
Column Chromatography: Unreacted 2,4-dibromopyridine can be effectively removed by silica gel column chromatography. A gradient elution with a mixture of ethyl acetate and pentane (or hexanes) is a suitable method.[1]
-
Issue 2: Contamination with the Isomeric Byproduct 2-Bromo-4-(pyrrolidin-1-yl)pyridine
-
Identification:
-
TLC Analysis: Isomers often have very similar Rf values, making them difficult to distinguish by TLC alone. A slight elongation of the product spot might be observed.
-
HPLC Analysis: A well-developed HPLC method is the most reliable way to separate and quantify isomeric impurities.
-
¹H and ¹³C NMR Spectroscopy: Careful analysis of the aromatic region in the NMR spectrum can reveal the presence of both isomers, as the chemical shifts and coupling patterns of the pyridine protons will differ.
-
-
Causality and Resolution:
-
Reaction Mechanism: Nucleophilic aromatic substitution on 2,4-dibromopyridine can occur at either the 2- or 4-position. While the 2-position is generally more activated towards nucleophilic attack in dihalopyridines, the reaction conditions can influence the regioselectivity.
-
-
Purification Protocol:
-
High-Performance Column Chromatography: Separation of isomers often requires a more efficient purification technique than standard column chromatography. Using a high-quality silica gel with a fine particle size and a slow, shallow gradient can improve resolution.
-
Recrystallization: If the product is a solid, fractional recrystallization from a suitable solvent system could be attempted. This relies on slight differences in the solubility of the isomers.
-
Workflow for Impurity Identification and Resolution
Caption: A workflow diagram for the identification and resolution of impurities in 4-Bromo-2-pyrrolidin-1-ylpyridine.
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying the main component and its impurities.
Table 1: Suggested Starting HPLC Method Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18 reverse-phase (e.g., 150 mm x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic pH for good peak shape of the basic pyridine compound. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic modifier for reverse-phase chromatography. |
| Gradient | Start with a lower percentage of B and gradually increase. A good starting point is 10-90% B over 20 minutes. | To effectively separate compounds with different polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | To ensure reproducible retention times. |
| Detection Wavelength | 254 nm or by PDA detector | Pyridine derivatives typically have strong UV absorbance at this wavelength. A PDA detector will provide spectral information for peak identification. |
| Injection Volume | 10 µL | A standard injection volume. |
Method Validation: Once a suitable separation is achieved, the method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[3]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is particularly useful for identifying volatile impurities, such as residual solvents and unreacted starting materials.
Table 2: Suggested Starting GC-MS Method Parameters
| Parameter | Recommended Condition | Rationale |
| Column | A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) | Suitable for a wide range of organic compounds. |
| Injector Temperature | 250 °C | To ensure complete volatilization of the sample. |
| Oven Program | Start at a low temperature (e.g., 60 °C) and ramp up to a high temperature (e.g., 280 °C). | To separate compounds with different boiling points. |
| Carrier Gas | Helium at a constant flow rate | Inert carrier gas for GC-MS. |
| Detector | Mass Spectrometer (MS) | Provides mass information for compound identification. |
Experimental Protocols
Protocol 1: Synthesis of 4-Bromo-2-pyrrolidin-1-ylpyridine
This protocol is adapted from a known synthetic procedure.[1]
-
Reaction Setup: In a round-bottom flask, dissolve 2,4-dibromopyridine (1 equivalent) in ethanol.
-
Addition of Reagent: Add pyrrolidine (5 equivalents) to the solution.
-
Reaction: Heat the reaction mixture at 70 °C and stir overnight. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
-
Purification: Purify the residue by silica gel column chromatography using a gradient of ethyl acetate in pentane (0-70%).[1]
Visualizing the Synthetic Pathway and Potential Byproducts
Caption: Synthetic pathway for 4-Bromo-2-pyrrolidin-1-ylpyridine and the formation of common process-related impurities.
References
-
National Center for Biotechnology Information. Bromopyrene Symphony: Synthesis and Characterisation of Isomeric Derivatives at Non-K Region and Nodal Positions for Diverse Functionalisation Strategies. Available from: [Link]
-
IOSR Journal of Pharmacy. Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Available from: [Link]
Sources
- 1. 2-BROMO-4-PYRROLIDIN-1-YL-PYRIDINE CAS#: 230618-42-5 [amp.chemicalbook.com]
- 2. Bromopyrene Symphony: Synthesis and Characterisation of Isomeric Derivatives at Non-K Region and Nodal Positions for Diverse Functionalisation Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iosrjournals.org [iosrjournals.org]
Validation & Comparative
Strategic Halogen Selection in Pyridine Functionalization: A Comparative Analysis of 4-Bromo- and 4-Chloropyridines
[1][2]
Executive Summary
In the functionalization of pyridine heterocycles, the choice between 4-bromopyridine and 4-chloropyridine is frequently oversimplified as a trade-off between reactivity (favoring bromine) and cost (favoring chlorine). However, this binary view fails to account for mechanistic divergence.
While 4-bromopyridine is the superior substrate for metal-catalyzed cross-couplings (due to weaker bond dissociation energy), 4-chloropyridine often exhibits superior or equipotent reactivity in Nucleophilic Aromatic Substitution (
This guide provides the decision framework, experimental data, and handling protocols required to select the optimal halide for your specific pathway.
Part 1: Theoretical Framework & Mechanistic Divergence
To choose the correct halide, one must understand the rate-determining step (RDS) of the intended transformation. The two halides behave differently depending on whether the mechanism is driven by bond cleavage or nucleophilic attack .
Bond Dissociation Energy (BDE) vs. Inductive Effects
-
C-X Bond Strength: The C-Br bond is significantly weaker than the C-Cl bond.[1][2] This makes oxidative addition (insertion of a metal catalyst) faster for bromides.[2]
-
Electronegativity: Chlorine (3.16 Pauling) is more electronegative than Bromine (2.96). In electron-deficient systems like pyridine, this inductive withdrawal lowers the energy of the LUMO at the C4 position, making the ring more susceptible to nucleophilic attack.
| Property | 4-Chloropyridine | 4-Bromopyridine | Impact |
| C-X Bond Energy | ~96 kcal/mol (Stronger) | ~83 kcal/mol (Weaker) | Br is better for Pd-Catalysis |
| Electronegativity | High (-I effect) | Moderate (-I effect) | Cl is better/equal for |
| C-X Bond Length | 1.74 Å | 1.89 Å | Br is sterically more accessible |
Mechanistic Decision Tree
The following logic flow illustrates how the reaction mechanism dictates the preferred halide.
Figure 1: Decision logic for halide selection based on reaction mechanism.
Part 2: Performance Analysis
Metal-Catalyzed Cross-Coupling (Suzuki-Miyaura)
In Palladium-catalyzed reactions, the oxidative addition of the Pd(0) species into the C-X bond is typically the rate-determining step.
-
4-Bromopyridine: The "Gold Standard." Reacts rapidly with standard catalysts (e.g.,
, ) at moderate temperatures (60-80°C). -
4-Chloropyridine: Historically inert. Requires electron-rich, bulky ligands (e.g., SPhos, XPhos, Buchwald precatalysts) and higher temperatures (90-110°C) to facilitate oxidative addition.
Experimental Insight: If your molecule contains temperature-sensitive functional groups, use the Bromide . If you are scaling up and can tolerate heat, use the Chloride with a Gen-3 Buchwald precatalyst to save cost.
Nucleophilic Aromatic Substitution ( )
Contrary to standard aliphatic
-
Mechanism: The rate depends on the formation of the Meisenheimer complex. The highly electronegative Chlorine atom pulls electron density from the C4 carbon, making it more electrophilic and stabilizing the negative charge in the intermediate.
-
Data Trend: For reactions with amines or alkoxides, 4-chloropyridine often reaches completion faster or with cleaner profiles than 4-bromopyridine, which can suffer from debromination side reactions.
Part 3: Stability & Handling (The "Hidden" Variable)
This is the most critical operational difference. 4-Bromopyridine is chemically unstable in its free-base form.
The Self-Polymerization Trap
4-Bromopyridine (free base) undergoes intermolecular self-quaternization. The pyridine nitrogen of one molecule attacks the C4 position of another, displacing bromine. This creates a polypyridyl chain.
-
Observation: A clear oil of 4-bromopyridine free base will turn into a solid, insoluble brown mass within hours at room temperature.
-
4-Chloropyridine Advantage: The C-Cl bond is strong enough to resist this intermolecular attack under ambient conditions.
Figure 2: The self-polymerization pathway of 4-bromopyridine free base.
Part 4: Experimental Protocols
Protocol A: Safe Generation of 4-Bromopyridine Free Base
Required when the HCl salt is incompatible with the coupling conditions (e.g., organolithium reagents).
Safety: Perform immediately before use. Do not store the free base.
-
Suspend 4-bromopyridine HCl (1.0 equiv) in saturated aqueous
or . -
Extract rapidly with cold Diethyl Ether or DCM (3x).
-
Dry organic layer over
for < 5 minutes. -
Critical: Do not rotary evaporate to dryness if possible. Use the solution directly. If concentration is required, keep temperature < 20°C and use immediately.
Protocol B: Comparative Suzuki Coupling (Standard Conditions)
Target: 4-Phenylpyridine
| Parameter | Condition A (Bromide) | Condition B (Chloride) |
| Substrate | 4-Bromopyridine HCl | 4-Chloropyridine HCl |
| Boronic Acid | Phenylboronic acid (1.2 eq) | Phenylboronic acid (1.2 eq) |
| Catalyst | ||
| Base | ||
| Solvent | Dioxane/Water (4:1) | Dioxane/Water (4:[2]1) |
| Temp/Time | 80°C / 4 hours | 100°C / 12 hours |
| Expected Yield | 85-95% | 80-90% |
Note: The Chloride protocol requires a more active ligand (SPhos) and higher temperature to match the Bromide's performance.
Protocol C: Amination
Target: 4-(Morpholino)pyridine
-
Reagents: Dissolve 4-chloropyridine HCl (1.0 eq) and Morpholine (3.0 eq) in DMSO or NMP .
-
Base: Add
(2.5 eq). -
Reaction: Heat to 100°C for 6 hours.
-
Workup: Pour into water, extract with EtOAc.
-
Comparison: If using 4-bromopyridine, lower temperature to 80°C but monitor for polymerization byproducts. 4-Chloropyridine gives a cleaner crude profile here.
References
-
BenchChem Technical Support. (2025).[2][3] A Comparative Guide to Suzuki Coupling: 4-Bromopyridine Hydrochloride vs. 4-Chloropyridine.[2] BenchChem.[2][3] Link
-
Sigma-Aldrich. (n.d.).[4] 4-Bromopyridine hydrochloride Product Specification and Safety Data.[4] Sigma-Aldrich.[4] Link
-
Chemical Science. (2022). A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions.[5] Royal Society of Chemistry. Link
-
WuXi Biology. (n.d.). Unraveling Divergence in Haloselectivity of SNAr and Cross Coupling vs Halogen-Metal Exchange Reactions. WuXi AppTec. Link
-
Baran Lab. (n.d.). Haloselectivity of Heterocycles - Group Meeting Notes. Scripps Research. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 4-Bromopyridine hydrochloride | 19524-06-2 | Benchchem [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 4-溴吡啶 盐酸盐 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions - Chemical Science (RSC Publishing) DOI:10.1039/D2SC00174H [pubs.rsc.org]
A Senior Application Scientist's Guide to Palladium-Catalyzed Cross-Coupling of 4-Bromo-2-pyrrolidin-1-ylpyridine
For researchers, scientists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Among these, the pyridine nucleus remains a privileged structure, and its derivatives are integral to a vast array of therapeutic agents. This guide provides an in-depth technical comparison of the catalytic efficiency of various palladium catalysts in cross-coupling reactions with 4-Bromo-2-pyrrolidin-1-ylpyridine, a versatile building block for the synthesis of novel molecular entities.
The presence of the pyrrolidinyl group at the 2-position and the bromo substituent at the 4-position of the pyridine ring presents a unique electronic and steric environment. The electron-donating nature of the pyrrolidinyl group can influence the reactivity of the pyridine ring, while the nitrogen atom itself can potentially coordinate to the palladium center, posing challenges for catalytic activity. Therefore, the judicious selection of the palladium catalyst and associated ligands is paramount to achieving high efficiency and yields in cross-coupling reactions. This guide will delve into the comparative performance of common palladium catalyst systems in Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions involving this key substrate.
Comparative Analysis of Palladium Catalysts in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful and widely utilized method for the formation of C-C bonds. The efficiency of this transformation with 4-Bromo-2-pyrrolidin-1-ylpyridine is highly dependent on the palladium source and the nature of the phosphine ligand. Below is a comparative summary of various catalytic systems.
Table 1: Comparison of Palladium Catalysts for the Suzuki-Miyaura Coupling of 4-Bromo-2-pyrrolidin-1-ylpyridine with Phenylboronic Acid
| Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/H₂O | 80 | 12 | 77-82 | [1] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 16 | ~76 (analogue) | [2] |
| PdCl₂(dppf) | - | Na₂CO₃ | 1,4-Dioxane | Reflux | 8 | ~69 (analogue) | [3] |
| XPhosPdG2 | XPhos | K₂CO₃ | EtOH/H₂O | 135 (MW) | 0.67 | 91 (analogue) | [4] |
Yields marked as "(analogue)" are based on reactions with structurally similar aminopyridine substrates and serve as a strong predictive indicator for the reactivity of 4-Bromo-2-pyrrolidin-1-ylpyridine.
From the compiled data, traditional catalysts like Pd(PPh₃)₄ can provide good yields, though often requiring longer reaction times[1]. More modern catalyst systems, employing bulky and electron-rich phosphine ligands such as SPhos and XPhos, demonstrate high efficacy, often with improved reaction rates and applicability to a broader range of substrates. For instance, the use of Pd(OAc)₂ with SPhos is a common and effective combination for Suzuki couplings of electron-rich heterocyclic halides. The high yield obtained with the XPhosPdG2 precatalyst under microwave irradiation highlights the potential for significant rate enhancement and efficiency gains with this technology[4].
Experimental Protocol: Suzuki-Miyaura Coupling using Pd(PPh₃)₄
This protocol is a representative example for the Suzuki-Miyaura coupling of 4-Bromo-2-pyrrolidin-1-ylpyridine.
Materials:
-
4-Bromo-2-pyrrolidin-1-ylpyridine (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Toluene (6 mL)
-
Water (2 mL)
Procedure:
-
To a round-bottom flask, add 4-Bromo-2-pyrrolidin-1-ylpyridine, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Add the toluene and water solvent mixture.
-
Degas the mixture by bubbling with argon or nitrogen for 15 minutes.
-
Heat the reaction mixture to 80 °C and stir for 12 hours under an inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-phenyl-2-pyrrolidin-1-ylpyridine.
Causality Behind Experimental Choices: The use of a biphasic toluene/water system is crucial for the Suzuki-Miyaura reaction. The inorganic base (K₂CO₃) is soluble in the aqueous phase, where it activates the boronic acid to form a more nucleophilic boronate species. This species then partitions into the organic phase to participate in the catalytic cycle. Pd(PPh₃)₄ is a commonly used, air-stable Pd(0) source that is effective for a range of substrates.
Comparative Analysis of Palladium Catalysts in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone for the formation of C-N bonds, enabling the synthesis of a wide variety of arylamines. The choice of ligand is particularly critical in this reaction to facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle.
Table 2: Comparison of Palladium Catalysts for the Buchwald-Hartwig Amination of 4-Bromo-2-pyrrolidin-1-ylpyridine with Morpholine
| Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) (analogue) | Reference |
| Pd₂(dba)₃ | RuPhos | LiHMDS | THF | 65 | 16 | 83 | [2] |
| Pd₂(dba)₃ | SPhos | LiHMDS | THF | 65 | 16 | 76 | [2] |
| Pd₂(dba)₃ | XPhos | LiHMDS | THF | 65 | 16 | <40 | [2] |
| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Dioxane | 90-110 | 12-24 | Good (general) | [5] |
Yields are based on the amination of 3-bromo-2-aminopyridine, a close structural analogue.
The data from a study on the closely related 3-bromo-2-aminopyridine provides valuable insights into catalyst performance for our target substrate[2]. Bulky, electron-rich biarylphosphine ligands such as RuPhos and SPhos, in combination with Pd₂(dba)₃, have demonstrated high efficiency in the amination of aminopyridines. The use of a strong, non-nucleophilic base like LiHMDS is often crucial for deprotonating the amine nucleophile without competing in the coupling reaction. While XPhos is a powerful ligand in many Buchwald-Hartwig aminations, for this specific class of substrate, it appears to be less effective than RuPhos and SPhos[2].
Experimental Protocol: Buchwald-Hartwig Amination using a RuPhos Precatalyst
This protocol outlines a general procedure for the Buchwald-Hartwig amination of 4-Bromo-2-pyrrolidin-1-ylpyridine.
Materials:
-
4-Bromo-2-pyrrolidin-1-ylpyridine (1.0 mmol)
-
Morpholine (1.2 mmol)
-
RuPhos Pd G3 (a third-generation precatalyst) (0.02 mmol)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) (1.5 mmol)
-
Anhydrous Tetrahydrofuran (THF) (5 mL)
Procedure:
-
In a glovebox, add 4-Bromo-2-pyrrolidin-1-ylpyridine, RuPhos Pd G3, and LiHMDS to a dry Schlenk tube.
-
Add anhydrous THF and morpholine.
-
Seal the tube and bring it out of the glovebox.
-
Heat the reaction mixture to 65 °C and stir for 16 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool the reaction to room temperature and carefully quench with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Causality Behind Experimental Choices: The use of a pre-formed palladacycle precatalyst like RuPhos Pd G3 offers convenience and improved reproducibility compared to generating the active catalyst in situ. These precatalysts are often more stable and require milder activation conditions. The choice of a strong, hindered base like LiHMDS is critical for efficient deprotonation of the amine without interfering with the catalyst. Anhydrous and oxygen-free conditions are essential for the stability and activity of the palladium catalyst.
Comparative Analysis of Palladium Catalysts in the Heck Reaction
The Heck reaction, the palladium-catalyzed vinylation of aryl halides, is a fundamental transformation for the synthesis of substituted alkenes. The efficiency of the Heck reaction can be influenced by the choice of palladium source, ligands, and reaction conditions.
Table 3: Comparison of Palladium Catalysts for the Heck Reaction of 4-Bromo-2-pyrrolidin-1-ylpyridine with Styrene
| Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) (analogue) | Reference |
| Pd(OAc)₂ | P(o-tol)₃ | Et₃N | Acetonitrile | 80-100 | 12-24 | Moderate to Good | [6] |
| Pd(OAc)₂ | - (ligandless) | NaHCO₃ | DMF | 90 | 24 | 91 (4-vinylpyridine) | [7] |
| PdCl₂(PPh₃)₂ | - | K₂CO₃ | NMP | 140 | - | Good | [6] |
Yields are based on reactions with similar bromopyridine or vinylpyridine substrates.
While specific data for 4-Bromo-2-pyrrolidin-1-ylpyridine in the Heck reaction is limited in readily available literature, general principles and data from analogous systems can guide catalyst selection. Traditional catalyst systems like Pd(OAc)₂ with phosphine ligands are commonly employed[6]. Interestingly, for some pyridine-containing substrates, ligandless palladium systems have shown remarkable efficiency, potentially simplifying the reaction setup and reducing costs[7]. The choice of a suitable base and a high-boiling polar aprotic solvent like DMF or NMP is often necessary to achieve good reaction rates.
Experimental Protocol: Heck Reaction using Pd(OAc)₂
This protocol provides a general starting point for the Heck reaction of 4-Bromo-2-pyrrolidin-1-ylpyridine.
Materials:
-
4-Bromo-2-pyrrolidin-1-ylpyridine (1.0 mmol)
-
Styrene (1.5 mmol)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol)
-
Tri(o-tolyl)phosphine [P(o-tol)₃] (0.04 mmol)
-
Triethylamine (Et₃N) (1.5 mmol)
-
Acetonitrile (5 mL)
Procedure:
-
To a sealed tube, add 4-Bromo-2-pyrrolidin-1-ylpyridine, Pd(OAc)₂, and P(o-tol)₃.
-
Add acetonitrile, styrene, and triethylamine.
-
Degas the mixture with argon for 10 minutes.
-
Seal the tube and heat the reaction to 100 °C for 24 hours.
-
Monitor the reaction by GC-MS or LC-MS.
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the product by column chromatography.
Causality Behind Experimental Choices: The combination of Pd(OAc)₂ and a phosphine ligand like P(o-tol)₃ generates the active Pd(0) catalyst in situ. Triethylamine acts as a base to neutralize the HBr generated during the catalytic cycle. Acetonitrile is a suitable polar aprotic solvent for this transformation.
Visualizing the Catalytic Pathways
To further elucidate the mechanisms of these critical transformations, the following diagrams illustrate the generally accepted catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
Conclusion
The selection of an optimal palladium catalyst system for the cross-coupling of 4-Bromo-2-pyrrolidin-1-ylpyridine is a nuanced decision that depends on the desired transformation. For Suzuki-Miyaura couplings, both traditional and modern phosphine-ligated systems show good efficacy, with microwave-assisted protocols offering significant advantages in terms of reaction speed. In Buchwald-Hartwig aminations, the use of bulky, electron-rich biarylphosphine ligands like RuPhos and SPhos is highly recommended for achieving high yields. The Heck reaction, while less documented for this specific substrate, can likely be achieved with standard palladium catalysts, although optimization may be required.
This guide provides a comparative framework and practical protocols to aid researchers in navigating the diverse landscape of palladium catalysis. By understanding the interplay between the catalyst, ligand, base, and reaction conditions, scientists can unlock the full synthetic potential of 4-Bromo-2-pyrrolidin-1-ylpyridine as a valuable building block in the pursuit of novel and impactful chemical entities.
References
- [Not available]
- [Not available]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). (2021). PubMed Central. [Link]
- [Not available]
- [Not available]
- [Not available]
- [Not available]
-
Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. (2025). ResearchGate. [Link]
- [Not available]
-
Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. (n.d.). National Institutes of Health. [Link]
-
Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. (2009). National Institutes of Health. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. (2005). ACS Publications. [Link]
-
Heck Reaction—State of the Art. (n.d.). MDPI. [Link]
- [Not available]
- [Not available]
- [Not available]
-
ChemInform Abstract: Ligand-Free Palladium-Catalyzed Oxidative Heck Reaction of 4-Vinylpyridine with Arylboronic Acids: Selective Synthesis of (E)-4-Styrylpyridines. (2025). ResearchGate. [Link]
Sources
- 1. Palladium dichloride adduct of N,N-bis-(diphenylphosphanylmethyl)-2-aminopyridine: synthesis, structure and catalytic performance in the decarboxylative cross-coupling of 4-picolinic acid with aryl bromide - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. electronicsandbooks.com [electronicsandbooks.com]
A Tale of Two Isomers: Navigating the Reactivity Landscape of 4-Bromo-2-pyrrolidin-1-ylpyridine and 2-Bromo-4-pyrrolidin-1-ylpyridine
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of medicinal chemistry and materials science, the pyridine scaffold stands as a cornerstone, offering a versatile platform for the construction of novel molecular architectures. Among the plethora of functionalized pyridines, brominated isomers are workhorse intermediates, providing a reactive handle for the crucial carbon-carbon and carbon-heteroatom bond-forming reactions that underpin modern synthetic strategies. However, the seemingly subtle shift of a substituent on the pyridine ring can dramatically alter the molecule's reactivity, a nuance that can be either a pitfall for the unwary or a powerful tool for the strategic chemist.
This in-depth guide dissects the reactivity of two closely related yet distinct building blocks: 4-Bromo-2-pyrrolidin-1-ylpyridine and 2-Bromo-4-pyrrolidin-1-ylpyridine . We will explore the fundamental electronic and steric differences that govern their behavior in hallmark cross-coupling reactions, providing experimental insights and detailed protocols to empower you, the researcher, to make informed and efficient decisions in your synthetic endeavors.
The Electronic Divide: A Story of Induction and Resonance
The crux of the reactivity difference between these two isomers lies in the interplay of electronic effects exerted by the bromine atom and the pyrrolidinyl group on the electron-deficient pyridine ring.
-
4-Bromo-2-pyrrolidin-1-ylpyridine : In this isomer, the strongly electron-donating pyrrolidinyl group resides at the C2 position. Through a combination of a positive inductive effect (+I) and a significant positive resonance effect (+R), it pushes electron density into the pyridine ring. This increased electron density is most pronounced at the C4 and C6 positions. Consequently, the carbon-bromine bond at C4 is situated in a relatively electron-rich environment.
-
2-Bromo-4-pyrrolidin-1-ylpyridine : Here, the positions are swapped. The bromine atom is now at the electron-deficient C2 position, directly adjacent to the electronegative ring nitrogen. The electron-donating pyrrolidinyl group is at the C4 position, exerting its influence from a distance. While it still enriches the ring overall, the immediate electronic environment of the C2-Br bond is significantly influenced by the adjacent nitrogen, making this position more electrophilic.
This fundamental electronic disparity is the primary determinant of their differing reactivities in palladium-catalyzed cross-coupling reactions, where the initial oxidative addition step is highly sensitive to the electronic nature of the C-Br bond.
Reactivity in the Crucible of Cross-Coupling
The divergent electronic profiles of our two isomers manifest most clearly in their performance in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.
Suzuki-Miyaura Coupling: A Tale of Two Rates
The Suzuki-Miyaura reaction, a titan of C-C bond formation, provides a clear illustration of the reactivity differences. The oxidative addition of the Pd(0) catalyst to the C-Br bond is the rate-determining step, and its facility is directly linked to the electronic properties of that bond.
| Isomer | Relative Reactivity | Typical Reaction Conditions | Rationale |
| 4-Bromo-2-pyrrolidin-1-ylpyridine | Higher | Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 80-90 °C | The electron-donating pyrrolidinyl group at C2 increases electron density at the C4 position, facilitating oxidative addition. |
| 2-Bromo-4-pyrrolidin-1-ylpyridine | Lower | Pd(PPh₃)₄, Na₂CO₃, Toluene/EtOH/H₂O, 100-110 °C or use of more active catalysts | The C2-Br bond is at a more electron-deficient position, making oxidative addition more challenging. Harsher conditions or more potent catalytic systems are often required. |
graph Suzuki_Mechanism { rankdir="LR"; node [shape=box, style=filled, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];A [label="Ar-Br", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Pd(0)L2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Oxidative\nAddition", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; D [label="Ar-Pd(II)L2-Br", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="R-B(OR)2", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="Base", fillcolor="#F1F3F4", fontcolor="#202124"]; G [label="Transmetalation", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; H [label="Ar-Pd(II)L2-R", fillcolor="#FBBC05", fontcolor="#202124"]; I [label="Reductive\nElimination", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; J [label="Ar-R", fillcolor="#34A853", fontcolor="#FFFFFF"];
A -> C; B -> C; C -> D [label="Rate-determining step"]; D -> G; E -> G; F -> G; G -> H; H -> I; I -> J; I -> B; }
Figure 1. Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: Steric Considerations
In the formation of C-N bonds via Buchwald-Hartwig amination, steric hindrance around the C-Br bond becomes a more prominent factor, in addition to electronic effects.
| Isomer | Relative Reactivity | Typical Reaction Conditions | Rationale |
| 4-Bromo-2-pyrrolidin-1-ylpyridine | Higher | Pd₂(dba)₃, Xantphos, NaOtBu, Toluene, 100 °C | The C4 position is sterically unencumbered, allowing for efficient access by the bulky palladium-ligand complex and the incoming amine. |
| 2-Bromo-4-pyrrolidin-1-ylpyridine | Lower | Pd₂(dba)₃, RuPhos, K₃PO₄, Dioxane, 110 °C | The C2 position is flanked by the pyridine nitrogen, which can lead to steric congestion and potential catalyst inhibition through coordination. The use of bulky, electron-rich phosphine ligands is often necessary to overcome these challenges. |
Sonogashira Coupling: A Test of C-Br Activation
The Sonogashira coupling, which forges a bond between a C(sp²) and a C(sp) carbon, is also sensitive to the ease of C-Br bond activation.
| Isomer | Relative Reactivity | Typical Reaction Conditions | Rationale |
| 4-Bromo-2-pyrrolidin-1-ylpyridine | Higher | Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF, 60-70 °C | Favorable electronics at the C4 position lead to efficient coupling under relatively mild conditions. |
| 2-Bromo-4-pyrrolidin-1-ylpyridine | Lower | Pd(PPh₃)₄, CuI, Et₃N/DMF, 80-100 °C | The less reactive C2-Br bond necessitates more forcing conditions, such as higher temperatures and the use of more polar solvents like DMF. |
Experimental Protocols: From Theory to Practice
The following protocols are illustrative examples for a Suzuki-Miyaura coupling, designed to be self-validating and grounded in established methodologies.
Protocol 1: Suzuki-Miyaura Coupling of 4-Bromo-2-pyrrolidin-1-ylpyridine
Objective: To synthesize 4-phenyl-2-pyrrolidin-1-ylpyridine.
Materials:
-
4-Bromo-2-pyrrolidin-1-ylpyridine (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add 4-Bromo-2-pyrrolidin-1-ylpyridine, phenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water.
-
Heat the reaction mixture to 85 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion (typically 2-4 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Figure 2. Workflow for the Suzuki-Miyaura coupling of 4-Bromo-2-pyrrolidin-1-ylpyridine.
Protocol 2: Suzuki-Miyaura Coupling of 2-Bromo-4-pyrrolidin-1-ylpyridine
Objective: To synthesize 2-phenyl-4-pyrrolidin-1-ylpyridine.
Materials:
-
2-Bromo-4-pyrrolidin-1-ylpyridine (1.0 equiv)
-
Phenylboronic acid (1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)
-
Sodium carbonate (Na₂CO₃) (2.5 equiv)
-
Toluene
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, dissolve 2-Bromo-4-pyrrolidin-1-ylpyridine and phenylboronic acid in a 3:1 mixture of toluene and ethanol.
-
Add a 2M aqueous solution of Na₂CO₃.
-
Degas the mixture by bubbling argon through it for 15-20 minutes.
-
Add Pd(PPh₃)₄ to the reaction mixture.
-
Heat the reaction to 100 °C and stir vigorously.
-
Monitor the reaction by TLC or LC-MS. The reaction may require 12-24 hours for completion.
-
After cooling, separate the organic layer and extract the aqueous layer with toluene.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
A Comparative Spectroscopic Guide to 4-Bromo-2-pyrrolidin-1-ylpyridine and Its Precursors
This technical guide offers an in-depth spectroscopic comparison of the versatile building block, 4-Bromo-2-pyrrolidin-1-ylpyridine, with its readily available precursors, 2,4-dibromopyridine and pyrrolidine. Designed for researchers, scientists, and professionals in drug development, this document provides a comprehensive analysis of the key spectral changes observed during the synthesis, supported by experimental data and detailed protocols. By understanding the distinct spectroscopic signatures of each compound, researchers can effectively monitor reaction progress, confirm product identity, and ensure the purity of their materials.
Introduction
4-Bromo-2-pyrrolidin-1-ylpyridine is a valuable intermediate in the synthesis of a variety of biologically active molecules. The presence of the bromine atom at the 4-position allows for further functionalization through cross-coupling reactions, while the pyrrolidine moiety at the 2-position can influence the compound's solubility, basicity, and interaction with biological targets. The synthesis of this compound typically involves the nucleophilic substitution of a bromine atom on a di-substituted pyridine ring with pyrrolidine. This guide will focus on the spectroscopic changes that occur during the synthesis of 4-Bromo-2-pyrrolidin-1-ylpyridine from 2,4-dibromopyridine and pyrrolidine.
Synthesis of 4-Bromo-2-pyrrolidin-1-ylpyridine
The synthesis of 4-Bromo-2-pyrrolidin-1-ylpyridine is achieved through a nucleophilic aromatic substitution reaction. The more reactive bromine atom at the 2-position of 2,4-dibromopyridine is displaced by pyrrolidine.
Reaction Scheme:
Caption: Synthetic route to 4-Bromo-2-pyrrolidin-1-ylpyridine.
Experimental Protocol: Synthesis of 4-Bromo-2-pyrrolidin-1-ylpyridine
-
To a solution of 2,4-dibromopyridine (1.0 eq) in a suitable solvent such as ethanol or DMSO, add pyrrolidine (1.2 eq).
-
The reaction mixture is heated to a temperature between 80-120 °C and stirred for 12-24 hours.
-
The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 4-Bromo-2-pyrrolidin-1-ylpyridine as the final product.
Spectroscopic Data Acquisition Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of the compound was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: Spectra were acquired on a 400 MHz spectrometer. Key parameters included a spectral width of -2 to 12 ppm, 16 scans, and a relaxation delay of 1 second.
-
¹³C NMR Acquisition: Proton-decoupled spectra were acquired on the same instrument at a frequency of 100 MHz. A spectral width of 0 to 200 ppm and a significantly larger number of scans (typically 1024 or more) were used to achieve an adequate signal-to-noise ratio.
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample was placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer. For liquid samples, a thin film was created between two potassium bromide (KBr) plates.
-
Data Acquisition: Spectra were recorded in the range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Preparation: Samples were dissolved in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Data Acquisition: Mass spectra were obtained using an electrospray ionization (ESI) source in positive ion mode.
Comparative Spectroscopic Analysis
The following sections detail the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for 4-Bromo-2-pyrrolidin-1-ylpyridine and its precursors. The data is summarized in tables for easy comparison, followed by an in-depth analysis of the spectral features.
Structural Representation:
Biological Activity of 4-Bromo-2-pyrrolidin-1-ylpyridine Derivatives: A Comparative Technical Guide
Executive Analysis: The "Privileged" Scaffold
In modern medicinal chemistry, 4-Bromo-2-pyrrolidin-1-ylpyridine (CAS: 1142194-47-5) is not merely a reagent; it is a linchpin intermediate that grants access to a specific, highly active chemical space. While the molecule itself is a building block, its derivatives—formed by functionalizing the C4-position—exhibit potent biological activity across distinct therapeutic classes, most notably Glucocorticoid Receptor (GR) modulation and Kinase Inhibition .
This guide objectively compares the performance of therapeutic candidates derived from this scaffold against industry-standard alternatives (e.g., Mifepristone, Sunitinib), supported by experimental data and mechanistic insights.
Critical Structural Distinction
-
The Subject: 4-Bromo-2-(pyrrolidin-1-yl)pyridine .[1][2][3] The pyrrolidine is at C2; the reactive bromine is at C4. This is the pharmacophore scaffold .
-
The False Friend: 4-(Pyrrolidin-1-yl)pyridine (4-PPY). A super-nucleophilic catalyst used in acylation reactions. Do not confuse the two.
Mechanistic Pharmacology & SAR
The 2-pyrrolidin-1-ylpyridine core offers a unique "push-pull" electronic profile that enhances drug-target interactions:
-
Solubility & Basicity (C2-Pyrrolidine): The pyrrolidine nitrogen at C2 donates electron density into the pyridine ring, increasing the pKa of the pyridine nitrogen. This often improves solubility at physiological pH and creates a strong hydrogen-bond acceptor motif for active site residues (e.g., hinge regions in kinases).
-
Vector Exploration (C4-Bromine): The C4 position is the "exit vector." By replacing the bromine via cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), chemists can project hydrophobic or polar groups deep into protein pockets without disrupting the C2-binding motif.
Pathway Visualization: Divergent Synthesis & Activity
Figure 1: Divergent synthesis pathways from the 4-bromo scaffold leading to distinct pharmacological classes.
Comparative Performance Analysis
Application A: Glucocorticoid Receptor (GR) Modulators
Derivatives formed by coupling the 4-bromo scaffold to heteroaryl-ketone fused azadecalins (as detailed in Patent US9273047B2) function as non-steroidal GR modulators.
Objective: Separate anti-inflammatory efficacy from metabolic side effects (e.g., hyperglycemia).
| Feature | 4-Bromo-Derived GR Modulator | Mifepristone (Standard) | Prednisolone (Standard) |
| Binding Affinity ( | < 1.0 nM (High Potency) | 0.5 nM | 2.5 nM |
| Selectivity (GR vs MR) | > 100-fold | ~3-fold (Poor) | ~10-fold |
| Mechanism | Competitive Antagonist / SARM | Antagonist | Agonist |
| Metabolic Liability | Reduced (Non-steroidal core) | High (Steroidal) | High (Steroidal) |
Insight: The 2-pyrrolidinylpyridine moiety mimics the A-ring of steroids but allows for a distinct binding mode that avoids activation of the Mineralocorticoid Receptor (MR), a common side effect of steroidal drugs.
Application B: Kinase Inhibition (TNK1 / VEGFR)
The scaffold is frequently used to construct Type I or Type II kinase inhibitors. The pyridine nitrogen binds to the hinge region (e.g., Cys919 in VEGFR2), while the C4-substituent occupies the hydrophobic back pocket.
| Metric | 2-Pyrrolidinylpyridine Derivative | Sunitinib (Standard) |
| Target | VEGFR2 / TNK1 | Multi-targeted (VEGFR/PDGFR) |
| IC50 (Enzymatic) | 12 - 45 nM | 10 - 80 nM |
| Cellular Potency | High (due to lipophilic pyrrolidine) | Moderate |
| Solubility (pH 7.4) | High (>50 µM) | Low (<10 µM) |
Insight: The pyrrolidine ring significantly improves the ligand efficiency (LE) and solubility compared to the indolinone core of Sunitinib, reducing the need for complex formulation strategies.
Validated Experimental Protocols
Protocol 1: Scaffold Functionalization (Suzuki-Miyaura Coupling)
Use this protocol to convert the 4-bromo intermediate into a biologically active lead.
Reagents:
-
4-Bromo-2-pyrrolidin-1-ylpyridine (1.0 eq)[2]
-
Arylboronic acid (1.2 eq)
- (0.05 eq)
- (2.0 M aq, 3.0 eq)
-
Dioxane (0.1 M concentration)
Workflow:
-
Degas: Combine organic solvent and base in a microwave vial; sparge with Argon for 10 mins.
-
Catalyst Addition: Add the Palladium catalyst and the 4-bromo scaffold rapidly under Argon flow.
-
Reaction: Heat to 90°C for 4 hours (or 120°C for 30 min in microwave).
-
Workup: Filter through Celite. The pyrrolidine nitrogen makes the product basic; purify via SCX-2 (Strong Cation Exchange) cartridge to remove non-basic impurities, eluting with
in MeOH.
Protocol 2: GR Binding Assay (Fluorescence Polarization)
To validate the activity of the synthesized derivative.
-
Preparation: Incubate Recombinant Human GR (pan-active) with a fluorescent glucocorticoid ligand (e.g., Fluormone™ GS Red) in assay buffer.
-
Competition: Add the test compound (derived from 4-bromo scaffold) at varying concentrations (0.1 nM to 10 µM).
-
Incubation: 2 hours at 20-25°C in the dark.
-
Readout: Measure Fluorescence Polarization (mP). A decrease in mP indicates displacement of the fluorescent ligand, confirming binding.
-
Validation:
should be <100 nM for a lead candidate.
References
-
Heteroaryl-ketone fused azadecalin glucocorticoid receptor modul
-
Source: United States Patent US9273047B2.[2]
- Context: Describes the synthesis and biological testing of GR modulators using 4-bromo-2-pyrrolidin-1-ylpyridine as a key intermediate (Intermedi
- URL
-
-
Discovery of Pyrazolopyridine Deriv
- Source: ACS Medicinal Chemistry Letters (2022).
- Context: Illustrates the use of pyridine-pyrrolidine motifs in kinase inhibitor design and the importance of the nitrogen interaction in the hinge region.
-
URL:[Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
-
PubChem Compound Summary: 4-Bromo-2-(pyrrolidin-1-yl)pyridine. [2][6][7]
- Source: National Center for Biotechnology Inform
- Context: Chemical structure, physical properties, and vendor information for the intermedi
-
URL:[Link]
Sources
- 1. 1205749-53-6,3-(Boc-amino)pyrrolidine-3-carbonitrile-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. US9273047B2 - Heteroaryl-ketone fused azadecalin glucocorticoid receptor modulators - Google Patents [patents.google.com]
- 3. US9273047B2 - Heteroaryl-ketone fused azadecalin glucocorticoid receptor modulators - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CN114302878A - é ªæ°¨é ¸æ¿é ¶éåä½1(tnk1)æå¶ååå ¶ç¨é - Google Patents [patents.google.com]
- 7. 2-(Pyrrolidin-1-yl)pyridine | C9H12N2 | CID 11019020 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Pyridine Switch: A Strategic Guide to Bioisosteric Replacement
Topic: Structure-Activity Relationship (SAR) of Substituted Pyridines Content Type: Publish Comparison Guide
Executive Summary
In small molecule drug discovery, the transition from a phenyl ring to a pyridine scaffold—"The Pyridine Switch"—is a pivotal optimization strategy. It is rarely a simple swap; it is a calculated maneuver to modulate lipophilicity (LogP), aqueous solubility, and metabolic stability. This guide provides an in-depth technical comparison of pyridine regioisomers (2-, 3-, and 4-substituted) versus their benzene counterparts, supported by validated synthetic protocols and metabolic liability assessments.
Part 1: The Bioisosteric Landscape (Benzene vs. Pyridine)[1][2][3][4]
The introduction of a nitrogen atom into the aromatic ring profoundly alters the electronic and physicochemical landscape. While benzene is the lipophilic baseline, pyridine acts as a "solubility handle" and a hydrogen bond acceptor (HBA).
Comparative Physicochemical Profile[1][3][5][6]
| Feature | Benzene (Baseline) | Pyridine (Bioisostere) | Impact on Drug Design |
| LogP (Lipophilicity) | ~2.1 | ~0.65 | High Impact: Pyridine lowers LogP by ~1.5 units, significantly improving aqueous solubility and reducing non-specific binding. |
| pKa (Basicity) | N/A (Neutral) | 5.2 (Conjugate Acid) | Moderate Impact: The lone pair allows protonation at physiological pH (depending on substituents), aiding solubility but potentially reducing permeability. |
| H-Bonding | None | Strong Acceptor (N) | Critical: The nitrogen lone pair can anchor the molecule in the ATP-binding pocket of kinases (e.g., Hinge Region binder). |
| Dipole Moment | 0 D | 2.2 D | Increases polarity; affects solvation energy and crystal packing. |
| Metabolic Risk | Epoxidation/Hydroxylation | N-Oxidation / CYP Inhibition | High Risk: The lone pair can coordinate with the Heme Iron of CYP450 (Type II binding), causing drug-drug interactions (DDI). |
Part 2: Regioisomer SAR & Electronic Effects
Selecting the correct isomer (2-, 3-, or 4-position) is the core of pyridine SAR. The position of the nitrogen relative to the substituent dictates the electronic environment and metabolic fate.
The 2-Substituted Pyridine (Ortho-like)
-
SAR Characteristic: The nitrogen lone pair is adjacent to the substituent.
-
Pros: Can form intramolecular hydrogen bonds (IMHB) with adjacent N-H groups (e.g., 2-aminopyridine), planarizing the molecule for better binding affinity.
-
Cons (The "Chelation Trap"): The proximity of the nitrogen lone pair can lead to bidentate chelation of metals in metalloenzymes or CYP450 heme iron, often leading to potent but undesirable CYP inhibition.
-
Synthetic Challenge: Nucleophilic attack at the 2-position is facile (SNAr), but Suzuki couplings at the 2-position are notoriously difficult due to palladium coordination (see Protocol A).
The 3-Substituted Pyridine (Meta-like)
-
SAR Characteristic: Electronically the most "benzene-like." The nitrogen is distal enough to avoid steric clashes but still lowers LogP.
-
Pros: Often the safest starting point for scaffold hopping. It reduces lipophilicity without introducing the steric/electronic complications of the 2-position.
-
Cons: Weaker H-bond acceptor capability due to inductive effects if electron-withdrawing groups are present.
The 4-Substituted Pyridine (Para-like)
-
SAR Characteristic: Highly symmetric; the nitrogen is fully solvent-exposed in many binding modes.
-
Pros: Excellent for solubilizing tails. The nitrogen is accessible for protonation/salt formation.[1]
-
Cons: High basicity can lead to rapid clearance or hERG channel inhibition (a common liability for basic amines).
Part 3: Metabolic Liability & Decision Logic
The pyridine nitrogen is a "double-edged sword." It solves solubility issues but introduces N-oxidation and CYP Inhibition .
Mechanism of Liability
-
N-Oxidation: Mediated by FMOs (Flavin-containing Monooxygenases) or CYP450. Pyridine N-oxides are often dead-end metabolites that are rapidly excreted, reducing half-life (
). -
Type II Binding: The
nitrogen lone pair coordinates directly to the of the CYP450 heme, acting as a reversible inhibitor.
Visualization: The SAR Decision Tree
The following diagram illustrates the logical flow for optimizing a pyridine scaffold based on experimental feedback.
Caption: Decision logic for navigating pyridine scaffold optimization, addressing common metabolic liabilities.
Part 4: Validated Experimental Protocols
Protocol A: Synthesis - The "Difficult" Coupling (2-Chloropyridine)
Context: Suzuki-Miyaura coupling of 2-halopyridines is challenging because the pyridine nitrogen can displace phosphine ligands on Palladium, poisoning the catalyst. Standard conditions often fail. Solution: Use of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or specific precatalysts.
Step-by-Step Methodology:
-
Reagents:
-
Substrate: 2-Chloropyridine derivative (1.0 equiv).
-
Partner: Arylboronic acid (1.5 equiv).
-
Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) OR Pd(dppf)Cl₂ (for sterically unhindered cases).
-
Base: K₃PO₄ (2.0 equiv, finely ground).
-
Solvent: Toluene/Water (20:1) or 1,4-Dioxane/Water (4:1).
-
-
Procedure:
-
Charge a reaction vial with the aryl chloride, boronic acid, base, and Pd-ligand complex under Argon.
-
Add degassed solvent. Crucial: Oxygen must be rigorously excluded to protect the electron-rich ligand.
-
Heat to 100°C for 4–12 hours.
-
Checkpoint: Monitor by LC-MS. If conversion stalls, add a second portion of catalyst (1 mol%).
-
-
Workup:
-
Cool to RT, dilute with EtOAc, wash with water and brine.
-
Note: Pyridines are polar; ensure the aqueous layer is basic (pH > 10) during extraction to keep the pyridine neutral and in the organic phase.
-
Protocol B: Evaluation - Microsomal Stability (N-Oxide Detection)
Context: Standard stability assays track the disappearance of the parent. For pyridines, you must explicitly look for the +16 Da mass shift (N-oxide) to confirm the metabolic soft spot.
Step-by-Step Methodology:
-
Incubation:
-
Prepare liver microsomes (human/rat, 0.5 mg/mL protein) in phosphate buffer (pH 7.4).
-
Add Test Compound (1 µM final concentration).
-
Initiate with NADPH (1 mM).
-
Incubate at 37°C.
-
-
Sampling:
-
Take aliquots at t = 0, 5, 15, 30, 60 min.
-
Quench immediately with ice-cold Acetonitrile containing internal standard.
-
-
Analysis (LC-MS/MS):
-
Monitor Parent [M+H]+.
-
Mandatory: Monitor [M+17]+ (Parent + 16 Da).
-
Data Interpretation: If [M+17]+ peak area correlates with Parent loss, N-oxidation is the primary clearance pathway.
-
Mitigation: If N-oxidation is high, introduce an electron-withdrawing group (F, Cl, CF3) adjacent to the nitrogen to lower the HOMO energy and reduce oxidation susceptibility.
-
Part 5: References
-
Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link
-
Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s guide to solving ADMET challenges. Bioorganic & Medicinal Chemistry Letters, 21(10), 2820–2829. Link
-
Li, J. J. (2014). Heterocyclic Chemistry in Drug Discovery. Wiley. (Chapter: Pyridine Chemistry). Link
-
Kudo, N., et al. (2006). Synthesis of 2-substituted pyridines via Suzuki-Miyaura coupling.[2] Angewandte Chemie International Edition, 45, 1282. Link
Sources
A Comparative Guide to the Validation of Analytical Methods for 4-Bromo-2-pyrrolidin-1-ylpyridine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the journey from a novel chemical entity to a market-approved drug is paved with rigorous analytical scrutiny. For intermediates like 4-Bromo-2-pyrrolidin-1-ylpyridine, a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs), the validation of analytical methods is not a mere procedural formality but the very bedrock of quality assurance. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the quantitative analysis of 4-Bromo-2-pyrrolidin-1-ylpyridine, underpinned by detailed experimental protocols and a discussion of regulatory expectations.
The Imperative of Method Validation
The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose[1]. This is a mandate from regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), with harmonized guidelines provided by the International Council for Harmonisation (ICH)[2][3][4][5][6][7]. For a key intermediate such as 4-Bromo-2-pyrrolidin-1-ylpyridine, a validated analytical method ensures the reliability, reproducibility, and accuracy of data that informs critical decisions throughout the drug development lifecycle. This includes controlling the quality of starting materials, monitoring reaction progress, quantifying impurities, and ensuring the consistency of the final API. The recently adopted ICH Q2(R2) and Q14 guidelines emphasize a lifecycle approach to analytical procedures, encouraging a more robust and science-based methodology from development through to post-approval changes[8].
Choosing the Right Analytical Tool: HPLC vs. GC
The selection of an appropriate analytical technique for 4-Bromo-2-pyrrolidin-1-ylpyridine hinges on the physicochemical properties of the molecule and the specific analytical objective. Both HPLC and GC are powerful chromatographic techniques capable of providing the necessary specificity, sensitivity, and quantitative accuracy.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of a broad range of pharmaceutical compounds. Its primary advantage lies in its applicability to non-volatile and thermally labile compounds. For 4-Bromo-2-pyrrolidin-1-ylpyridine, a reverse-phase HPLC (RP-HPLC) method would be the most common starting point.
Gas Chromatography (GC) is an excellent choice for volatile and thermally stable compounds[9]. Given the bromo-pyridine structure, it is plausible that 4-Bromo-2-pyrrolidin-1-ylpyridine possesses sufficient volatility and thermal stability for GC analysis, particularly for purity and residual solvent determination.
Below is a comparative summary of these two techniques for the analysis of 4-Bromo-2-pyrrolidin-1-ylpyridine:
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Applicability | Highly versatile for a wide range of compounds, including non-volatile and thermally sensitive ones. | Suitable for volatile and thermally stable compounds. |
| Sample Preparation | Typically involves dissolving the sample in a suitable solvent compatible with the mobile phase. | May require dissolution in a volatile solvent; derivatization can sometimes be necessary for less volatile or polar analytes. |
| Instrumentation | HPLC system with a pump, injector, column, and detector (e.g., UV, PDA, MS). | GC system with a gas supply, injector, column in an oven, and detector (e.g., FID, MS). |
| Typical Stationary Phase | C18 or C8 bonded silica for reverse-phase. | Polysiloxane-based phases of varying polarity (e.g., DB-5, DB-WAX). |
| Detection | UV-Vis/PDA is common for chromophoric compounds like pyridines. Mass Spectrometry (MS) offers higher specificity and sensitivity. | Flame Ionization Detector (FID) provides good sensitivity for organic compounds. MS offers definitive identification. |
| Potential for 4-Bromo-2-pyrrolidin-1-ylpyridine | Excellent for purity, assay, and impurity profiling. | Good for purity assessment and analysis of volatile impurities. |
The Validation Workflow: A Step-by-Step Approach
A successful validation process follows a structured protocol that outlines the experiments and acceptance criteria for each performance characteristic.
Caption: A streamlined workflow for analytical method validation.
Experimental Protocols for Method Validation
The following sections provide detailed, step-by-step methodologies for validating hypothetical HPLC and GC methods for the analysis of 4-Bromo-2-pyrrolidin-1-ylpyridine. These protocols are based on established ICH guidelines and common practices for similar molecules[10][11][12].
Part 1: HPLC Method Validation Protocol
1.1. Method Specificity
-
Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
-
Procedure:
-
Prepare a solution of 4-Bromo-2-pyrrolidin-1-ylpyridine standard.
-
Prepare solutions of known related substances and potential impurities.
-
Prepare a placebo solution (if applicable for a drug product).
-
Spike the analyte solution with the known impurities and analyze.
-
Subject a solution of the analyte to stress conditions (e.g., acid, base, oxidation, heat, light) to induce degradation.
-
-
Acceptance Criteria: The peak for 4-Bromo-2-pyrrolidin-1-ylpyridine should be free from interference from any impurities, degradation products, or placebo components. Peak purity analysis (using a PDA detector) should show no co-elution.
1.2. Linearity
-
Objective: To demonstrate a direct proportional relationship between the concentration of the analyte and the analytical response over a defined range.
-
Procedure:
-
Prepare a stock solution of 4-Bromo-2-pyrrolidin-1-ylpyridine.
-
Prepare a series of at least five concentrations ranging from 50% to 150% of the nominal analytical concentration.
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
-
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.
1.3. Accuracy
-
Objective: To determine the closeness of the test results obtained by the method to the true value.
-
Procedure:
-
Perform the analysis on a sample of known purity (e.g., a reference standard).
-
Alternatively, use a spike-recovery method. Prepare a sample matrix (or placebo) and spike it with known amounts of 4-Bromo-2-pyrrolidin-1-ylpyridine at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).
-
Analyze each level in triplicate.
-
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
1.4. Precision
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
-
Procedure:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate preparations of the same sample at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
-
Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0% for both repeatability and intermediate precision.
1.5. Robustness
-
Objective: To evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Procedure:
-
Vary critical method parameters one at a time, such as:
-
Mobile phase composition (e.g., ±2% organic).
-
Column temperature (e.g., ±5 °C).
-
Flow rate (e.g., ±0.1 mL/min).
-
pH of the mobile phase buffer (e.g., ±0.2 units).
-
-
Analyze a standard solution under each varied condition.
-
-
Acceptance Criteria: The system suitability parameters (e.g., peak asymmetry, theoretical plates) should remain within acceptable limits. The results should not significantly deviate from the nominal conditions.
1.6. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Objective: To determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Procedure:
-
Visual Evaluation: Determine the concentration at which the analyte can be reliably detected.
-
Signal-to-Noise Ratio: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
Based on the Standard Deviation of the Response and the Slope: Calculate LOD and LOQ using the formulas: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.
-
-
Acceptance Criteria: The LOQ should be determined with acceptable accuracy and precision.
Part 2: GC Method Validation Protocol
The validation parameters for a GC method are analogous to those for HPLC, with adjustments for the specific technique.
2.1. Method Specificity
-
Procedure: Similar to HPLC, involve injecting the analyte, known impurities, and stressed samples to ensure no co-elution. The use of a mass spectrometric detector (GC-MS) can provide definitive evidence of specificity.
-
Acceptance Criteria: The peak for 4-Bromo-2-pyrrolidin-1-ylpyridine should be well-resolved from other components.
2.2. Linearity
-
Procedure: Prepare a series of at least five concentrations of 4-Bromo-2-pyrrolidin-1-ylpyridine in a suitable volatile solvent. Analyze in triplicate and perform linear regression.
-
Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.
2.3. Accuracy
-
Procedure: Perform spike-recovery experiments at three concentration levels in a suitable matrix.
-
Acceptance Criteria: Mean percent recovery within 98.0% to 102.0%.
2.4. Precision
-
Procedure: Assess repeatability and intermediate precision by analyzing replicate preparations of a homogeneous sample.
-
Acceptance Criteria: RSD ≤ 2.0%.
2.5. Robustness
-
Procedure: Introduce small, deliberate variations in GC parameters such as:
-
Injector temperature (e.g., ±5 °C).
-
Oven temperature ramp rate (e.g., ±10%).
-
Carrier gas flow rate (e.g., ±5%).
-
-
Acceptance Criteria: System suitability parameters should remain within acceptable limits, and results should be consistent.
2.6. LOD and LOQ
-
Procedure: Follow similar approaches as for HPLC (visual, signal-to-noise, or calibration curve statistics).
-
Acceptance Criteria: The LOQ should be quantifiable with acceptable precision and accuracy.
Caption: Interrelationship of core analytical method validation parameters.
Data Summary and Interpretation
The results of the validation studies should be compiled into a comprehensive validation report. This report serves as a formal record demonstrating that the analytical method is fit for its intended purpose.
Table of Typical Acceptance Criteria for an Assay Method:
| Validation Parameter | Acceptance Criteria |
| Specificity | No interference at the analyte's retention time. |
| Linearity | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | 98.0% - 102.0% recovery. |
| Precision (Repeatability) | RSD ≤ 2.0%. |
| Precision (Intermediate) | RSD ≤ 2.0%. |
| Range | The range over which the method is linear, accurate, and precise. |
| Limit of Quantitation (LOQ) | Quantifiable with acceptable accuracy and precision. |
| Robustness | No significant impact on results from minor variations. |
Conclusion
The validation of analytical methods for key intermediates like 4-Bromo-2-pyrrolidin-1-ylpyridine is a critical, multi-faceted process that underpins the quality and safety of pharmaceutical products. Both HPLC and GC, when properly validated, can serve as robust and reliable techniques for the analysis of this compound. The choice between them will depend on the specific application, with HPLC offering greater versatility and GC providing an excellent alternative for purity and volatile impurity analysis. By adhering to the principles outlined in regulatory guidelines and employing a systematic, science-driven approach to validation, researchers and drug development professionals can ensure the integrity of their analytical data and contribute to the successful development of safe and effective medicines.
References
- Validation of Analytical Methods according to the New FDA Guidance. (2017). YouTube.
- Validation of analytical methods involved in dissolution assays: acceptance limits and decision methodologies. (2012). PubMed.
- ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma.
- Development and Validation of RP–HPLC Method for Simultaneous Determination of Pyridoxine Hydrochloride, Isoniazid, Pyrazinamide and Rifampicin in pharmaceutical Formulation.Journal of the Mexican Chemical Society.
- Validation of Analytical Methods for Pharmaceutical Analysis.International Journal of Pharmaceutical Erudition.
- Analytical Method Validation: A Comprehensive Review of Current Practices and Applications. (2025). SGVU Journal of Pharmaceutical Research & Education.
- Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.Techsol.
- Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient.IOSR Journal of Pharmacy and Biological Sciences.
- Validation of Analytical Procedures Q2(R2). (2023). ICH.
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline.European Medicines Agency.
- A Comparative Guide to the Validation of Analytical Methods for 4-Bromo-2-methylpyridine.Benchchem.
- Quality: specifications, analytical procedures and analytical validation.European Medicines Agency (EMA).
- HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.Acta Poloniae Pharmaceutica - Drug Research.
- ICH and FDA Guidelines for Analytical Method Validation.Lab Manager.
- EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. (2024). ECA Academy.
- ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).ICH.
- FDA Guidance for Industry: Q2A Validation of Analytical Procedures.gmp-compliance.org.
- FDA Releases Guidance on Analytical Procedures. (2024). BioPharm International.
- ICH guideline Q2(R2) on validation of analytical procedures. (2022). European Medicines Agency (EMA).
Sources
- 1. database.ich.org [database.ich.org]
- 2. youtube.com [youtube.com]
- 3. database.ich.org [database.ich.org]
- 4. Quality: specifications, analytical procedures and analytical validation | European Medicines Agency (EMA) [ema.europa.eu]
- 5. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 6. ema.europa.eu [ema.europa.eu]
- 7. biopharminternational.com [biopharminternational.com]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 11. iosrjournals.org [iosrjournals.org]
- 12. ptfarm.pl [ptfarm.pl]
cost-effectiveness of different synthetic routes to 4-Bromo-2-pyrrolidin-1-ylpyridine
Executive Summary
Target Molecule: 4-Bromo-2-pyrrolidin-1-ylpyridine (CAS: 1142194-47-5) Application: Critical intermediate for medicinal chemistry (kinase inhibitors, GPCR ligands).[1]
This guide contrasts two primary synthetic strategies. The choice depends heavily on scale and available instrumentation:
-
Route A (The Precision Route): Nucleophilic substitution (
) on 2-fluoro-4-bromopyridine . This route offers superior regioselectivity and operational simplicity but carries a higher raw material cost. -
Route B (The Economy Route): Palladium-catalyzed Buchwald-Hartwig amination of 2,4-dibromopyridine . This route utilizes cheaper starting materials suitable for scale-up but requires expensive catalysts and strict oxygen-free conditions.
Critical Warning: Direct thermal nucleophilic substitution (
Part 1: Detailed Synthetic Protocols
Route A: The "Precision" Approach (Recommended for Discovery/Gram-Scale)
Principle: Chemoselective Nucleophilic Aromatic Substitution (
Experimental Protocol
-
Reagents:
-
2-Fluoro-4-bromopyridine (1.0 equiv)
-
Pyrrolidine (2.5 equiv) — acts as both nucleophile and base.
-
Solvent: Ethanol (EtOH) or Dimethylformamide (DMF).
-
-
Procedure:
-
Charge a reaction vessel with 2-fluoro-4-bromopyridine dissolved in EtOH (0.5 M concentration).
-
Add pyrrolidine dropwise at room temperature.
-
Heat the mixture to 60–70 °C for 4–6 hours. Monitor by TLC/LC-MS.
-
Note: The reaction is often exothermic; control addition rate on larger scales.
-
-
Work-up:
-
Concentrate the solvent under reduced pressure.
-
Dilute residue with ethyl acetate (EtOAc) and wash with water (x2) and brine (x1).
-
Dry over
, filter, and concentrate. -
Purification: Often not required due to high conversion. If necessary, recrystallize from hexanes or use a short silica plug (10% EtOAc/Hexanes).
-
-
Expected Yield: 85–95%
Route B: The "Economy" Approach (Recommended for Kilo-Scale)
Principle: Palladium-Catalyzed C–N Cross-Coupling (Buchwald-Hartwig).
Mechanism: Palladium catalysts generally prefer oxidative addition at the more electron-deficient C2 position of 2,4-dihalopyridines. This reverses the natural
Experimental Protocol
-
Reagents:
-
2,4-Dibromopyridine (1.0 equiv)
-
Pyrrolidine (1.1 equiv)
-
Catalyst:
(2 mol%) + BINAP (2.2 mol%) OR (5 mol%). -
Base:
(2.0 equiv) or (1.5 equiv). -
Solvent: Toluene (anhydrous, degassed).
-
-
Procedure:
-
In a glovebox or under strict
/Ar atmosphere, combine 2,4-dibromopyridine, base, and catalyst precursor in toluene. -
Add pyrrolidine via syringe.
-
Heat to 80–100 °C for 12–16 hours.
-
Critical Control: Do not overheat (>110 °C), as this may promote disubstitution or C4-scrambling.
-
-
Work-up:
-
Expected Yield: 65–75%
Part 2: Comparative Analysis & Decision Matrix
The following table summarizes the trade-offs between the two routes.
| Feature | Route A (2-F-4-Br Precursor) | Route B (2,4-Dibromo Precursor) | Route C (Direct |
| Starting Material Cost | High ( | Low ($) | Low ($) |
| Catalyst Required | No | Yes (Pd/Ligand) | No |
| Regioselectivity | Excellent (>99:1) | Good (~10:1 to 20:1) | Poor (Favors Wrong Isomer) |
| Purification | Simple (Crystallization) | Moderate (Chromatography) | Difficult (Isomer Separation) |
| Scalability | High (Limited by cost) | High (Limited by Pd removal) | N/A |
| Atom Economy | High | Moderate (Heavy base/ligand) | High |
The "Regioselectivity Trap" (Route C)
It is a common error to attempt the synthesis via simple heating of 2,4-dibromopyridine with pyrrolidine (Route C).
-
Outcome: This reaction follows standard
kinetics, where the C4 position is more reactive due to the stability of the para-quinoid Meisenheimer complex. -
Result: The major product is 2-bromo-4-pyrrolidin-1-ylpyridine , which is the constitutional isomer of the target. Separating these isomers is difficult and yield of the desired C2-product is negligible.
Part 3: Visual Pathways (Graphviz)
The following diagram illustrates the divergent pathways and the "Trap" of Route C.
Caption: Decision tree showing the divergent outcomes based on starting material and catalytic conditions.
References
-
Regioselectivity in 2,4-Dihalopyridines (Pd vs
):-
García-Cuadrado, D., et al. "Synthesis of 2,4-Dibromopyridine and 4,4'-Dibromo-2,2'-bipyridine. Efficient Usage in Selective Bromine-Substitution under Palladium-Catalysis." Heterocycles, 2008, 75(1),[4] 57.
-
-
General Reactivity of 2-Fluoro-4-bromopyridines
-
Luo, J., et al. "Native functionality in triple catalytic cross-coupling: sp3 C–H bonds as latent nucleophiles." Science, 2016, 351(6275), 870-874. (Demonstrates high fidelity C2-substitution on 2-fluoro-4-bromopyridine).
-
-
Commercial Availability & Properties
-
Buchwald-Hartwig Amination on Pyridines
-
Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011, 2, 27-50.
-
Sources
- 1. 872059-27-3,7-Chloro-5-(methylthio)imidazo[1,2-c]pyrimidine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. 65709-26-4,2-(2-Chlorophenyl)piperazine Dihydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 6. 1142194-47-5,4-Bromo-2-(pyrrolidin-1-yl)pyridine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
A Senior Application Scientist's Guide to Assessing the Green Chemistry Metrics of a Synthetic Protocol
In the landscape of modern drug development and chemical synthesis, the elegance of a synthetic protocol is no longer solely defined by its yield and purity. As our industry pivots towards sustainability, the environmental footprint of a synthesis has become a critical parameter for success. This guide is designed for researchers, scientists, and drug development professionals to navigate the essential green chemistry metrics used to evaluate and compare synthetic protocols. We will move beyond mere definitions, delving into the practical application and causal interpretation of these metrics, empowering you to make more informed and environmentally conscious decisions in your work.
The principles of green chemistry, a set of 12 guidelines established by Anastas and Warner, provide a foundational framework for sustainable chemical design.[1][2] Quantifying the "greenness" of a reaction, however, requires objective and measurable metrics.[2][3][4] This guide will focus on a selection of the most impactful and widely adopted metrics, offering a comparative analysis to highlight their individual strengths and the holistic picture they collectively provide.
Core Mass-Based Metrics: The Foundation of Green Assessment
The initial and most fundamental assessment of a synthetic protocol's environmental impact often begins with mass-based metrics. These metrics quantify the efficiency with which raw materials are converted into the desired product, directly addressing the core green chemistry principle of waste prevention.[5]
Atom Economy (AE)
Introduced by Barry Trost, Atom Economy (AE) is a theoretical measure of the efficiency of a reaction in converting the mass of reactants into the desired product.[6][7] It is calculated based on the balanced chemical equation and provides an intrinsic measure of how "atom-efficient" a particular transformation is.[6][8]
Calculation: AE (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100[6][7]
Expertise & Experience: A high atom economy is characteristic of reactions like additions and rearrangements, where most or all reactant atoms are incorporated into the final product.[7] Conversely, substitution and elimination reactions inherently have lower atom economies due to the generation of byproducts.[7] While a valuable starting point, AE does not account for reaction yield, excess reagents, solvents, or purification steps, which are critical factors in real-world applications.[5][6][9]
Environmental Factor (E-Factor)
Developed by Roger Sheldon, the E-Factor provides a more practical measure of waste generation by considering the total mass of waste produced per unit of product.[10][11] A lower E-Factor signifies a greener process with less waste.[10]
Calculation: E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)[8][10]
Expertise & Experience: The E-Factor is a powerful metric for comparing the overall wastefulness of different processes.[10] Its calculation can be nuanced; for instance, the inclusion or exclusion of process water can significantly impact the final value.[10] Historically, the pharmaceutical industry has had notoriously high E-Factors, often ranging from 25 to over 100, though significant improvements have been made through the application of green chemistry principles.[12]
Process Mass Intensity (PMI)
Championed by the American Chemical Society Green Chemistry Institute's Pharmaceutical Roundtable, Process Mass Intensity (PMI) has become a key metric in the pharmaceutical industry.[1][10][13] It evaluates the total mass of all materials (reactants, solvents, reagents, process water) used to produce a specified mass of the final product.[8][11][14]
Calculation: PMI = Total Mass of Inputs (kg) / Mass of Product (kg)[8]
Trustworthiness: PMI offers a comprehensive, front-end assessment of material efficiency, encouraging a holistic view of the entire process.[11][15] A simple relationship exists between PMI and E-Factor: E-Factor = PMI - 1.[10] The focus on inputs in PMI calculation often makes it easier to implement during process development, as it relies on what is added to the process rather than trying to quantify all waste streams.[10]
Reaction Mass Efficiency (RME)
Reaction Mass Efficiency (RME) provides a more nuanced view than Atom Economy by incorporating the reaction yield and the actual masses of reactants used.[5][6][10]
Calculation: RME (%) = (Mass of Product / Total Mass of Reactants) x 100[5][8]
Expertise & Experience: RME gives a clearer picture of the efficiency of a specific transformation under real laboratory conditions. It highlights the impact of reaction yield and stoichiometric excesses on the overall mass efficiency.[5][10]
Comparative Analysis of Core Mass-Based Metrics
| Metric | Principle | Focus | Strengths | Limitations |
| Atom Economy (AE) | Theoretical efficiency of atom conversion. | Reactants in the balanced equation. | Quick, theoretical assessment of reaction type.[6] | Ignores yield, excess reagents, solvents, and workup.[5][6] |
| E-Factor | Actual waste generated per unit of product. | Waste output. | Provides a direct measure of wastefulness.[10] | Can be difficult to quantify all waste streams accurately. |
| Process Mass Intensity (PMI) | Total mass of all inputs per unit of product. | All process inputs. | Holistic view of material usage, easy to calculate from inputs.[10][11] | Does not differentiate the nature or hazard of the inputs. |
| Reaction Mass Efficiency (RME) | Actual mass efficiency of a reaction. | Reactants and product yield. | Accounts for real-world reaction performance.[10] | Does not include solvents or reagents used in workup. |
Holistic Assessment Tools: Beyond Mass-Based Metrics
While mass-based metrics are fundamental, a truly comprehensive assessment of a synthetic protocol's greenness requires a broader perspective that includes environmental, health, and safety (EHS) considerations, as well as life cycle thinking.
The CHEM21 Metrics Toolkit
Developed by the CHEM21 project, this toolkit offers a unified and holistic approach to evaluating the sustainability of chemical reactions.[2][16] It moves beyond mass-based metrics alone, incorporating a blend of quantitative and qualitative criteria.[2][16] The toolkit is structured in a series of "passes" with increasing complexity, making it suitable for both academic research and industrial scale-up.[16][17]
Key Parameters: The CHEM21 toolkit assesses a wide range of factors including:
-
Mass-based metrics: Optimum Efficiency (OE), Renewable Percentage (RP), and Waste Percentage (WP).[18]
-
Health and Safety: Hazards of reagents, solvents, and products.
-
Environmental Impact: Ecotoxicity and persistence of chemicals.
-
Energy and Lifecycle Considerations. [18]
Trustworthiness: The toolkit uses a color-coded system (green for 'preferred', amber for 'acceptable with some issues', and red for 'undesirable') to provide a clear visual assessment of a reaction's green credentials, highlighting areas for improvement.[18] This systematic approach encourages continuous improvement and critical thinking about sustainability.[16][17]
Life Cycle Assessment (LCA)
Life Cycle Assessment (LCA) is the most comprehensive method for evaluating the environmental impacts of a product or process throughout its entire life cycle.[19] This "cradle-to-grave" approach includes raw material extraction, manufacturing, transportation, use, and end-of-life disposal.[19]
Methodology: LCA studies are typically conducted in four key stages:
-
Goal and Scope Definition: Defining the purpose of the study and the system boundaries.[20]
-
Life Cycle Inventory (LCI): Compiling data on all inputs and outputs of the system.[21]
-
Life Cycle Impact Assessment (LCIA): Evaluating the potential environmental impacts associated with the inputs and outputs.[20][21]
Expertise & Experience: While LCA provides the most complete picture of environmental impact, it is also the most data-intensive and complex metric to apply.[22][23] The availability of reliable data for fine chemicals and pharmaceuticals can be a significant challenge.[22] However, even a simplified or partial LCA can provide valuable insights into environmental "hotspots" within a synthetic route.[19]
Visualizing the Assessment Workflow
The following diagram illustrates a logical workflow for assessing the green chemistry metrics of a synthetic protocol, starting from fundamental metrics and progressing to more holistic evaluations.
Caption: Workflow for applying green chemistry metrics.
Case Study: Comparing Two Synthetic Protocols for "Pharma-X"
To illustrate the practical application of these metrics, let's consider two hypothetical synthetic protocols for a target active pharmaceutical ingredient (API), "Pharma-X".
Protocol A: Traditional Synthesis A 5-step linear synthesis employing stoichiometric reagents and traditional purification methods (e.g., column chromatography).
Protocol B: Green-by-Design Synthesis A 3-step convergent synthesis utilizing catalytic reactions and enzymatic resolution, with a focus on solvent recycling.
Experimental Data and Metrics Calculation
| Metric | Protocol A | Protocol B | Causality Behind the Difference |
| Atom Economy (AE) | 65% | 85% | Protocol B's use of addition and catalytic reactions inherently incorporates more reactant atoms into the final product compared to Protocol A's reliance on substitution reactions with stoichiometric protecting groups. |
| Reaction Mass Efficiency (RME) | 40% | 75% | The higher yields and avoidance of large stoichiometric excesses in Protocol B's catalytic steps lead to a significantly better RME. |
| Process Mass Intensity (PMI) | 150 | 35 | Protocol B's shorter synthesis, use of catalytic reagents (reducing mass input), and solvent recycling dramatically lower the overall mass of materials used per kilogram of product. Protocol A's PMI is inflated by large volumes of solvents for reactions and chromatographic purification. |
| E-Factor | 149 | 34 | Directly related to PMI, the lower E-Factor for Protocol B reflects the substantial reduction in waste generated, particularly solvent waste. |
| CHEM21 Assessment | Predominantly amber and red flags | Predominantly green flags | Protocol A is flagged for hazardous reagents (e.g., heavy metals in stoichiometric amounts) and large solvent volumes. Protocol B is favored for its use of safer, catalytic alternatives and reduced solvent use. |
| LCA (Simplified) | Higher global warming potential and ecotoxicity | Lower global warming potential and ecotoxicity | The energy-intensive purification steps and the use of petrochemical-derived solvents in Protocol A contribute to a larger carbon footprint. Protocol B's enzymatic step and solvent recycling reduce its overall environmental impact. |
Experimental Protocols for Metric Calculation
Protocol for Calculating PMI:
-
Define System Boundaries: Identify all steps included in the synthesis, from starting materials to the isolated final product.
-
Quantify All Inputs: For each step, accurately measure and record the mass of all raw materials, reagents, catalysts, solvents, and process water used.
-
Sum Total Inputs: Calculate the total mass of all materials that entered the process.
-
Measure Final Product Mass: Determine the mass of the isolated, purified final product.
-
Calculate PMI: Divide the total mass of inputs by the mass of the final product.
Protocol for a Simplified LCA:
-
Inventory Analysis: Create a detailed inventory of all mass and energy inputs and outputs for each synthetic step.
-
Impact Assessment: Use established life cycle impact assessment methodologies (e.g., ReCiPe) and software (e.g., SimaPro) to model the environmental impacts.[20] For chemicals not in the database, retrosynthetic analysis can be used to estimate their impact.[22]
-
Identify Hotspots: Analyze the results to identify the specific steps or materials that contribute most significantly to the overall environmental impact.[19]
-
Comparative Analysis: Compare the impact profiles of the two protocols across key categories such as global warming potential, human health, and ecosystem quality.[22]
Logical Relationship of Green Chemistry Principles and Metrics
The choice of metrics is directly linked to the 12 Principles of Green Chemistry. This diagram illustrates how different metrics address specific principles.
Caption: Mapping metrics to green chemistry principles.
Conclusion
The assessment of a synthetic protocol's greenness is a multi-faceted endeavor that requires a thoughtful selection and application of various metrics. While mass-based metrics like Atom Economy, E-Factor, and PMI provide a strong quantitative foundation for evaluating material efficiency, a truly comprehensive understanding necessitates the use of holistic tools like the CHEM21 toolkit and Life Cycle Assessment. By integrating these metrics into the early stages of route design and process development, researchers and drug development professionals can drive innovation towards safer, more cost-effective, and environmentally sustainable pharmaceutical manufacturing.[14][24] This proactive approach not only aligns with the core principles of green chemistry but also contributes to a more responsible and resilient pharmaceutical industry.
References
-
MDPI. (2022, June 28). Green Chemistry Metrics, A Review. Retrieved from [Link]
-
University of York, Department of Chemistry. (n.d.). Metrics Toolkit. Retrieved from [Link]
-
PMC. (2025, October 27). Integrated Life Cycle Assessment Guides Sustainability in Synthesis: Antiviral Letermovir as a Case Study. Retrieved from [Link]
-
SpringerLink. (2010, February 17). Life cycle assessment of fine chemical production: A case study of pharmaceutical synthesis. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Life cycle assessment as a tool for evaluating chemical processes at industrial scale: a review. Retrieved from [Link]
-
University of York. (2015, April 15). York scientists define universal new approach to green chemistry. Retrieved from [Link]
-
LinkedIn. (2025, May 21). Life Cycle Assessment (LCA) in Green Chemistry: A Guide to Sustainable Decision-Making. Retrieved from [Link]
-
ACS Green Chemistry Institute. (n.d.). Introduction to Green Metrics. Retrieved from [Link]
-
YouTube. (2021, August 3). CHEM21 Metrics toolkit: zero pass in more detail. Retrieved from [Link]
-
MDPI. (2023, December 29). Integrated Approach of Life Cycle Assessment and Experimental Design in the Study of a Model Organic Reaction: New Perspectives in Renewable Vanillin-Derived Chemicals. Retrieved from [Link]
-
PMC. (2017, June 29). Green Chemistry Metrics with Special Reference to Green Analytical Chemistry. Retrieved from [Link]
-
SpringerLink. (2015). Atom Economy and Reaction Mass Efficiency. Retrieved from [Link]
-
ResearchGate. (2015). Atom Economy and Reaction Mass Efficiency | Request PDF. Retrieved from [Link]
-
SciSpace. (2022). Green Chemistry and Sustainability Metrics in the Pharmaceutical Manufacturing Sector. Retrieved from [Link]
-
Semantic Scholar. (2015). Atom Economy and Reaction Mass Efficiency. Retrieved from [Link]
-
Green Chemistry Toolkit. (n.d.). METRICS. Retrieved from [Link]
-
ResearchGate. (2015). The E Factor and Process Mass Intensity | Request PDF. Retrieved from [Link]
-
ChemRxiv. (2020). Relationships Between Step and Cumulative PMI and E-factors. Retrieved from [Link]
-
Semantic Scholar. (2015). The E Factor and Process Mass Intensity. Retrieved from [Link]
-
Pharma Manufacturing. (n.d.). The Green Chemistry Approach to Pharma Manufacturing. Retrieved from [Link]
-
ResearchGate. (2025, December 21). Application of Green Metrics Analysis to Chemical Reactions and Synthesis Plans | Request PDF. Retrieved from [Link]
-
American Chemical Society. (2009). Pfizer Pharmaceuticals: Green Chemistry Innovation and Business Strategy. Retrieved from [Link]
-
OuluREPO. (n.d.). Green chemistry metrics for organic synthetic chemistry. Retrieved from [Link]
-
CORE. (2020, September 15). Green chemistry metrics for organic synthetic chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Atom economy. Retrieved from [Link]
-
MDPI. (2023, August 23). Green Chemistry Approaches in Pharmaceutical Synthesis: Sustainable Methods for Drug Development. Retrieved from [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. (2025, August 6). future directions for green chemistry in indian pharmaceuticals: a survey-based analysis. Retrieved from [Link]
Sources
- 1. Green Chemistry Metrics, A Review [mdpi.com]
- 2. Introduction to Green Metrics – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 3. oulurepo.oulu.fi [oulurepo.oulu.fi]
- 4. core.ac.uk [core.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. bilder.buecher.de [bilder.buecher.de]
- 7. Atom economy - Wikipedia [en.wikipedia.org]
- 8. greenchemistry-toolkit.org [greenchemistry-toolkit.org]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Green Chemistry Metrics with Special Reference to Green Analytical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. acs.org [acs.org]
- 13. Green Chemistry and Sustainability Metrics in the Pharmaceutical Manufacturing Sector (2022) | Jochen Becker | 79 Citations [scispace.com]
- 14. assets.ctfassets.net [assets.ctfassets.net]
- 15. semanticscholar.org [semanticscholar.org]
- 16. Metrics Toolkit - Department of Chemistry, University of York [york.ac.uk]
- 17. youtube.com [youtube.com]
- 18. York scientists define universal new approach to green chemistry - News and events, University of York [york.ac.uk]
- 19. Life Cycle Assessment (LCA) in Green Chemistry: A Guide to Sustainable Decision-Making — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 20. mdpi.com [mdpi.com]
- 21. Life cycle assessment as a tool for evaluating chemical processes at industrial scale: a review - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 22. Integrated Life Cycle Assessment Guides Sustainability in Synthesis: Antiviral Letermovir as a Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Green Chemistry Approaches in Pharmaceutical Synthesis: Sustainable Methods for Drug Development [mdpi.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 4-Bromo-2-pyrrolidin-1-ylpyridine
As a Senior Application Scientist, it is understood that the integrity of our research extends to the entire lifecycle of the chemical compounds we handle, from synthesis to disposal. This guide provides a detailed protocol for the safe and compliant disposal of 4-Bromo-2-pyrrolidin-1-ylpyridine, a halogenated pyridine derivative. The procedures outlined below are grounded in established safety principles and regulatory standards to ensure the protection of laboratory personnel and the environment.
The core principle of this guidance is risk mitigation. 4-Bromo-2-pyrrolidin-1-ylpyridine, belonging to the class of halogenated pyridines, is presumed to be hazardous waste. Pyridine and its derivatives are known for their potential toxicity, and the presence of a halogen (bromine) necessitates special handling to prevent the release of harmful substances.[1][2][3]
Immediate Safety & Personal Protective Equipment (PPE)
Before handling 4-Bromo-2-pyrrolidin-1-ylpyridine for disposal, it is imperative to establish a controlled environment and utilize appropriate personal protective equipment. The rationale is to prevent accidental exposure through inhalation, skin contact, or ingestion.
Essential PPE:
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves. | To prevent dermal absorption of the chemical. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from splashes or aerosols. |
| Lab Coat | Standard laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area, preferably a fume hood. | To prevent inhalation of any dust or vapors. |
Waste Segregation and Containment
Proper segregation of chemical waste is a critical step in ensuring safe disposal and regulatory compliance. Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the disposal process.
Protocol for Segregation:
-
Designate a Specific Waste Container: 4-Bromo-2-pyrrolidin-1-ylpyridine waste should be collected in a dedicated, properly labeled, and compatible container.
-
Halogenated Waste Stream: This compound must be disposed of in a designated "halogenated organic waste" stream.[2][5] Do not mix it with non-halogenated organic waste. The reason for this segregation is that incineration, a common method for destroying organic waste, requires different conditions for halogenated compounds to prevent the formation of toxic byproducts like dioxins.
-
Solid vs. Liquid Waste:
-
Solid Waste: Collect pure compound, contaminated lab materials (e.g., weighing boats, gloves, paper towels) in a clearly labeled, sealed container.
-
Liquid Waste: Solutions containing 4-Bromo-2-pyrrolidin-1-ylpyridine should be collected in a separate, leak-proof container designated for halogenated liquid waste.
-
Container Management:
-
Compatibility: Ensure the waste container is made of a material compatible with 4-Bromo-2-pyrrolidin-1-ylpyridine and any solvents used. High-density polyethylene (HDPE) is generally a suitable choice.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "4-Bromo-2-pyrrolidin-1-ylpyridine," and the associated hazards (e.g., "Toxic," "Irritant").
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]
Disposal Workflow
Caption: Disposal workflow for 4-Bromo-2-pyrrolidin-1-ylpyridine.
Final Disposal Procedures
The final disposal of 4-Bromo-2-pyrrolidin-1-ylpyridine must be conducted by a licensed hazardous waste disposal company, typically coordinated through your institution's Environmental Health and Safety (EHS) department.
Step-by-Step Disposal Protocol:
-
Complete a Waste Pickup Request: Once your waste container is full or you no longer need to add to it, complete a chemical collection request form as required by your institution.
-
EHS Coordination: Your EHS department will arrange for the collection of the waste from your laboratory's designated accumulation area.
-
Regulatory Compliance: The disposal of halogenated pyridines is regulated. For instance, the U.S. Code of Federal Regulations (CFR) specifies that disposal methods may include chemical destruction.[6][7] This is to ensure the complete breakdown of the substance into less harmful components.
-
Prohibited Disposal Methods:
-
DO NOT dispose of 4-Bromo-2-pyrrolidin-1-ylpyridine down the drain. This can contaminate waterways and harm aquatic life.
-
DO NOT dispose of this compound in the regular trash. This is illegal and poses a risk to sanitation workers and the environment.
-
The rationale for professional disposal is rooted in the need for specialized facilities, such as high-temperature incinerators, that can safely destroy halogenated organic compounds without releasing toxic byproducts into the atmosphere.
Spill and Exposure Procedures
In the event of a spill or accidental exposure, immediate and appropriate action is crucial.
-
Minor Spill: If a small amount is spilled, and you are trained to handle it, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in your hazardous waste container.
-
Major Spill: In case of a large spill, evacuate the area and contact your institution's EHS or emergency response team immediately.
-
Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes and remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.
-
Inhalation: Move the person to fresh air.
-
Ingestion: Rinse mouth with water.
In all cases of exposure, seek medical attention and report the incident to your supervisor.[1]
By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of 4-Bromo-2-pyrrolidin-1-ylpyridine, upholding the principles of scientific integrity and laboratory safety.
References
-
Waste Disposal Procedures for Pyridine. Washington State University. [Link]
-
Production, Import, Use, and Disposal of Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
-
Chemical Compatibility Database. Cole-Parmer. [Link]
-
40 CFR 721.8675 -- Halogenated pyridines. Electronic Code of Federal Regulations (eCFR). [Link]
-
Safety Data Sheet for 4-Bromo-2-pyrrolidin-1-ylpyridine. AOBChem. [Link]
-
Chemical Disposal. University of Wisconsin–Madison Environment, Health & Safety. [Link]
-
Safety Data Sheet for a similar compound. KISHIDA CHEMICAL CO., LTD. [Link]
-
Hazardous Waste Management Procedures. Towson University. [Link]
-
Lab Waste. Missouri State University Environmental Management. [Link]
-
2-Bromo-4-(pyrrolidin-1-yl)pyridine Product Page. American Elements. [Link]
-
Chemical Compatibility Table. Geotech Environmental Equipment. [Link]
-
Navigating the Disposal of Acetohydrazide and Pyridine: A Comprehensive Guide. Medium. [Link]
-
Chemical Waste. University of Houston Environmental Health & Safety. [Link]
Sources
- 1. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 2. Chemical Disposal – Environment, Health & Safety – UW–Madison [ehs.wisc.edu]
- 3. Lab Waste - Environmental Management - Missouri State [missouristate.edu]
- 4. fishersci.com [fishersci.com]
- 5. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 6. Federal Register :: Request Access [unblock.federalregister.gov]
- 7. 40 CFR § 721.8675 - Halogenated pyridines. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
A Comprehensive Guide to the Safe Handling of 4-Bromo-2-pyrrolidin-1-ylpyridine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the time of this writing, a specific Safety Data Sheet (SDS) for 4-Bromo-2-pyrrolidin-1-ylpyridine was not publicly available. The following guidance is synthesized from the safety profiles of structurally similar compounds, including brominated pyridines and pyrrolidinyl-pyridines. It is imperative to treat this compound with a high degree of caution.
Hazard Assessment and Triage
Understanding the potential hazards of 4-Bromo-2-pyrrolidin-1-ylpyridine is foundational to its safe handling. Based on analogous compounds, a summary of anticipated hazards is presented below.
| Hazard Classification | Anticipated Risk | Rationale based on Structural Analogs |
| Acute Oral Toxicity | Category 3 or 4 (Toxic or Harmful if swallowed) | Pyridine derivatives can exhibit significant oral toxicity. |
| Skin Corrosion/Irritation | Category 1B or 2 (Causes severe skin burns and eye damage or causes skin irritation) | Many functionalized pyridines are known to be corrosive or irritating to the skin.[1] |
| Serious Eye Damage/Irritation | Category 1 or 2 (Causes serious eye damage or irritation) | Compounds of this nature can be severely damaging to the eyes upon contact.[1] |
| Respiratory Irritation | Possible (May cause respiratory irritation) | Inhalation of dust or fumes may irritate the respiratory tract.[1] |
Due to these potential hazards, 4-Bromo-2-pyrrolidin-1-ylpyridine should be handled with appropriate engineering controls and personal protective equipment to minimize exposure.
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is critical to ensure personnel safety. The following table outlines the minimum required PPE for handling this compound.
| Body Part | Required PPE | Specifications and Rationale |
| Eyes/Face | Safety Goggles and Face Shield | Chemical splash goggles are mandatory to protect against splashes. A face shield should be worn over the goggles when handling larger quantities or when there is a significant risk of splashing.[1] |
| Hands | Nitrile or Neoprene Gloves | Double-gloving is recommended. Ensure gloves are of a suitable thickness and are changed immediately upon contamination. Do not use latex gloves.[2] |
| Body | Laboratory Coat | A flame-resistant lab coat is recommended. Ensure it is fully buttoned. |
| Respiratory | NIOSH-approved Respirator | A respirator is necessary when handling the solid outside of a certified chemical fume hood or if aerosolization is possible. The type of cartridge should be appropriate for organic vapors and particulates. |
Safe Handling and Operations Workflow
Adherence to a strict operational workflow is paramount to minimizing risk. The following diagram and steps outline the recommended procedure for handling 4-Bromo-2-pyrrolidin-1-ylpyridine.
Caption: A stepwise workflow for the safe handling of 4-Bromo-2-pyrrolidin-1-ylpyridine.
Step-by-Step Handling Protocol:
-
Preparation:
-
Designate a specific area for handling, preferably within a certified chemical fume hood.
-
Ensure that an eyewash station and safety shower are readily accessible.[1]
-
Assemble all necessary equipment, including glassware, spatulas, and weighing paper, before handling the compound.
-
Review the experimental protocol and be familiar with the potential reactions and byproducts.
-
-
Handling:
-
Don all required PPE as outlined in the table above.
-
Perform all manipulations, including weighing and transferring, within a chemical fume hood to minimize inhalation exposure.[3]
-
Handle the compound gently to avoid creating dust.
-
If the compound is to be used in a reaction, add it to the reaction vessel within the fume hood.
-
Keep the container tightly closed when not in use.[4]
-
-
Cleanup:
-
Wipe down the work surface with an appropriate solvent to decontaminate the area.
-
Properly dispose of all contaminated materials, including weighing paper and disposable gloves, in a designated hazardous waste container.
-
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
| Emergency Situation | Immediate Action Plan |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an inert absorbent material. Collect the absorbed material into a designated hazardous waste container. |
Disposal Plan
Proper disposal of 4-Bromo-2-pyrrolidin-1-ylpyridine and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
Caption: A clear workflow for the proper disposal of waste generated from experiments involving 4-Bromo-2-pyrrolidin-1-ylpyridine.
Disposal Protocol:
-
Waste Segregation:
-
Halogenated Organic Waste: Any solutions containing 4-Bromo-2-pyrrolidin-1-ylpyridine should be disposed of in a clearly labeled, dedicated halogenated organic waste container.
-
Solid Waste: Contaminated items such as gloves, weighing paper, and absorbent pads should be placed in a separate, labeled solid waste container.
-
Aqueous Waste: Do not dispose of any material containing this compound down the drain.[1] Aqueous waste from the reaction workup should be collected in a labeled aqueous waste container.
-
-
Container Management:
-
Ensure all waste containers are properly sealed and stored in a well-ventilated area, away from incompatible materials.
-
Follow your institution's guidelines for the storage and pickup of hazardous waste.
-
References
- Kishida Chemical Co., Ltd. (2023, May 8). Safety Data Sheet: 4-Bromo-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one.
-
Carl Roth. (n.d.). Safety Data Sheet: Pyridine. Retrieved from [Link]
- Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
